molecular formula C8H16O2 B1217644 1,3-Dimethoxycyclohexane CAS No. 30363-81-6

1,3-Dimethoxycyclohexane

Numéro de catalogue: B1217644
Numéro CAS: 30363-81-6
Poids moléculaire: 144.21 g/mol
Clé InChI: MQTLTQMOALIWRO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1,3-Dimethoxycyclohexane, also known as this compound, is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1,3-dimethoxycyclohexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-9-7-4-3-5-8(6-7)10-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTLTQMOALIWRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338177
Record name 1,3-Dimethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30363-81-6
Record name 1,3-Dimethoxycyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40338177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethoxycyclohexane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural features of 1,3-dimethoxycyclohexane, a cyclic ether with applications in organic synthesis. The document details the distinct characteristics of its cis and trans isomers, including physical properties, spectroscopic data, and conformational analysis.

Chemical and Physical Properties

This compound is a saturated cyclic ether with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2][3][4][5] It exists as two primary stereoisomers: cis-1,3-dimethoxycyclohexane (B1260607) and trans-1,3-dimethoxycyclohexane. The spatial arrangement of the two methoxy (B1213986) groups relative to the cyclohexane (B81311) ring dictates the distinct physical and chemical properties of each isomer. The cis isomer is known to be a colorless liquid at room temperature.[1]

A summary of the key physical properties for the isomers of this compound is presented in Table 1. It is important to note that while some experimental data is available, many of the physical properties are predicted values based on computational models.

Table 1: Physical and Chemical Properties of this compound Isomers

Propertycis-1,3-Dimethoxycyclohexanetrans-1,3-Dimethoxycyclohexane
Molecular Formula C₈H₁₆O₂[1][4]C₈H₁₆O₂[5]
Molecular Weight 144.21 g/mol [1][4]144.21 g/mol [5]
Appearance Colorless liquid[1]No data available
Boiling Point 160-185 °C (predicted)[1]No data available
Density 0.95 g/cm³ (predicted)[1]No data available
Refractive Index No data availableNo data available

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is a critical determinant of its properties and reactivity. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. The stability of the conformers for the cis and trans isomers is influenced by the positions of the methoxy groups (axial or equatorial).

cis-1,3-Dimethoxycyclohexane

For the cis isomer, the two methoxy groups are on the same side of the cyclohexane ring. This allows for two possible chair conformations: one with both methoxy groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are sterically unfavorable interactions between axial substituents on the same side of the ring.

cis_conformers cluster_diaxial Diaxial (Less Stable) cluster_diequatorial Diequatorial (More Stable) diaxial diequatorial diaxial->diequatorial Ring Flip diequatorial->diaxial Ring Flip

Caption: Conformational equilibrium of cis-1,3-dimethoxycyclohexane.

trans-1,3-Dimethoxycyclohexane

In the trans isomer, the methoxy groups are on opposite sides of the ring. This results in chair conformations where one methoxy group is in an axial position and the other is in an equatorial position. A ring flip interconverts these two conformations, which are energetically equivalent.

trans_conformers cluster_ax_eq Axial-Equatorial cluster_eq_ax Equatorial-Axial ax_eq eq_ax ax_eq->eq_ax Ring Flip eq_ax->ax_eq Ring Flip

Caption: Conformational equilibrium of trans-1,3-dimethoxycyclohexane.

Synthesis of this compound

A common and versatile method for the synthesis of ethers, including this compound, is the Williamson ether synthesis.[6][7] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. For the preparation of this compound, the starting material would be 1,3-cyclohexanediol (B1223022).

Experimental Protocol: Williamson Ether Synthesis

The following is a general experimental protocol for the synthesis of this compound via the Williamson ether synthesis. Specific quantities and reaction conditions may require optimization.

williamson_synthesis reagents 1,3-Cyclohexanediol + Sodium Hydride (NaH) in THF alkoxide Formation of Dialkoxide Intermediate reagents->alkoxide Deprotonation methylation Addition of Methyl Iodide (CH3I) alkoxide->methylation SN2 Reaction product This compound methylation->product workup Aqueous Workup & Purification product->workup

Caption: Williamson ether synthesis workflow for this compound.

Procedure:

  • Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 1,3-cyclohexanediol in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) is prepared. To this solution, a strong base like sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the hydroxyl groups and form the corresponding dialkoxide.[8] The reaction is typically stirred for a period to ensure complete formation of the alkoxide.

  • Methylation: A methylating agent, such as methyl iodide (CH₃I), is then added to the reaction mixture. The reaction is allowed to proceed, often with gentle heating, to facilitate the Sₙ2 reaction between the alkoxide and the methyl iodide.

  • Workup and Purification: Upon completion of the reaction, the mixture is carefully quenched with water or a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers of this compound due to the different chemical environments of the protons and carbon atoms in each isomer.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound Isomers

Isomer¹H NMR (Predicted)¹³C NMR (Predicted)
cis Signals for methoxy protons, methine protons at C1 and C3, and cyclohexane ring protons.Signals for methoxy carbons, methine carbons at C1 and C3, and other cyclohexane ring carbons.
trans Distinct signals for methoxy protons, methine protons at C1 and C3, and cyclohexane ring protons due to the different magnetic environments.Distinct signals for methoxy carbons, methine carbons at C1 and C3, and other cyclohexane ring carbons.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A small amount of the purified this compound isomer is dissolved in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard acquisition parameters are typically used, although optimization may be necessary for specific samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.21 g/mol ).

Expected Fragmentation Pattern:

The fragmentation of cyclic ethers in mass spectrometry often involves alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom).[9] For this compound, common fragmentation pathways may include the loss of a methoxy group (-OCH₃) or cleavage of the cyclohexane ring.

ms_fragmentation M [C8H16O2]+• (m/z = 144) frag1 Loss of •CH3 M->frag1 frag2 Loss of •OCH3 M->frag2 frag3 Ring Cleavage M->frag3 ion1 [C7H13O2]+ (m/z = 129) frag1->ion1 ion2 [C7H13O]+ (m/z = 113) frag2->ion2 ion3 Various Fragments frag3->ion3

Caption: Potential mass spectrometry fragmentation pathways of this compound.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via gas chromatography (GC-MS) for separation of isomers and impurities.

  • Ionization and Analysis: The sample is ionized using electron ionization (EI), and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. The presence of two ether functionalities on a cyclohexane scaffold allows for a variety of chemical transformations. It can be used as a precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.[1] The stereochemical properties of the cis and trans isomers can be exploited to control the stereochemistry of subsequent reactions, making them useful in asymmetric synthesis.

This technical guide provides a foundational understanding of the chemical properties and structure of this compound. Further experimental investigation is warranted to fully characterize the physical and spectroscopic properties of both the cis and trans isomers and to explore their full potential in various scientific and industrial applications.

References

Synthesis of cis-1,3-Dimethoxycyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cis-1,3-dimethoxycyclohexane (B1260607), a valuable intermediate in organic synthesis. The document details the primary synthetic pathways, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

cis-1,3-Dimethoxycyclohexane is a cyclic ether with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and materials. The stereospecific orientation of its methoxy (B1213986) groups influences its conformational analysis and reactivity. This guide focuses on a robust and accessible two-step synthetic route commencing from the readily available starting material, resorcinol (B1680541).

Overall Synthetic Pathway

The synthesis of cis-1,3-dimethoxycyclohexane is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 1,3-cyclohexanedione (B196179), from resorcinol. The subsequent step is a stereoselective reduction of the dione (B5365651) to furnish cis-1,3-dihydroxycyclohexane, which is then methylated to yield the target compound.

Synthesis_Pathway Resorcinol Resorcinol CHD 1,3-Cyclohexanedione Resorcinol->CHD Hydrogenation (e.g., H2, Pd/C) cis_Diol cis-1,3-Dihydroxycyclohexane CHD->cis_Diol Stereoselective Reduction (e.g., NaBH4) cis_Ether cis-1,3-Dimethoxycyclohexane cis_Diol->cis_Ether Williamson Ether Synthesis (e.g., CH3I, NaH)

Caption: Overall synthetic workflow for cis-1,3-dimethoxycyclohexane.

Experimental Protocols

Synthesis of 1,3-Cyclohexanedione from Resorcinol

This procedure details the hydrogenation of resorcinol to produce 1,3-cyclohexanedione.

Experimental Workflow:

exp_workflow_1 start Dissolve Resorcinol & NaOH in H2O react Hydrogenate with Pd/C catalyst start->react filter Filter to remove catalyst react->filter acidify Acidify filtrate with HCl filter->acidify crystallize Cool to induce crystallization acidify->crystallize isolate Isolate product by filtration crystallize->isolate end 1,3-Cyclohexanedione isolate->end

Caption: Experimental workflow for the synthesis of 1,3-cyclohexanedione.

Procedure:

A solution of 55.0 g of resorcinol and 20 g of 50% sodium hydroxide (B78521) in 125 ml of water is prepared in a suitable reaction vessel. To this is added 40.8 g of sodium formate. The mixture is heated to 40°C with stirring, and the reaction medium is purged with nitrogen for 20 minutes. Two grams of 5% palladium on carbon (50% wet) are added, and the reaction is maintained at 40°C for 3 hours. Upon completion, the reaction mixture is filtered to remove the catalyst. The filtrate is then cooled to 0-5°C, and the pH is adjusted to 3.0 with concentrated hydrochloric acid. To facilitate precipitation, 40 g of sodium chloride is added over 20 minutes. The resulting solid is isolated by filtration and dried to yield 1,3-cyclohexanedione.[1]

Quantitative Data:

ParameterValueReference
Resorcinol55.0 g[1]
50% Sodium Hydroxide20 g[1]
Sodium Formate40.8 g[1]
5% Pd/C (50% wet)2.0 g[1]
Reaction Temperature40°C[1]
Reaction Time3 hours[1]
Isolated Yield91%[1]
Purity (by HPLC)>98% conversion, >96% selectivity[1]
Stereoselective Reduction of 1,3-Cyclohexanedione to cis-1,3-Dihydroxycyclohexane

This protocol describes the stereoselective reduction of 1,3-cyclohexanedione to yield a product rich in the cis-isomer of 1,3-dihydroxycyclohexane. The presence of a metal salt additive enhances the cis-selectivity.

Experimental Workflow:

exp_workflow_2 start Suspend NaBH4 & MgSO4 in THF add_dione Add 1,3-cyclohexanedione solution in THF start->add_dione react Heat and stir add_dione->react quench Cool and quench with aqueous acid react->quench extract Extract with organic solvent quench->extract purify Purify by chromatography extract->purify end cis-1,3-Dihydroxycyclohexane purify->end

Caption: Experimental workflow for cis-1,3-dihydroxycyclohexane synthesis.

Procedure:

In a reaction vessel, 462.5 mg (12.2 mmol) of sodium borohydride (B1222165) and 737.5 mg (6.13 mmol) of magnesium sulfate (B86663) are suspended in 8 ml of tetrahydrofuran (B95107) (THF) and stirred at room temperature for 45 minutes. A solution of 1.11 g (9.9 mmol) of 1,3-cyclohexanedione in 9.8 ml of THF is then added over 30 minutes. The reaction mixture is heated to 60°C and stirred for 8 hours. After cooling, the reaction is quenched by the careful addition of aqueous acid. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by column chromatography yields the desired cis-1,3-dihydroxycyclohexane.

Quantitative Data for Stereoselective Reduction:

Reducing SystemConversion of 1,3-cyclohexanedione (%)Yield of 1,3-cyclohexanediol (B1223022) (%)Selectivity for cis-isomer (%)Reference
NaBH₄ / MgSO₄ in THF99.997.575[2]
NaBH₄ / ZnCl₂ in THF99.798.671[2]
NaBH₄ / MgCl₂ in THF96.573.860[2]
NaBH₄ / AlCl₃ in THF98.065.548[2]
NaBH₄ in THF (no additive)10066.642[2]
Williamson Ether Synthesis of cis-1,3-Dimethoxycyclohexane

This procedure outlines the methylation of cis-1,3-dihydroxycyclohexane to produce cis-1,3-dimethoxycyclohexane.

Experimental Workflow:

exp_workflow_3 start Suspend NaH in THF add_diol Add cis-1,3-dihydroxy- cyclohexane start->add_diol react1 Heat to form dialkoxide add_diol->react1 add_MeI Add Methyl Iodide react1->add_MeI react2 Reflux to complete methylation add_MeI->react2 workup Aqueous workup & extraction react2->workup purify Purify by distillation workup->purify end cis-1,3-Dimethoxycyclohexane purify->end

Caption: Experimental workflow for cis-1,3-dimethoxycyclohexane synthesis.

Procedure (Adapted from general Williamson Ether Synthesis protocols):

A 60% dispersion of sodium hydride (0.2 moles) in mineral oil is washed with pentane (B18724) and suspended in 75 ml of anhydrous tetrahydrofuran (THF) in a nitrogen-purged flask. To this suspension, 0.10 moles of cis-1,3-dihydroxycyclohexane is added, and the mixture is heated under reflux for 22 hours to form the dialkoxide. After cooling, 0.20 moles of methyl iodide is added, and the resulting mixture is heated under reflux for an additional 18 hours. The reaction is then cooled and quenched by the careful addition of water. The product is extracted with chloroform, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by distillation to yield cis-1,3-dimethoxycyclohexane.

Note: The stereochemistry at the C1 and C3 positions is expected to be retained during the SN2 reaction of the Williamson ether synthesis.

Conclusion

The synthesis of cis-1,3-dimethoxycyclohexane can be reliably achieved through the outlined two-step sequence starting from resorcinol. The key to obtaining the desired cis isomer lies in the stereoselective reduction of 1,3-cyclohexanedione, which is significantly influenced by the choice of reagents and reaction conditions. The subsequent Williamson ether synthesis provides a standard method for the methylation of the resulting diol. This guide provides the necessary procedural details and quantitative data to support the successful synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of trans-1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for trans-1,3-dimethoxycyclohexane, a valuable carbocyclic compound. The synthesis commences with the readily available starting material, resorcinol (B1680541), and proceeds through a multi-step sequence involving hydrogenation, enol ether formation, selective reduction, and stereoselective etherification. This document furnishes detailed experimental protocols, a summary of quantitative data, and visual representations of the synthetic workflow and key mechanistic principles.

Synthetic Strategy Overview

The selected synthetic route to trans-1,3-dimethoxycyclohexane is a five-step process designed to control the stereochemistry at the C1 and C3 positions of the cyclohexane (B81311) ring. The key steps include:

  • Hydrogenation of Resorcinol: The aromatic ring of resorcinol is reduced to afford 1,3-cyclohexanedione (B196179).

  • Enol Ether Formation: 1,3-Cyclohexanedione is converted to its methyl enol ether, 3-methoxy-2-cyclohexen-1-one.

  • Conjugate Reduction: The α,β-unsaturated ketone system of 3-methoxy-2-cyclohexen-1-one is selectively reduced to yield 3-methoxycyclohexanone (B95188).

  • Stereoselective Reduction: The ketone functionality of 3-methoxycyclohexanone is reduced to the corresponding alcohol, with conditions favoring the formation of the trans-isomer, trans-3-methoxycyclohexanol (B8222243).

  • Williamson Ether Synthesis: The final methoxy (B1213986) group is introduced via a Williamson ether synthesis to yield the target molecule, trans-1,3-dimethoxycyclohexane.

Experimental Protocols

Step 1: Synthesis of 1,3-Cyclohexanedione from Resorcinol

This procedure is adapted from a well-established method for the hydrogenation of resorcinol.[1]

Materials:

  • Resorcinol

  • Sodium hydroxide (B78521)

  • Raney nickel or Universal Oil Products hydrogenation catalyst

  • Hydrogen gas

  • Concentrated hydrochloric acid

  • Benzene

Procedure:

  • A solution of 55 g (0.5 mole) of resorcinol and 24 g (0.6 mole) of sodium hydroxide in 100 mL of water is placed in a high-pressure hydrogenation apparatus.

  • 10 g of a suitable hydrogenation catalyst (e.g., Raney nickel) is added to the solution.

  • The apparatus is pressurized with hydrogen to 1000–1500 psi and heated to 50 °C.

  • The reaction mixture is agitated for 10-12 hours, during which approximately 0.5 mole of hydrogen is consumed.

  • After cooling and releasing the pressure, the catalyst is removed by filtration.

  • The filtrate is acidified to Congo red with concentrated hydrochloric acid and cooled to 0 °C for 30 minutes to crystallize the product.

  • The crude 1,3-cyclohexanedione is collected by filtration. To purify, the crude product is dissolved in hot benzene, filtered to remove sodium chloride, and allowed to recrystallize.

  • The purified product is dried in a vacuum desiccator.

Expected Yield: 85–95%[1]

Step 2: Synthesis of 3-Methoxy-2-cyclohexen-1-one from 1,3-Cyclohexanedione

This protocol is based on the general principle of acid-catalyzed enol ether formation from 1,3-dicarbonyl compounds.[2]

Materials:

  • 1,3-Cyclohexanedione

  • Methanol (B129727), anhydrous

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in toluene.

  • Add an excess of anhydrous methanol (approximately 5-10 eq).

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 eq).

  • Heat the mixture to reflux and collect the water that azeotropically distills.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Step 3: Synthesis of 3-Methoxycyclohexanone from 3-Methoxy-2-cyclohexen-1-one

This step involves the selective catalytic hydrogenation of the carbon-carbon double bond.

Materials:

Procedure:

  • Dissolve 3-methoxy-2-cyclohexen-1-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 5% Pd/C (e.g., 1-5 mol%).

  • The vessel is purged with nitrogen and then filled with hydrogen gas (typically at atmospheric pressure or slightly above, using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

  • The filtrate is concentrated under reduced pressure to afford the crude 3-methoxycyclohexanone, which can be used in the next step without further purification or purified by distillation.

Step 4: Stereoselective Synthesis of trans-3-Methoxycyclohexanol

The stereochemical outcome of the reduction of 3-methoxycyclohexanone is crucial. While sterically hindered reducing agents like L-Selectride tend to produce the cis-alcohol via equatorial attack, less hindered reagents like sodium borohydride (B1222165) are expected to favor axial attack, leading to the thermodynamically more stable equatorial alcohol, which in this case is the trans-isomer.[3]

Materials:

  • 3-Methoxycyclohexanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-methoxycyclohexanone (1.0 eq) in methanol or ethanol and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (e.g., 1.1 eq) in small portions.

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the bulk of the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting trans-3-methoxycyclohexanol can be purified by column chromatography or distillation.

Step 5: Synthesis of trans-1,3-Dimethoxycyclohexane via Williamson Ether Synthesis

This final step involves the methylation of the hydroxyl group of trans-3-methoxycyclohexanol.[4][5]

Materials:

  • trans-3-Methoxycyclohexanol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of trans-3-methoxycyclohexanol (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The final product, trans-1,3-dimethoxycyclohexane, can be purified by distillation.

Data Presentation

StepStarting MaterialProductReagents and ConditionsExpected Yield
1Resorcinol1,3-CyclohexanedioneNaOH, H₂, Raney Ni, 50°C, 1000-1500 psi85-95%[1]
21,3-Cyclohexanedione3-Methoxy-2-cyclohexen-1-oneCH₃OH, p-TsOH, Toluene, refluxModerate to high
33-Methoxy-2-cyclohexen-1-one3-MethoxycyclohexanoneH₂, Pd/C, Ethanol, rtHigh
43-Methoxycyclohexanonetrans-3-MethoxycyclohexanolNaBH₄, Methanol, 0°C to rtGood to high
5trans-3-Methoxycyclohexanoltrans-1,3-DimethoxycyclohexaneNaH, CH₃I, THF, 0°C to rtGood to high

Mandatory Visualizations

Synthetic Workflow

Synthesis_Workflow Resorcinol Resorcinol CHD 1,3-Cyclohexanedione Resorcinol->CHD H₂, Catalyst (Step 1) EnolEther 3-Methoxy-2-cyclohexen-1-one CHD->EnolEther CH₃OH, H⁺ (Step 2) Ketone 3-Methoxycyclohexanone EnolEther->Ketone H₂, Pd/C (Step 3) Alcohol trans-3-Methoxycyclohexanol Ketone->Alcohol NaBH₄ (Step 4) FinalProduct trans-1,3-Dimethoxycyclohexane Alcohol->FinalProduct 1. NaH 2. CH₃I (Step 5)

Caption: Overall synthetic workflow for trans-1,3-dimethoxycyclohexane.

Stereoselective Reduction Mechanism

Stereoselective_Reduction cluster_ketone 3-Methoxycyclohexanone cluster_attack Hydride Attack cluster_products Products Ketone 3-Methoxycyclohexanone (Chair Conformation) AxialAttack Axial Attack (less hindered) Ketone->AxialAttack NaBH₄ EquatorialAttack Equatorial Attack (more hindered) Ketone->EquatorialAttack Bulky Hydride (e.g., L-Selectride) TransProduct trans-3-Methoxycyclohexanol (Equatorial OH - Major) AxialAttack->TransProduct CisProduct cis-3-Methoxycyclohexanol (Axial OH - Minor) EquatorialAttack->CisProduct

Caption: Stereoselectivity in the reduction of 3-methoxycyclohexanone.

References

An Overview of 1,3-Dimethoxycyclohexane (CAS RN: 30363-81-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available technical information for 1,3-Dimethoxycyclohexane. Extensive searches for in-depth research applications, detailed experimental protocols, and its role in specific biological pathways have yielded limited results, suggesting it is not a widely studied compound in the context of drug development or complex organic synthesis. The information presented herein is based on chemical database entries and supplier-provided technical data.

Introduction

This compound is a cyclic ether with the chemical formula C₈H₁₆O₂. It exists as two primary stereoisomers: cis-1,3-Dimethoxycyclohexane and trans-1,3-Dimethoxycyclohexane. While its derivatives, particularly cyclohexane-1,3-diones, are recognized as important precursors in the synthesis of various biologically active molecules, this compound itself is not prominently featured in the scientific literature as a key intermediate or pharmacologically active agent. This guide provides a summary of its fundamental properties.

Physicochemical Properties

The general properties of this compound are summarized in the table below. These are largely computed properties sourced from chemical databases. Experimental data is scarce.

PropertyValueSource
CAS Number 30363-81-6
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1][2]
Canonical SMILES COC1CCCC(C1)OC[1]
InChIKey MQTLTQMOALIWRO-UHFFFAOYSA-N[1]
Appearance Not specified (likely a liquid)
LogP (calculated) 1.59
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 2[2]
Rotatable Bonds 2[2]
Topological Polar Surface Area 18.5 Ų[2]

Stereoisomerism

This compound has two stereocenters, leading to the existence of cis and trans isomers. The spatial orientation of the two methoxy (B1213986) groups relative to the cyclohexane (B81311) ring defines these isomers.

G This compound This compound cis-1,3-Dimethoxycyclohexane cis-1,3-Dimethoxycyclohexane This compound->cis-1,3-Dimethoxycyclohexane  Isomer trans-1,3-Dimethoxycyclohexane trans-1,3-Dimethoxycyclohexane This compound->trans-1,3-Dimethoxycyclohexane  Isomer

Caption: Stereoisomers of this compound.

Synthesis and Reactivity

Information regarding the chemical reactivity of this compound is also limited in the public domain. As a dialkoxy ether, it is expected to be relatively stable under neutral and basic conditions. The ether linkages could be cleaved under strongly acidic conditions.

Spectroscopic Data

While databases indicate the availability of spectroscopic data, the actual spectra and their detailed interpretation are not published in accessible literature.

  • Mass Spectrometry (MS): GC-MS data is mentioned for both cis and trans isomers in the PubChem database. The fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) and cleavage of the cyclohexane ring.

  • Nuclear Magnetic Resonance (NMR): 13C NMR data for cis-1,3-Dimethoxycyclohexane is noted in PubChem, but the spectrum itself is not provided. ¹H and ¹³C NMR would be essential for distinguishing between the cis and trans isomers based on the symmetry and chemical shifts of the cyclohexane ring protons and carbons.

Applications and Relevance in Drug Development

There is no significant evidence in published research or patents to suggest that this compound is a key intermediate or scaffold in drug development. While the broader class of cyclohexane derivatives is important in medicinal chemistry, this specific molecule does not appear to have notable biological activity or utility as a synthetic building block based on available information.

Safety and Handling

Safety Data Sheets (SDS) for similar compounds, such as 1,1-dimethoxycyclohexane, indicate that it is a flammable liquid and may cause skin and eye irritation. It is recommended to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated area or fume hood.

Conclusion

This compound (CAS RN: 30363-81-6) is a simple cyclic ether for which there is a notable lack of in-depth technical information in the scientific literature. The available data is primarily limited to basic, often computed, physicochemical properties. There are no readily available, detailed experimental protocols for its synthesis or use, nor is there evidence of its application in drug development or as a significant research chemical. Therefore, researchers and drug development professionals considering this compound should be aware of the limited body of knowledge and may need to conduct foundational research to determine its properties and potential utility.

References

An In-depth Technical Guide on the Physical Properties of 1,3-Dimethoxycyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical properties of the cis and trans isomers of 1,3-dimethoxycyclohexane. Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document combines reported computational predictions with foundational principles of stereochemistry to offer a comparative analysis. The guide covers key physical properties, discusses the significant influence of stereoisomerism on these characteristics, and outlines general experimental protocols relevant to their determination. A central focus is the conformational analysis of the cyclohexane (B81311) ring, which dictates the spatial orientation of the methoxy (B1213986) groups and consequently influences the isomers' physical behavior.

Introduction

This compound, a disubstituted cycloalkane with the chemical formula C₈H₁₆O₂, exists as two primary stereoisomers: cis-1,3-dimethoxycyclohexane (B1260607) and trans-1,3-dimethoxycyclohexane.[1][2] These isomers, while possessing the same molecular formula and connectivity, exhibit distinct three-dimensional arrangements of their methoxy substituents. This difference in spatial orientation gives rise to unique physical and chemical properties, a critical consideration in fields such as organic synthesis, materials science, and pharmacology where molecular geometry can dictate reactivity, intermolecular interactions, and biological activity.[3]

The cyclohexane ring is not planar but predominantly adopts a stable chair conformation to minimize angular and torsional strain.[4][5] The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between these positions and the energetic favorability of different conformations is a key determinant of the isomers' physical properties.

This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides visualizations to illustrate the core stereochemical principles governing the physical properties of these isomers.

Comparative Physical Properties

Table 1: General and Computed Properties of this compound Isomers

Propertycis-1,3-Dimethoxycyclohexanetrans-1,3-DimethoxycyclohexaneSource(s)
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol 144.21 g/mol [1][2]
IUPAC Name cis-(1R,3S)-1,3-dimethoxycyclohexanetrans-(1S,3S)-1,3-dimethoxycyclohexane[1][2]
Computed XLogP3 1.31.3[1][2]
Computed Polar Surface Area 18.5 Ų18.5 Ų[1][2]
Computed Rotatable Bond Count 22[1][2]

Table 2: Predicted and Estimated Physical Properties

Propertycis-1,3-Dimethoxycyclohexanetrans-1,3-DimethoxycyclohexaneSource(s)
Boiling Point (Predicted) 160-185 °C (at 760 mmHg)Not explicitly found, but expected to be similar to the cis isomer.[3]
Physical State at 20°C Liquid (Colorless)Liquid (Presumed)[3]
Density Not experimentally determinedNot experimentally determined
Refractive Index Not experimentally determinedNot experimentally determined
Dipole Moment Not experimentally determinedNot experimentally determined

It is important to note that the boiling point for cis-1,3-dimethoxycyclohexane is a predictive estimate based on related dimethoxycyclohexane isomers.[3] For comparison, 1,1-dimethoxycyclohexane (B1328912) has a boiling point of approximately 162 °C at 760 mmHg.[3] The presence of polar methoxy groups generally increases the boiling point relative to unsubstituted cyclohexane due to enhanced intermolecular dipole-dipole interactions.[3]

Conformational Analysis: The Structural Basis for Physical Property Differences

The physical properties of cyclohexane derivatives are profoundly influenced by their conformational equilibria. The chair conformation is the most stable arrangement, and substituents can be in either axial or equatorial positions. The interconversion between two chair forms is known as a ring flip.

For cis-1,3-dimethoxycyclohexane, the two methoxy groups are on the same side of the ring. This can result in two chair conformations: one with both methoxy groups in equatorial positions (diequatorial) and another, after a ring flip, with both in axial positions (diaxial). The diequatorial conformer is significantly more stable because it avoids the steric strain caused by 1,3-diaxial interactions, where the axial methoxy groups would be in close proximity to the other axial hydrogens on the ring.[6]

For trans-1,3-dimethoxycyclohexane, the methoxy groups are on opposite sides of the ring. In any chair conformation, one methoxy group will be in an axial position and the other in an equatorial position (axial-equatorial). A ring flip results in an equivalent axial-equatorial conformation.[6]

The following diagram illustrates the logical relationship of the chair-flip equilibrium for the cis isomer.

G Chair-Flip Equilibrium of cis-1,3-Dimethoxycyclohexane cluster_0 Diequatorial Conformer (More Stable) cluster_1 Diaxial Conformer (Less Stable) Diequatorial Diequatorial Diaxial Diaxial Diequatorial->Diaxial Ring Flip Diequatorial_label Both methoxy groups are equatorial Diaxial->Diequatorial Ring Flip Diaxial_label Both methoxy groups are axial (high steric strain)

Conformational equilibrium of cis-1,3-dimethoxycyclohexane.

Experimental Protocols

While specific experimental data for the this compound isomers are lacking, the following are detailed methodologies for key experiments that would be employed to determine their physical properties.

Synthesis and Purification

Synthesis: cis- and trans-1,3-dimethoxycyclohexane can be synthesized from 1,3-cyclohexanediol. A common method involves a Williamson ether synthesis, where the diol is deprotonated with a strong base (e.g., sodium hydride) followed by reaction with an alkylating agent (e.g., methyl iodide). The stereochemistry of the starting diol will determine the stereochemistry of the product.

Purification: Following synthesis, the isomeric mixture would typically be purified using fractional distillation under reduced pressure to separate the product from unreacted starting materials and high-boiling byproducts. The separation of the cis and trans isomers from each other can be challenging and may require preparative gas chromatography or column chromatography on silica (B1680970) gel.

The following diagram outlines a general experimental workflow for the synthesis and characterization of these isomers.

G Start 1,3-Cyclohexanediol (cis or trans) Reaction Williamson Ether Synthesis (e.g., NaH, CH3I) Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Fractional Distillation and/or Chromatography Workup->Purification Product Pure cis- or trans-1,3-Dimethoxycyclohexane Purification->Product Analysis Spectroscopic and Physical Property Analysis Product->Analysis

General workflow for synthesis and analysis.
Determination of Physical Properties

Boiling Point: The boiling point would be determined using a standard distillation apparatus at atmospheric pressure. For small quantities, a micro-boiling point apparatus could be used. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.

Density: The density of the liquid isomers would be measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample liquid and weighed again. The density is calculated by dividing the mass of the liquid by its volume (the calibrated volume of the pycnometer) at a specific temperature, typically 20°C or 25°C.

Refractive Index: The refractive index, a measure of how light propagates through the substance, would be determined using an Abbe refractometer. A small drop of the liquid sample is placed on the prism, and the instrument is adjusted to bring the dividing line between the light and dark fields into focus at the crosshairs. The refractive index is then read from the calibrated scale. This measurement is also temperature-dependent.

Dipole Moment: The dipole moment would be determined by measuring the dielectric constant of dilute solutions of the isomer in a nonpolar solvent like benzene (B151609) or cyclohexane at various concentrations.[7] The molar polarization of the solute at infinite dilution is then calculated and used to determine the dipole moment of the molecule.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure and stereochemistry of the isomers.[8] For cis-1,3-dimethoxycyclohexane, the diequatorial conformation would lead to specific chemical shifts and coupling constants for the ring protons. The trans isomer would show a different set of signals corresponding to its axial-equatorial conformation.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS would be used to assess the purity of the synthesized isomers and to confirm their molecular weight.[1][2] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component, which can be used for identification.

Conclusion

The physical properties of cis- and trans-1,3-dimethoxycyclohexane are primarily dictated by their stereochemistry, which governs their conformational preferences. While there is a significant lack of experimentally determined quantitative data for these compounds, theoretical principles and computational data provide a solid foundation for understanding their expected physical characteristics. The diequatorial conformation of the cis isomer is predicted to be the more stable form, which will influence its intermolecular interactions and bulk properties. Further experimental investigation is necessary to accurately quantify the physical properties of these isomers and to validate the predictive models. The experimental protocols outlined in this guide provide a roadmap for researchers to undertake such characterization. This information is crucial for the rational design and application of these and similar substituted cyclohexanes in various scientific and industrial contexts.

References

An In-depth Technical Guide to the Conformational Analysis of 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the conformational landscape of 1,3-dimethoxycyclohexane, a molecule of interest in stereochemical and medicinal chemistry research. A detailed analysis of the conformational isomers of both cis- and trans-1,3-dimethoxycyclohexane is presented, supported by a thorough review of experimental and computational data. This document outlines the key energetic factors governing conformational preference, including steric hindrance and stereoelectronic effects. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational chemistry are provided to facilitate further research in this area. Quantitative data are summarized in structured tables for ease of comparison, and key concepts are visualized through diagrams generated using the DOT language.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as cyclohexane (B81311) derivatives, the study of their various spatial arrangements, or conformations, is crucial for understanding their reactivity, intermolecular interactions, and ultimately, their function in biological systems. This compound serves as an important model system for exploring the interplay of steric and stereoelectronic effects that dictate conformational equilibria in substituted cyclohexanes. A nuanced understanding of these principles is paramount for the rational design of novel therapeutic agents, where specific conformations are often required for optimal binding to biological targets.

This guide will delve into the conformational analysis of both cis- and trans-1,3-dimethoxycyclohexane, focusing on the relative stabilities of their chair and boat conformations. We will explore the energetic penalties associated with unfavorable steric interactions, such as 1,3-diaxial interactions, and the influence of the anomeric effect.

Conformational Isomers of this compound

This compound exists as two diastereomers: cis and trans. Each of these isomers can adopt several conformations, with the chair forms being the most energetically favorable.

cis-1,3-Dimethoxycyclohexane (B1260607)

The cis isomer can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a). In the diequatorial conformer, both methoxy (B1213986) groups occupy the more spacious equatorial positions, minimizing steric strain. Conversely, the diaxial conformer places both methoxy groups in the sterically hindered axial positions.

The equilibrium between these two conformers strongly favors the diequatorial form. This preference is primarily due to the severe steric repulsion, known as 1,3-diaxial interactions, that occurs in the diaxial conformation between the two methoxy groups and the axial hydrogens on the same side of the ring. For the analogous cis-1,3-dimethylcyclohexane (B1347349), the energy difference between the diequatorial and diaxial conformers is substantial, on the order of 5.4 kcal/mol (23 kJ/mol), rendering the diaxial conformation practically unpopulated at room temperature.[1][2] A similar significant energy difference is expected for cis-1,3-dimethoxycyclohexane.

trans-1,3-Dimethoxycyclohexane

The trans isomer exists as two rapidly interconverting chair conformations, each having one methoxy group in an axial position and the other in an equatorial position (a,e and e,a). These two conformers are enantiomeric and therefore have the same energy. As a result, they exist in a 1:1 ratio at equilibrium. The energy of the trans isomer is higher than that of the more stable cis-diequatorial conformer due to the presence of one axial methoxy group, which introduces 1,3-diaxial interactions with axial hydrogens.

Energetic Considerations

The relative stability of cyclohexane conformers is determined by a combination of factors, including torsional strain, angle strain, and steric strain (van der Waals interactions). For substituted cyclohexanes, steric strain, particularly 1,3-diaxial interactions, is a dominant factor.

A-Values

The energetic preference for a substituent to occupy the equatorial position over the axial position is quantified by its A-value, which represents the Gibbs free energy difference (ΔG°) for the axial-to-equatorial equilibrium. A larger A-value indicates a stronger preference for the equatorial position. The A-value for a methoxy group (-OCH₃) is approximately 0.6-0.7 kcal/mol.[3][4][5] This value is used to estimate the energetic cost of placing a methoxy group in an axial position.

Gauche Butane Interactions

When substituents are in a gauche relationship (a dihedral angle of approximately 60°), a destabilizing steric interaction, analogous to that in gauche butane, occurs. In the context of this compound, such interactions contribute to the overall strain energy of certain conformers.

Quantitative Conformational Energy Data

ConformerIsomerSubstituent OrientationsEstimated Relative Free Energy (kcal/mol)Key Destabilizing Interactions
Diequatorialcis(e,e)0 (Reference)Minimal
Diaxialcis(a,a)> 5.4Severe 1,3-diaxial (OCH₃/OCH₃ and OCH₃/H)
Axial-Equatorialtrans(a,e)~0.71,3-diaxial (OCH₃/H)
Equatorial-Axialtrans(e,a)~0.71,3-diaxial (OCH₃/H)

Table 1: Estimated Relative Conformational Energies of this compound Chair Conformers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying conformational equilibria. By analyzing chemical shifts and coupling constants, particularly at low temperatures where the interconversion between conformers is slow, the populations of individual conformers can be determined.

Detailed Protocol for Low-Temperature ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃), deuterated methylene (B1212753) chloride (CD₂Cl₂), or deuterated toluene (B28343) (toluene-d₈)). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to observe the time-averaged signals.

  • Low-Temperature Measurements: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate at each temperature for 5-10 minutes before acquiring a spectrum.

  • Data Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Sufficient to cover all proton signals.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio, which may increase at lower temperatures.

  • Data Analysis:

    • At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers will become sharp and distinct.

    • Integrate the signals corresponding to the different conformers to determine their relative populations.

    • Measure the vicinal coupling constants (³JHH) for specific protons. The magnitude of these coupling constants is dependent on the dihedral angle (Karplus relationship) and can be used to confirm the axial or equatorial orientation of protons. For cyclohexane chairs, typical values are:

      • ³J(ax,ax) ≈ 10-13 Hz

      • ³J(ax,eq) ≈ 2-5 Hz

      • ³J(eq,eq) ≈ 2-5 Hz

Computational Chemistry

Computational methods, such as molecular mechanics and quantum chemistry (e.g., Density Functional Theory - DFT), are invaluable for calculating the geometries and relative energies of different conformers.

Detailed Protocol for DFT Calculations:

  • Structure Building: Construct the initial 3D structures of the diequatorial and diaxial conformers of cis-1,3-dimethoxycyclohexane and the axial-equatorial conformer of trans-1,3-dimethoxycyclohexane using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search (Optional but Recommended): For a thorough analysis, perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization:

    • Method: Employ a suitable DFT functional, such as B3LYP or M06-2X.

    • Basis Set: Use a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d) or a larger basis set like 6-311+G(d,p) for higher accuracy.

    • Solvation Model: If studying the conformation in solution, include a continuum solvation model (e.g., PCM or SMD) corresponding to the experimental solvent.

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to:

    • Confirm that the structures are true minima on the potential energy surface (no imaginary frequencies).

    • Obtain thermochemical data (zero-point vibrational energy, thermal corrections to enthalpy and entropy) to calculate the Gibbs free energies at a specific temperature (e.g., 298.15 K).

  • Energy Analysis: Compare the calculated Gibbs free energies of the different conformers to determine their relative stabilities and predict the equilibrium populations.

Visualizations

The following diagrams illustrate the key conformational equilibria and a typical experimental workflow for the conformational analysis of this compound.

G cluster_cis cis-1,3-Dimethoxycyclohexane cluster_trans trans-1,3-Dimethoxycyclohexane Diequatorial (e,e) Diequatorial (e,e) (More Stable) Diaxial (a,a) Diaxial (a,a) (Less Stable) Diequatorial (e,e)->Diaxial (a,a) Ring Flip Axial-Equatorial (a,e) Axial-Equatorial (a,e) (Isoenergetic) Equatorial-Axial (e,a) Equatorial-Axial (e,a) (Isoenergetic) Axial-Equatorial (a,e)->Equatorial-Axial (e,a) Ring Flip

Caption: Conformational equilibrium of cis- and trans-1,3-dimethoxycyclohexane.

G cluster_workflow Experimental Workflow for Conformational Analysis A Synthesis and/or Purification of This compound B Room Temperature NMR Spectroscopy (Averaged Spectrum) A->B C Low-Temperature NMR Spectroscopy B->C D Computational Modeling (DFT) B->D E Signal Assignment and Integration (Population Analysis) C->E F Coupling Constant Analysis (Dihedral Angles) C->F G Geometry Optimization and Energy Calculations D->G H Comparison of Experimental and Computational Data E->H F->H G->H I Determination of Conformational Energies and Populations H->I

Caption: A typical experimental workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a strong preference for the diequatorial conformer in the cis isomer, driven by the avoidance of destabilizing 1,3-diaxial interactions. In contrast, the trans isomer exists as an equilibrium mixture of two isoenergetic chair conformers, each with one axial and one equatorial methoxy group. The principles outlined in this guide, supported by the provided experimental and computational protocols, offer a robust framework for researchers in drug development and related fields to investigate and understand the conformational behavior of substituted cyclohexanes. A thorough grasp of these concepts is essential for predicting molecular properties and designing molecules with specific three-dimensional structures for targeted applications.

References

An In-depth Technical Guide to the Stereoisomers of 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,3-dimethoxycyclohexane, a molecule of interest in stereochemical studies and as a potential building block in organic synthesis. This document details the synthesis, separation, and characterization of the cis and trans stereoisomers, including their enantiomeric forms.

Introduction to the Stereochemistry of this compound

This compound exists as two diastereomers: cis and trans. The cis isomer has both methoxy (B1213986) groups on the same side of the cyclohexane (B81311) ring, while the trans isomer has them on opposite sides. Due to the presence of two stereocenters (at carbons 1 and 3), the trans isomer is chiral and exists as a pair of enantiomers, (1R,3R)-1,3-dimethoxycyclohexane and (1S,3S)-1,3-dimethoxycyclohexane. The cis isomer, possessing a plane of symmetry, is a meso compound and is achiral.

The conformational preference of these isomers is dictated by the steric hindrance of the methoxy groups. In the chair conformation, substituents can occupy either axial or equatorial positions. Generally, the equatorial position is favored for bulky groups to minimize 1,3-diaxial interactions.

  • cis-1,3-Dimethoxycyclohexane: This isomer can exist in two chair conformations: one with both methoxy groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of severe 1,3-diaxial steric strain present in the diaxial form.

  • trans-1,3-Dimethoxycyclohexane: In either chair conformation, one methoxy group is in an axial position and the other is in an equatorial position. Ring flipping interconverts these two equivalent conformations.

Synthesis of this compound Stereoisomers

The primary route for the synthesis of this compound stereoisomers is the Williamson ether synthesis, starting from the corresponding cis- and trans-1,3-cyclohexanediol (B3029144). The stereochemistry of the starting diol dictates the stereochemistry of the final product.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • cis- or trans-1,3-Cyclohexanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add cis- or trans-1,3-cyclohexanediol (1.0 eq.).

  • Dissolve the diol in anhydrous THF (approximately 0.5 M solution).

  • Carefully add sodium hydride (2.2 eq.) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the corresponding this compound isomer.

Separation of Stereoisomers

The separation of the cis and trans diastereomers of this compound can be achieved by fractional distillation or column chromatography. For the resolution of the enantiomers of trans-1,3-dimethoxycyclohexane, chiral chromatography is necessary.

Experimental Protocol: Gas Chromatography (GC) for Diastereomer Separation

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a polar stationary phase (e.g., Carbowax 20M or a similar polyethylene (B3416737) glycol phase).

GC Conditions (Starting Point):

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Program: 50 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.

  • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL of a 1% solution in dichloromethane.

Characterization of Stereoisomers

The stereoisomers of this compound can be characterized by various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of the cis and trans isomers are expected to show distinct differences due to their different symmetries and conformational preferences.

Expected ¹³C NMR Chemical Shifts (based on analogies with 1,3-dimethylcyclohexane):

Carbon Atomcis-1,3-Dimethoxycyclohexane (Diequatorial)trans-1,3-Dimethoxycyclohexane (Axial/Equatorial)
C1, C3 (CH-O)~75-80 ppm~70-75 ppm
C2~30-35 ppm~30-35 ppm
C4, C6~30-35 ppm~25-30 ppm
C5~20-25 ppm~20-25 ppm
OCH₃~55-60 ppm~55-60 ppm

Expected ¹H NMR Spectral Features:

  • cis-Isomer: Due to its symmetry and the diequatorial conformation, the ¹H NMR spectrum is expected to be relatively simple. The methoxy protons will appear as a single sharp singlet. The protons on C1 and C3 will be equivalent and will likely appear as a multiplet.

  • trans-Isomer: The ¹H NMR spectrum is expected to be more complex due to the lower symmetry. The two methoxy groups may have slightly different chemical shifts. The axial and equatorial protons on the cyclohexane ring will have distinct chemical shifts and coupling constants.

Optical Rotation

The enantiomers of trans-1,3-dimethoxycyclohexane are optically active. The specific rotation can be measured using a polarimeter.

Experimental Protocol: Measurement of Specific Rotation

  • Prepare a solution of the purified enantiomer of trans-1,3-dimethoxycyclohexane of a known concentration (c, in g/mL) in a suitable solvent (e.g., chloroform).

  • Fill a polarimeter cell of a known path length (l, in dm).

  • Measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculate the specific rotation [α] using the formula: [α] = α / (l * c).

Data Summary

Propertycis-1,3-Dimethoxycyclohexanetrans-1,3-Dimethoxycyclohexane
Molecular Formula C₈H₁₆O₂C₈H₁₆O₂
Molecular Weight 144.21 g/mol 144.21 g/mol
Stereochemistry Meso (achiral)Racemic mixture of (1R,3R) and (1S,3S) enantiomers
Predicted Boiling Point Not availableNot available
Predicted Optical Rotation [α] ≠ 0° for pure enantiomers

Visualizations

stereoisomers cluster_diastereomers Diastereomers cluster_enantiomers Enantiomers This compound This compound cis-1,3-Dimethoxycyclohexane cis-1,3-Dimethoxycyclohexane This compound->cis-1,3-Dimethoxycyclohexane Meso trans-1,3-Dimethoxycyclohexane trans-1,3-Dimethoxycyclohexane This compound->trans-1,3-Dimethoxycyclohexane Chiral (1R,3R)-1,3-Dimethoxycyclohexane (1R,3R)-1,3-Dimethoxycyclohexane trans-1,3-Dimethoxycyclohexane->(1R,3R)-1,3-Dimethoxycyclohexane (1S,3S)-1,3-Dimethoxycyclohexane (1S,3S)-1,3-Dimethoxycyclohexane trans-1,3-Dimethoxycyclohexane->(1S,3S)-1,3-Dimethoxycyclohexane

Caption: Stereochemical relationship of this compound isomers.

synthesis_workflow Start Start 1,3-Cyclohexanediol (cis or trans) 1,3-Cyclohexanediol (cis or trans) Start->1,3-Cyclohexanediol (cis or trans) Williamson Ether Synthesis Williamson Ether Synthesis 1,3-Cyclohexanediol (cis or trans)->Williamson Ether Synthesis NaH, CH3I Crude this compound Crude this compound Williamson Ether Synthesis->Crude this compound Purification Purification Crude this compound->Purification Chromatography Pure cis/trans Isomers Pure cis/trans Isomers Purification->Pure cis/trans Isomers Characterization Characterization Pure cis/trans Isomers->Characterization NMR, GC, Polarimetry End End Characterization->End

Caption: General workflow for synthesis and characterization.

An In-depth Technical Guide to 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 1,3-Dimethoxycyclohexane, including its molecular formula and weight. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document presents key data in a structured format, outlines a general experimental approach for its synthesis, and includes a logical diagram for the determination of its molecular weight.

Core Compound Data

This compound is a cyclic ether with the chemical formula C8H16O2.[1][2][3] It exists as two geometric isomers: cis-1,3-Dimethoxycyclohexane and trans-1,3-Dimethoxycyclohexane. The quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC8H16O2[1][2][3]
Molecular Weight144.21 g/mol [1][2][3]
CAS Number30363-81-6[1]

Experimental Protocols

General Synthesis via Alkylation of 1,3-Cyclohexanediol (B1223022):

The synthesis of this compound can be achieved through the methylation of 1,3-cyclohexanediol. This procedure involves the deprotonation of the hydroxyl groups to form alkoxides, which then act as nucleophiles to attack a methylating agent.

Materials:

  • 1,3-Cyclohexanediol (cis/trans mixture or a pure isomer)

  • A strong base (e.g., sodium hydride)

  • A methylating agent (e.g., methyl iodide or dimethyl sulfate)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) or diethyl ether)

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Reaction Setup: A solution of 1,3-cyclohexanediol in an anhydrous aprotic solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The strong base (e.g., sodium hydride) is added portion-wise to the solution at a controlled temperature (typically 0 °C) to deprotonate the hydroxyl groups, forming the corresponding dialkoxide.

  • Methylation: The methylating agent (e.g., methyl iodide) is then added to the reaction mixture. The reaction is allowed to proceed, often with stirring at room temperature or gentle heating, until the reaction is complete (monitored by techniques like Thin Layer Chromatography).

  • Workup: The reaction is carefully quenched by the slow addition of a suitable quenching solution. The resulting mixture is then transferred to a separatory funnel for extraction.

  • Extraction and Purification: The aqueous and organic layers are separated, and the aqueous layer is further extracted with an organic solvent. The combined organic extracts are washed, dried over a drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by distillation or column chromatography to obtain the final product.

Analytical Characterization:

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound, providing information on its retention time and mass spectrum, which can be compared to reference data.

Logical Workflow

The following diagram illustrates the logical relationship between the elemental composition of this compound and the calculation of its molecular weight.

MolecularWeightCalculation formula Molecular Formula C₈H₁₆O₂ elements Elemental Composition formula->elements Decomposition calculation Molecular Weight Calculation elements->calculation Number of Atoms atomic_weights Standard Atomic Weights atomic_weights->calculation Atomic Mass Units mw_result Molecular Weight 144.21 g/mol calculation->mw_result Summation

Caption: Logical flow for calculating the molecular weight from the molecular formula.

References

In-Depth Technical Guide to 1,3-Dimethoxycyclohexane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the commercial availability, synthesis, and physicochemical properties of 1,3-dimethoxycyclohexane, a versatile building block for chemical research and development.

Introduction

This compound is a cyclic ether that holds potential as a versatile building block and solvent in organic synthesis. Its stereoisomers, cis- and trans-1,3-dimethoxycyclohexane, offer distinct conformational properties that can be leveraged in the design of complex molecules. This technical guide provides a comprehensive overview of the commercial availability, synthesis, physicochemical properties, and potential applications of this compound, with a focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Commercial Availability

This compound, under the CAS Number 30363-81-6, is available from a select number of chemical suppliers. It is typically offered as a mixture of cis and trans isomers. The availability of specific isomers may vary between suppliers. For researchers requiring stereochemically pure starting materials, it is crucial to verify the isomeric ratio with the supplier.

Below is a summary of representative commercial suppliers for this compound and its isomers. Please note that availability, purity, and quantity are subject to change and should be confirmed with the respective vendors.

SupplierProduct Name(s)CAS NumberPurityTypical Quantities
Alfa ChemistryThis compound30363-81-6InquiryInquiry
Career Henan Chemical Co.This compound30363-81-6InquiryKilogram scale
ChemSampCo, Inc.This compound30363-81-6InquiryInquiry
Smoleculecis-1,3-DimethoxycyclohexaneNot specifiedInquiryInquiry

Physicochemical Properties

The physical and chemical properties of this compound are influenced by its stereochemistry. The PubChem database provides key computed properties for the parent structure and its cis and trans isomers.[1][2][3]

PropertyValueIsomer
Molecular FormulaC₈H₁₆O₂All
Molecular Weight144.21 g/mol All
IUPAC NameThis compoundMixture
cis-(1R,3S)-1,3-dimethoxycyclohexanecis
trans-(1S,3S)-1,3-dimethoxycyclohexanetrans
XLogP3-AA1.3All
Hydrogen Bond Donor Count0All
Hydrogen Bond Acceptor Count2All
Rotatable Bond Count2All
Topological Polar Surface Area18.5 ŲAll
Heavy Atom Count10All
Complexity83.3All

Synthesis and Experimental Protocols

The synthesis of this compound is primarily achieved through the Williamson ether synthesis, which involves the methylation of 1,3-cyclohexanediol (B1223022). This reaction proceeds via an SN2 mechanism.[4][5][6][7] Other potential synthetic routes include alkylation, cyclization, and reduction reactions.[8]

General Experimental Protocol for Williamson Ether Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Williamson ether synthesis and may require optimization for specific laboratory conditions and desired isomeric outcomes.

Materials:

  • 1,3-Cyclohexanediol (cis/trans mixture or a specific isomer)

  • Strong base (e.g., Sodium Hydride (NaH), Potassium Hydride (KH))

  • Methylating agent (e.g., Dimethyl Sulfate (DMS), Methyl Iodide (CH₃I))[9]

  • Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1,3-cyclohexanediol in the chosen anhydrous aprotic solvent.

  • Cool the solution in an ice bath (0 °C).

  • Carefully add the strong base portion-wise to the stirred solution. The formation of the di-alkoxide will be accompanied by the evolution of hydrogen gas if using a metal hydride.

  • Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure complete formation of the alkoxide.

  • Slowly add the methylating agent to the reaction mixture via a syringe or dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of the quenching solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over the drying agent, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound. The cis and trans isomers may be separable depending on the chromatographic conditions.

Williamson_Ether_Synthesis diol 1,3-Cyclohexanediol alkoxide Di-alkoxide intermediate diol->alkoxide + Base base Strong Base (e.g., NaH) methylating_agent Methylating Agent (e.g., DMS) product This compound methylating_agent->product alkoxide->product + Methylating Agent (SN2) byproduct Byproducts

A simplified workflow of the Williamson ether synthesis for this compound.

Potential Applications in Research and Drug Development

While specific applications of this compound in marketed drugs are not widely documented, its structural motifs and chemical properties suggest several areas of utility for researchers.

Building Block in Organic Synthesis

The cyclohexane (B81311) core is a common scaffold in many biologically active molecules. This compound can serve as a precursor to more complex substituted cyclohexanes through nucleophilic substitution or other modifications of the methoxy (B1213986) groups.[8] The stereochemistry of the methoxy groups can be used to direct the stereochemical outcome of subsequent reactions.

Conformational Studies

Disubstituted cyclohexanes, such as this compound, are excellent models for studying conformational analysis.[2][10] The energetic preference of the methoxy groups for equatorial versus axial positions influences the overall shape of the molecule, which can be critical for receptor binding in drug design. The cis isomer can exist in diequatorial or diaxial conformations, with the diequatorial form being significantly more stable. The trans isomer exists as an equilibrium of two equivalent axial-equatorial conformations.[2]

Conformational_Equilibrium cluster_cis cis-1,3-Dimethoxycyclohexane cluster_trans trans-1,3-Dimethoxycyclohexane cis_dieq Diequatorial (More Stable) cis_diax Diaxial (Less Stable) cis_dieq->cis_diax Ring Flip trans_axeq1 Axial-Equatorial trans_eqax1 Equatorial-Axial trans_axeq1->trans_eqax1 Ring Flip (Equivalent Energy)

Conformational equilibria of cis- and trans-1,3-dimethoxycyclohexane.
Role as a Solvent or Protecting Group

The ether functionalities of this compound impart a moderate polarity, suggesting its potential use as a solvent in certain organic reactions.[11] Furthermore, acetals and related structures are commonly used as protecting groups for diols.[12] While not a traditional acetal, the 1,3-dimethoxy arrangement could potentially serve as a diol surrogate under specific conditions.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound. While a comprehensive set of publicly available spectra for this specific compound is limited, data for its isomers and related compounds can be found in various databases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would be expected to show characteristic shifts for the methoxy groups and the cyclohexane ring protons and carbons. The exact chemical shifts and coupling constants would be dependent on the stereochemistry (cis or trans).[13]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by C-H stretching and bending vibrations of the cyclohexane ring and the methoxy groups, as well as the characteristic C-O stretching of the ether linkages.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight (144.21 g/mol ).[1][2][3] The fragmentation pattern would likely involve the loss of methoxy groups and fragmentation of the cyclohexane ring.[14][15]

Conclusion

This compound represents a valuable, albeit not widely commercialized, chemical entity for research and development. Its synthesis is accessible through established organic chemistry methodologies, and its stereochemical and conformational properties make it an interesting substrate for synthetic and medicinal chemistry explorations. For professionals in drug development, understanding the characteristics of such fundamental building blocks is crucial for the rational design of novel therapeutics. Further investigation into the reactivity and applications of stereochemically pure isomers of this compound is warranted to fully unlock its potential.

References

Technical Guide on the Safety and Handling of 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 1,3-Dimethoxycyclohexane is a specialty chemical with limited publicly available safety and toxicological data. This guide has been compiled using information on structurally similar compounds and general safety principles for aliphatic ethers. All quantitative data, hazard classifications, and handling procedures should be treated as estimations and verified through empirical testing or a supplier-provided Safety Data Sheet (SDS) before commencing any laboratory work.

Introduction

This compound (CAS No. 26996-03-8) is a cyclic ether with the molecular formula C₈H₁₆O₂.[1][2] It exists as cis and trans isomers.[1][3] Due to its chemical structure, it is expected to be used as a solvent or a chemical intermediate in specialized organic synthesis. As with other aliphatic ethers, its primary hazards are likely to be flammability and the potential for peroxide formation. This document provides a detailed overview of its presumed properties, hazards, and recommended handling procedures for professionals in research and drug development.

Physicochemical and Toxicological Properties

Direct experimental data for this compound is scarce. The following tables summarize computed data and experimental data from a closely related isomer, 1,1-Dimethoxycyclohexane, to provide an estimate of its properties.

Table 1: Physicochemical Data Summary
PropertyValue (Estimated or from Isomer)Data Source
Molecular Formula C₈H₁₆O₂PubChem[1][2]
Molecular Weight 144.21 g/mol PubChem[1][2]
Physical State Liquid (presumed)TCI SDS for 1,1-isomer[4]
Color Colorless to Yellow (presumed)TCI SDS for 1,1-isomer[4]
Boiling Point 64 °C @ 30 mmHg (for 1,1-isomer)TCI SDS for 1,1-isomer[4]
XLogP3-AA (LogP) 1.3 (Computed)PubChem[1][5]
Table 2: Toxicological Data Summary

Note: No specific toxicological data (e.g., LD50, LC50) for this compound was found. The information below is based on general ether toxicity and should be treated with extreme caution.

MetricValueRemarks
Acute Oral Toxicity Data Not AvailableHarmful if swallowed is a potential hazard for similar compounds.[6]
Acute Dermal Toxicity Data Not AvailableExpected to cause skin irritation with repeated exposure.[7]
Acute Inhalation Toxicity Data Not AvailableVapors may cause drowsiness and dizziness.[6] High concentrations can lead to sedation and respiratory paralysis.[8]
Skin Corrosion/Irritation Data Not AvailablePresumed to be a skin irritant based on data for similar chemicals.[7]
Eye Damage/Irritation Data Not AvailablePresumed to be an eye irritant.[7]

Hazard Identification and Classification

Based on the data for its isomer 1,1-Dimethoxycyclohexane, this compound is anticipated to be classified as a flammable liquid.[4] A primary, unclassified hazard for ethers is the formation of explosive peroxides upon exposure to air and light.[6][8]

Hazard_Identification cluster_main Hazards of this compound cluster_physical Physical Hazards cluster_health Health Hazards (Presumed) Compound This compound H226 H226: Flammable liquid and vapour (Category 3) Compound->H226 Peroxides May form explosive peroxides upon storage Compound->Peroxides Skin Skin Irritation Compound->Skin Eye Eye Irritation Compound->Eye Inhalation Drowsiness or Dizziness Compound->Inhalation PPE_Workflow Start Handling Required LabCoat Wear Flame-Resistant Lab Coat Start->LabCoat Gloves Don Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) LabCoat->Gloves Eyes Wear Chemical Splash Goggles (ANSI Z87.1 / EN 166) Gloves->Eyes Hood Work Inside a Chemical Fume Hood Eyes->Hood End Proceed with Work Hood->End First_Aid cluster_routes cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Inhale Action_Skin Remove contaminated clothing. Rinse skin with water for at least 15 minutes. Skin->Action_Skin Action_Eye Rinse cautiously with water for several minutes. Remove contact lenses. Eye->Action_Eye Action_Ingest Rinse mouth. Do NOT induce vomiting. Ingestion->Action_Ingest End Seek Immediate Medical Attention Action_Inhale->End Action_Skin->End Action_Eye->End Action_Ingest->End

References

Methodological & Application

Application Notes and Protocols: 1,3-Dimethoxycyclohexane as a Non-Polar Aprotic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-dimethoxycyclohexane as a potential non-polar aprotic solvent for organic synthesis, with a focus on applications relevant to pharmaceutical and chemical research. Due to limited published data on its specific use as a solvent, this document presents its predicted physicochemical properties based on its structure and by analogy to similar compounds. The proposed applications and protocols are based on established chemical principles for ethereal solvents.

Introduction to this compound

This compound is a cyclic ether with the chemical formula C₈H₁₆O₂.[1][2][3] Its structure, featuring a cyclohexane (B81311) ring with two methoxy (B1213986) groups in a 1,3-relationship, suggests that it is a non-polar aprotic solvent. The presence of two ether functionalities offers the potential for bidentate chelation to metal centers, which can enhance the stability and reactivity of organometallic reagents. These characteristics position this compound as a potentially valuable alternative to commonly used ethereal solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane, particularly in applications requiring higher reaction temperatures.

Physicochemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound, with comparisons to other common non-polar aprotic solvents.

PropertyThis compoundTetrahydrofuran (THF)1,4-DioxaneDiethyl Ether
Molecular Formula C₈H₁₆O₂C₄H₈OC₄H₈O₂C₄H₁₀O
Molecular Weight ( g/mol ) 144.21[1][2][4]72.1188.1174.12
Boiling Point (°C) Estimated: 160-1806610134.6
Density (g/mL) Estimated: ~0.950.8891.0340.713
Dielectric Constant Estimated: 3-57.62.24.3
Dipole Moment (D) Estimated: ~1.5-2.01.750.451.15
Topological Polar Surface Area (Ų) 18.5[1][2][4]13.118.59.2
Water Solubility Low (predicted)MiscibleMiscible6.9 g/100 mL

Note: Properties for this compound are estimated based on its chemical structure and data from analogous compounds due to a lack of available experimental data.

Potential Applications in Organic Synthesis

Based on its predicted properties as a non-polar aprotic solvent with chelating abilities and a high boiling point, this compound is proposed for the following applications:

  • Grignard Reactions: The higher boiling point allows for reactions with less reactive organic halides that may require elevated temperatures to initiate. The bidentate ether functionality could stabilize the Grignard reagent through chelation, potentially leading to higher yields and reduced side products.

  • Organolithium Reactions: As an ethereal solvent, it is expected to be compatible with organolithium reagents. Its higher boiling point compared to THF could be advantageous for reactions requiring precise temperature control above the boiling point of THF.

  • Metal-Catalyzed Cross-Coupling Reactions: In reactions where a non-polar, coordinating solvent is required, this compound could serve as a high-boiling alternative to solvents like dioxane or toluene.

  • 1,3-Dipolar Cycloadditions: For cycloaddition reactions requiring elevated temperatures and a non-reactive solvent, this compound could be a suitable medium.

Experimental Protocols (Proposed)

The following are detailed, generalized protocols for the proposed applications of this compound. Researchers should perform small-scale trials to optimize reaction conditions.

Protocol for Grignard Reagent Formation and Reaction

This protocol describes the formation of a Grignard reagent using this compound as the solvent, followed by a reaction with an electrophile (e.g., a ketone).

Materials:

  • Magnesium turnings

  • Organic halide (e.g., bromobenzene)

  • Electrophile (e.g., benzophenone)

  • Anhydrous this compound

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium (B1175870) chloride

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, and nitrogen/argon inlet.

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a thermometer.

  • Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask under a stream of nitrogen/argon to activate the magnesium.

  • Grignard Formation: Add a small portion of a solution of the organic halide (1.0 equivalent) in anhydrous this compound to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle reflux. If the reaction does not start, gentle heating may be applied.

  • Once the reaction has initiated, add the remaining organic halide solution dropwise from the dropping funnel at a rate that maintains a steady reflux. The higher boiling point of this compound allows for a higher reaction temperature than with THF or diethyl ether.

  • After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve the electrophile (e.g., benzophenone, 0.9 equivalents) in anhydrous this compound and add it to the dropping funnel.

  • Add the electrophile solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography or distillation.

Protocol for a Metal-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

This protocol outlines a generic procedure for a Suzuki cross-coupling reaction using this compound as the solvent.

Materials:

  • Aryl halide (1.0 equivalent)

  • Aryl boronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Anhydrous this compound

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen/argon inlet.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a nitrogen/argon inlet, combine the aryl halide, aryl boronic acid, palladium catalyst, and base.

  • Solvent Addition: Add anhydrous this compound to the flask via a syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under a nitrogen/argon atmosphere and stir for the required time (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic extraction solvent (e.g., ethyl acetate).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Visualizations

Solvent_Property_Comparison cluster_0 Solvent cluster_1 Boiling Point (°C) cluster_2 Dielectric Constant Solvent Property DMC This compound (Estimated) THF THF Dioxane 1,4-Dioxane BP_DMC 160-180 BP_THF 66 BP_Dioxane 101 DC_DMC 3-5 DC_THF 7.6 DC_Dioxane 2.2

Caption: Comparison of estimated and known properties of this compound and other common ethereal solvents.

Grignard_Reaction_Workflow A 1. Reagent Preparation (Anhydrous this compound) B 2. Grignard Reagent Formation (Organic Halide + Mg) A->B C 3. Reaction with Electrophile (e.g., Ketone) B->C D 4. Aqueous Work-up (Quenching and Extraction) C->D E 5. Purification (Chromatography/Distillation) D->E F Final Product E->F

Caption: General workflow for a Grignard reaction using this compound as the solvent.

Chelation_Effect cluster_cyclohexane This compound Mg Mg R R Mg->R X X Mg->X C1 C2 C1->C2 O1 O C1->O1 C3 C2->C3 C4 C3->C4 O2 O C3->O2 C5 C4->C5 C6 C5->C6 C6->C1 O1->Mg Me1 Me O1->Me1 O2->Mg Me2 Me O2->Me2

Caption: Proposed bidentate chelation of a Grignard reagent by this compound, enhancing stability.

Safety and Handling

Conclusion

This compound presents itself as a promising, high-boiling, non-polar aprotic solvent with the potential for advantageous chelation effects in organometallic chemistry. While experimental data on its use as a solvent is currently scarce, its predicted properties suggest it could be a valuable tool for researchers in organic synthesis and drug development, particularly for reactions requiring elevated temperatures and a stable, coordinating reaction medium. The protocols provided herein offer a starting point for the exploration of this solvent in various synthetic applications.

References

Hypothetical Application of 1,3-Dimethoxycyclohexane in Grignard Reactions: A Theoretical Overview and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selection of an appropriate solvent is critical for the successful formation, stability, and reactivity of Grignard reagents (RMgX). Ethereal solvents are standard due to their ability to solvate the magnesium center, preventing aggregation and enhancing reactivity. While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their limitations, such as low boiling points and potential for peroxide formation, have prompted the exploration of alternative solvents.

1,3-Dimethoxycyclohexane, as a cyclic diether, presents several potential advantages over traditional Grignard solvents. Its bidentate nature may allow for the formation of a stable six-membered chelate ring with the magnesium atom of the Grignard reagent. This chelation could enhance the stability of the reagent in solution. Furthermore, its estimated higher boiling point (likely in the range of 160-180 °C) compared to diethyl ether (34.6 °C) and THF (66 °C) could offer a wider operational temperature range, which is particularly beneficial for reactions requiring higher temperatures to initiate or to go to completion.

Potential Advantages of this compound in Grignard Reactions:

  • Enhanced Reagent Stability: The 1,3-diether arrangement can form a stable chelating ring with the magnesium atom, potentially increasing the stability of the Grignard reagent in solution.

  • Higher Reaction Temperatures: The estimated high boiling point allows for reactions to be conducted at temperatures significantly above the reflux temperatures of diethyl ether and THF, which can be advantageous for the formation of Grignard reagents from less reactive organic halides.

  • Improved Safety Profile: A higher boiling point corresponds to a higher flash point, potentially reducing the fire hazard associated with the solvent.

  • Increased Solubility: The dual ether functionality may offer improved solubility for certain organomagnesium compounds.

Hypothetical Experimental Protocols

The following protocols describe the hypothetical use of this compound as a solvent for the formation of a Grignard reagent and its subsequent reaction with a ketone.

Protocol 1: Formation of Phenylmagnesium Bromide in this compound

Materials:

  • Magnesium turnings

  • Bromobenzene (B47551)

  • Anhydrous this compound

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: A three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel is flame-dried under a stream of inert gas.

  • Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask, and a single crystal of iodine is added. The flask is gently warmed under the inert atmosphere until the purple color of the iodine vapor disappears.

  • Initial Solvent and Reagent Addition: A small amount of anhydrous this compound is added to just cover the magnesium turnings. A solution of bromobenzene (1.0 equivalent) in anhydrous this compound is prepared in the dropping funnel. A small portion of this solution is added to the magnesium.

  • Initiation and Reaction: The mixture is stirred, and gentle warming may be applied to initiate the reaction, which is indicated by the disappearance of the brown iodine color and the onset of bubbling. Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred at a gentle reflux until most of the magnesium has been consumed. The resulting dark, cloudy solution is the Phenylmagnesium Bromide Grignard reagent.

Protocol 2: Reaction of Phenylmagnesium Bromide with Benzophenone (B1666685)

Materials:

  • Phenylmagnesium bromide solution in this compound (from Protocol 1)

  • Benzophenone

  • Anhydrous this compound

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether or ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

  • Preparation of Ketone Solution: In a separate dry flask, benzophenone (1.0 equivalent) is dissolved in anhydrous this compound.

  • Reaction: The freshly prepared Grignard reagent solution is cooled in an ice bath. The benzophenone solution is added dropwise with constant stirring.

  • Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by slowly adding saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product, triphenylmethanol.

Data Presentation

The following table summarizes the hypothetical reaction conditions and expected outcomes for the Grignard reaction using this compound in comparison to standard solvents.

ParameterDiethyl EtherTetrahydrofuran (THF)This compound (Hypothetical)
Boiling Point (°C) 34.666~160-180 (Estimated)
Reaction Temperature Reflux (~35 °C)Reflux (~66 °C)Room Temperature to Reflux (~160-180 °C)
Initiation Often requires an initiator (e.g., iodine)Generally easier to initiate than with diethyl etherMay be easier for less reactive halides due to higher temperature option
Reagent Stability GoodGoodPotentially enhanced due to chelation
Typical Yield Good to ExcellentGood to ExcellentExpected to be Good to Excellent
Work-up Simple, easy solvent removalMore complex due to water miscibilityRequires extraction; higher boiling point necessitates vacuum for removal

Mandatory Visualization

Grignard_Reaction_Workflow Experimental Workflow for Grignard Reaction cluster_prep Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Work-up and Isolation prep_start Flame-dried Glassware mg_add Add Mg Turnings & Iodine prep_start->mg_add solvent_add Add Anhydrous this compound mg_add->solvent_add halide_add Add Bromobenzene Solution Dropwise solvent_add->halide_add reflux Gentle Reflux halide_add->reflux grignard_formed Phenylmagnesium Bromide Formed reflux->grignard_formed reaction_add Add Ketone Solution to Grignard Reagent grignard_formed->reaction_add ketone_prep Prepare Benzophenone Solution ketone_prep->reaction_add stir Stir at Room Temperature reaction_add->stir tlc Monitor by TLC stir->tlc reaction_complete Reaction Complete tlc->reaction_complete quench Quench with Sat. NH4Cl reaction_complete->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product Crude Product (Triphenylmethanol) concentrate->product

Caption: Experimental workflow for a Grignard reaction.

Chelation_Pathway Proposed Chelation of Grignard Reagent cluster_product Chelated Complex grignard R-Mg-X chelate Mg R X O O grignard->chelate:f0 Coordination solvent This compound solvent->chelate:f3 Chelation solvent->chelate:f4

Application Notes and Protocols: Stereoselective Synthesis Utilizing a Novel 1,3-Dimethoxycyclohexane-Derived Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quest for novel and efficient chiral auxiliaries is a cornerstone of modern asymmetric synthesis. While many such auxiliaries are commercially available, the exploration of new scaffolds can provide unique stereochemical control and open new avenues for the synthesis of complex molecules. This document puts forth a conceptual framework for the use of a novel chiral auxiliary derived from 1,3-dimethoxycyclohexane for stereoselective aldol (B89426) reactions. While a comprehensive literature search did not yield established protocols for this specific application[1], the inherent chirality and conformational rigidity of the cyclohexane (B81311) ring suggest its potential as a stereocontrolling element. This note provides a hypothetical protocol and expected outcomes to serve as a guide for researchers interested in exploring this new class of chiral auxiliaries.

Introduction: The Potential of Cyclohexane Scaffolds in Asymmetric Synthesis

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction, temporarily imparting their chirality to a prochiral substrate.[2] The ideal auxiliary should be readily available in enantiomerically pure form, easily attached to the substrate, provide high stereoselectivity in the key reaction, and be removable under mild conditions without affecting the newly formed stereocenter.[2]

Many successful chiral auxiliaries are based on rigid ring systems, which limit conformational flexibility and create a well-defined steric environment. The cyclohexane backbone, with its predictable chair conformations, is an attractive but underexplored scaffold for this purpose. This document proposes the use of (1R,3S)-3-methoxycyclohexan-1-amine, a derivative of this compound, as a novel chiral auxiliary. Although no specific examples of its use in asymmetric synthesis have been documented[1], its structure presents an interesting platform for inducing facial selectivity in enolate reactions.

Proposed Application: Diastereoselective Aldol Reaction

The proposed application focuses on the use of (1R,3S)-3-methoxycyclohexan-1-amine as a chiral auxiliary in a diastereoselective aldol reaction, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The auxiliary is first acylated to form a chiral amide. Deprotonation of the α-carbon generates a chiral enolate, where the cyclohexane ring is expected to shield one face of the enolate, directing the attack of an incoming aldehyde to the opposite face.

Hypothetical Experimental Protocols

The following protocols are conceptual and intended as a starting point for experimentation.

Protocol 1: Synthesis of the Chiral N-Acyl Auxiliary

  • To a solution of (1R,3S)-3-methoxycyclohexan-1-amine (1.0 equiv.) and triethylamine (B128534) (1.5 equiv.) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C, add propionyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., 3:1 hexanes:ethyl acetate) to yield the N-propionyl amide.

Protocol 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl amide (1.0 equiv.) in anhydrous THF (0.1 M) and cool to -78 °C under an argon atmosphere.

  • Add lithium diisopropylamide (LDA) (1.1 equiv., 2M solution in THF/heptane/ethylbenzene) dropwise and stir for 1 hour to form the lithium enolate.

  • Add the desired aldehyde (1.2 equiv.) as a solution in anhydrous THF dropwise.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR spectroscopy. Purify by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water (0.1 M).

  • Add lithium hydroxide (B78521) (4.0 equiv.) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 20 mL). The aqueous layer can be basified and extracted to recover the chiral auxiliary.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the resulting β-hydroxy carboxylic acid by flash column chromatography. The enantiomeric excess (e.e.) can be determined by chiral HPLC analysis after conversion to a suitable derivative (e.g., a methyl ester).

Hypothetical Quantitative Data

The following table presents hypothetical results for the proposed aldol reaction with various aldehydes to illustrate the expected data presentation.

EntryAldehydeProductYield (%)d.r. (syn:anti)e.e. (%)
1Isobutyraldehyde4a 85>95:598
2Benzaldehyde4b 92>95:599
3Acetaldehyde4c 7890:1095
4Cinnamaldehyde4d 88>95:597

Note: The data in this table is purely hypothetical and serves as a target for the proposed research.

Visualizations

Stereoselective_Aldol_Workflow cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Aux (1R,3S)-3-Methoxy- cyclohexan-1-amine Amide Chiral N-Propionyl Amide Aux->Amide Et3N, DCM Prop Propionyl Chloride Prop->Amide Amide_ref Chiral N-Propionyl Amide Aldehyde R-CHO AldolAdduct Aldol Adduct Aldehyde->AldolAdduct AldolAdduct_ref Aldol Adduct Amide_ref->AldolAdduct 1. LDA, -78 °C 2. R-CHO FinalProduct Enantiopure β-Hydroxy Acid RecoveredAux Recovered Auxiliary AldolAdduct_ref->FinalProduct LiOH, THF/H2O AldolAdduct_ref->RecoveredAux LiOH, THF/H2O

Caption: Proposed workflow for a stereoselective aldol reaction.

Conclusion and Future Outlook

This document outlines a conceptual pathway for the application of a novel chiral auxiliary derived from this compound in stereoselective aldol reactions. While currently unsupported by experimental literature, the proposed protocols and workflows provide a solid foundation for future research in this area. The successful development of this class of auxiliaries could offer a cost-effective and efficient alternative to existing methods, broadening the toolkit available to synthetic chemists for the construction of enantiomerically pure molecules. Further investigations would be required to optimize reaction conditions and explore the substrate scope and limitations of this proposed methodology.

References

Application Notes and Protocols for the Methylation of 1,3-Cyclohexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the methylation of 1,3-cyclohexanediol (B1223022), a common transformation in organic synthesis. The primary method described is the Williamson ether synthesis, a robust and widely applicable reaction for the formation of ethers.[1][2][3] This protocol will detail the necessary reagents, conditions, and purification methods to obtain the desired methylated products, 3-methoxycyclohexan-1-ol (B1200588) and 1,3-dimethoxycyclohexane. The Williamson ether synthesis proceeds via an SN2 mechanism, where an alkoxide, generated by deprotonating the alcohol, acts as a nucleophile to attack an alkyl halide.[3][4]

Introduction

The methylation of hydroxyl groups is a fundamental transformation in organic chemistry, often employed to protect alcohols, modify solubility, or alter the biological activity of molecules. 1,3-Cyclohexanediol possesses two secondary hydroxyl groups, and their methylation can proceed to yield either the mono-methylated or di-methylated product, depending on the reaction conditions. The Williamson ether synthesis is a classic and effective method for achieving this transformation.[1][4] The reaction involves the deprotonation of the alcohol using a strong base to form an alkoxide, which then undergoes nucleophilic substitution with a methylating agent, typically methyl iodide.[5][6][7]

Experimental Protocol: Williamson Ether Synthesis of 1,3-Cyclohexanediol

This protocol is adapted from general procedures for the Williamson ether synthesis.[1][2][5]

Materials:

  • 1,3-Cyclohexanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,3-cyclohexanediol (1.0 eq).

    • Dissolve the diol in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C in an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (NaH) (1.1 eq for mono-methylation, 2.2 eq for di-methylation) portion-wise to the stirred solution at 0 °C.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide(s). Hydrogen gas will be evolved during this step.

  • Methylation:

    • Cool the reaction mixture back down to 0 °C.

    • Slowly add methyl iodide (1.2 eq for mono-methylation, 2.5 eq for di-methylation) via syringe.

    • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

  • Work-up:

    • Once the reaction is complete, quench the reaction by carefully and slowly adding saturated aqueous ammonium chloride solution at 0 °C to neutralize any unreacted NaH.

    • Add water to dissolve the inorganic salts.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any remaining iodine, followed by brine.[5]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[5]

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to separate the mono-methylated product, di-methylated product, and any unreacted starting material.

Data Presentation

The following table summarizes typical reaction parameters for the methylation of alcohols via the Williamson ether synthesis, which can be adapted for 1,3-cyclohexanediol.

ParameterCondition for Mono-methylationCondition for Di-methylationReference(s)
Base Sodium Hydride (NaH)Sodium Hydride (NaH)[5][6]
Equivalents of Base 1.1 - 1.2 eq2.2 - 2.5 eq[5]
Methylating Agent Methyl Iodide (CH₃I)Methyl Iodide (CH₃I)[5][6][7]
Equivalents of Methylating Agent 1.2 - 1.5 eq2.5 - 3.0 eq[5]
Solvent Anhydrous THF or DMFAnhydrous THF or DMF[3][4][5]
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature[5]
Reaction Time 4 - 12 hours12 - 24 hours[3][5]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve 1,3-cyclohexanediol in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add NaH portion-wise B->C D 4. Stir at 0 °C then warm to RT C->D E 5. Cool to 0 °C D->E F 6. Add Methyl Iodide E->F G 7. Stir overnight at RT F->G H 8. Quench with sat. NH4Cl G->H I 9. Extract with Ethyl Acetate H->I J 10. Wash with Na2S2O3 and Brine I->J K 11. Dry over MgSO4 J->K L 12. Concentrate K->L M 13. Column Chromatography L->M N Isolated Product(s) M->N

Caption: Experimental workflow for the methylation of 1,3-cyclohexanediol.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism Diol 1,3-Cyclohexanediol (R-OH) Alkoxide Alkoxide (R-O- Na+) Diol->Alkoxide + H2 NaH NaH NaH->Alkoxide Product Methylated Ether (R-O-CH3) Alkoxide->Product SN2 Attack MeI Methyl Iodide (CH3-I) MeI->Product NaI NaI

Caption: Williamson ether synthesis reaction mechanism.

References

Application Notes and Protocols for the Purification of 1,3-Dimethoxycyclohexane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 1,3-dimethoxycyclohexane via distillation. The provided methodologies are based on standard practices for the purification of ethers and are designed to ensure the safe and effective removal of common impurities.

Introduction

This compound is a cyclic ether that may find application as a solvent, intermediate, or building block in organic synthesis and drug development. The purity of such reagents is critical for the success and reproducibility of chemical reactions. Distillation, particularly under reduced pressure, is a primary method for the purification of liquid organic compounds. This document outlines the necessary steps for the safe and effective purification of this compound, with a strong emphasis on the detection and removal of hazardous peroxide impurities.

Physical and Chemical Data

PropertyValueSource
Molecular FormulaC8H16O2PubChem[1][2][3]
Molecular Weight144.21 g/mol PubChem[1][2][3]
Boiling Point (1,1-isomer)64 °C at 30 mmHgTCI Chemicals
AppearanceColorless liquid (presumed)General chemical properties

Potential Impurities

Without a specified synthetic route, potential impurities are generalized based on common ether synthesis methods (e.g., Williamson ether synthesis).

Impurity ClassExamplesRationaleRemoval Method
Peroxides Hydroperoxides, dialkyl peroxidesFormed by autoxidation of the ether in the presence of air and light. Explosion hazard upon heating. Chemical reduction (e.g., with ferrous sulfate) or adsorption on activated alumina (B75360).[4][5][6]
Water Residual moisture from synthesis or storageCan interfere with moisture-sensitive reactions.Drying with a suitable agent (e.g., anhydrous magnesium sulfate (B86663), sodium sulfate) or azeotropic removal.
Unreacted Starting Materials 1,3-cyclohexanediol, methylating agents (e.g., methyl iodide, dimethyl sulfate), residual base (e.g., sodium hydride)Incomplete reaction.Aqueous workup, extraction, and distillation.
Solvents Reaction or extraction solvents (e.g., THF, diethyl ether, dichloromethane)Remnants from the synthesis and purification process.Removal under reduced pressure prior to distillation.
Byproducts Elimination products, products of side reactionsDependent on the specific synthetic route.Distillation, chromatography.

Safety Precautions

Ethers, such as this compound, can form explosive peroxides upon exposure to air and light. [4][6] Distillation of ethers without prior testing and removal of peroxides can lead to violent explosions.

  • Peroxide Hazard : Always test for peroxides before heating or distilling ethers.[4][5][6][7][8] Peroxide test strips or a potassium iodide solution can be used.[4][5][6][7][8] If peroxides are present at concentrations greater than 10 ppm, they must be removed before distillation.[8]

  • Flammability : Ethers are flammable. Perform all operations in a well-ventilated fume hood, away from ignition sources.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

  • Vacuum Distillation : Distillation under vacuum carries a risk of implosion. Use glassware that is free of cracks or stars and consider using a blast shield.[9][10]

  • Distillation to Dryness : Never distill ethers to dryness, as this can concentrate explosive peroxides in the distillation flask.[6]

Experimental Protocols

Peroxide Testing and Removal

This workflow outlines the critical first step of peroxide management before proceeding with purification.

Peroxide_Testing_and_Removal cluster_testing Peroxide Testing cluster_removal Peroxide Removal start Obtain sample of crude This compound test Test for peroxides using a test strip or KI solution start->test decision Peroxides > 10 ppm? test->decision removal Remove peroxides using activated alumina or FeSO4 wash decision->removal Yes proceed Proceed to Pre-Distillation Workup decision->proceed No retest Re-test for peroxides removal->retest decision2 Peroxides < 10 ppm? retest->decision2 decision2->proceed Yes stop Consult safety officer for disposal decision2->stop No

Caption: Workflow for Peroxide Testing and Removal.

Protocol for Peroxide Testing (Potassium Iodide Method): [4][5][8]

  • In a clean, dry test tube, add 1 mL of the this compound to be tested.

  • Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.

  • Acidify with a few drops of glacial acetic acid.

  • Shake the mixture. A yellow to brown color in the aqueous layer indicates the presence of peroxides.

Protocol for Peroxide Removal (Ferrous Sulfate Wash): [4][5][6]

  • Prepare a solution of 60 g of ferrous sulfate (FeSO₄·7H₂O) and 6 mL of concentrated sulfuric acid in 110 mL of water.

  • In a separatory funnel, wash the peroxide-containing this compound with an equal volume of the ferrous sulfate solution.

  • Shake the funnel, remembering to vent frequently.

  • Separate the layers and discard the aqueous layer.

  • Repeat the washing until a peroxide test is negative (or below 10 ppm).

  • Wash the this compound with water to remove residual acid and salts.

Protocol for Peroxide Removal (Activated Alumina): [5][6]

  • Pack a chromatography column with activated alumina (approximately 100 g of alumina per 100 mL of ether).

  • Pass the this compound through the column.

  • Collect the eluent and test for peroxides.

Pre-Distillation Workup

This workflow describes the steps to prepare the peroxide-free ether for distillation.

Pre_Distillation_Workup start Peroxide-free This compound wash Aqueous Wash (optional, to remove water-soluble impurities) start->wash dry Dry with anhydrous MgSO4 or Na2SO4 wash->dry filter Filter to remove drying agent dry->filter rotovap Remove residual low-boiling solvents under reduced pressure filter->rotovap to_distillation Proceed to Vacuum Distillation rotovap->to_distillation

Caption: Pre-Distillation Workup Workflow.

Protocol for Pre-Distillation Workup:

  • Transfer the peroxide-free this compound to a separatory funnel.

  • (Optional) Wash with water or brine to remove any water-soluble impurities.

  • Separate the organic layer and transfer it to an Erlenmeyer flask.

  • Dry the ether over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the solution to remove the drying agent.

  • If volatile solvents are present, remove them using a rotary evaporator.

Vacuum Distillation

Protocol for Vacuum Distillation:

  • Apparatus Setup :

    • Assemble a vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is free of defects.[9]

    • Use a Claisen adapter to minimize bumping.[9][10]

    • Grease all ground-glass joints to ensure a good seal.[9][10]

    • Place a magnetic stir bar in the distillation flask. Do not use boiling chips. [9]

    • Connect the apparatus to a vacuum trap and a vacuum source (e.g., vacuum pump).[9]

  • Distillation Procedure :

    • Transfer the dried, peroxide-free this compound into the distillation flask. The flask should not be more than two-thirds full.

    • Begin stirring.

    • Turn on the vacuum and allow the pressure to stabilize. Note the pressure.

    • Slowly heat the distillation flask using a heating mantle.

    • Since the exact boiling point is unknown, cautiously increase the temperature until distillation begins. A good starting point for the bath temperature would be approximately 20-30 °C above the estimated boiling point. Based on the 1,1-isomer, at 30 mmHg, the vapor temperature should be around 64 °C. Adjust the pressure or temperature as needed to achieve a steady distillation rate (approximately 1-2 drops per second).

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • Once the distillation temperature is stable, switch to a clean receiving flask to collect the main fraction of purified this compound.

    • Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.

    • Stop the distillation when about 10-15% of the initial volume remains in the distillation flask. Do not distill to dryness. [6]

  • Shutdown Procedure :

    • Remove the heating mantle and allow the apparatus to cool to room temperature.[9][10]

    • Slowly and carefully vent the system to return to atmospheric pressure.[9][10]

    • Turn off the vacuum source.

    • Disassemble the apparatus.

Vacuum_Distillation_Workflow start Pre-treated This compound setup Assemble and leak-check vacuum distillation apparatus start->setup charge Charge distillation flask with crude product and stir bar setup->charge evacuate Evacuate the system and start stirring charge->evacuate heat Gently heat the distillation flask evacuate->heat collect_forerun Collect forerun heat->collect_forerun collect_product Collect main fraction at stable temperature and pressure collect_forerun->collect_product stop_distillation Stop heating when ~15% of volume remains collect_product->stop_distillation cool Cool apparatus to room temperature stop_distillation->cool vent Slowly vent to atmospheric pressure cool->vent shutdown Turn off vacuum and disassemble vent->shutdown product Purified This compound shutdown->product

Caption: Vacuum Distillation Workflow.

Purity Analysis

The purity of the collected fractions should be assessed using appropriate analytical techniques, such as:

  • Gas Chromatography (GC) : To determine the percentage purity and detect any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : To confirm the chemical structure and identify any impurities.

  • Karl Fischer Titration : To quantify the water content.

By following these detailed protocols and adhering to the stringent safety precautions, researchers can confidently purify this compound by distillation to a high degree of purity suitable for demanding applications in research and development.

References

Application Notes and Protocols: Investigating the Role of Cyclic Diethers in 1,3-Dipolar Cycloadditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the direct application of 1,3-dimethoxycyclohexane as a reactant, catalyst, or solvent in 1,3-dipolar cycloaddition reactions. The following application notes and protocols are based on the general principles of 1,3-dipolar cycloadditions and the known properties of structurally similar cyclic ethers, which are commonly used as solvents in these reactions. The information provided is intended to guide researchers in exploring the potential utility of this compound as a solvent in this context.

Introduction to 1,3-Dipolar Cycloadditions

The 1,3-dipolar cycloaddition is a powerful reaction in organic chemistry for the synthesis of five-membered heterocyclic rings.[1][2] This reaction involves the concerted addition of a 1,3-dipole (a molecule with a delocalized 4π-electron system over three atoms) to a dipolarophile (a molecule with a 2π-electron system, such as an alkene or alkyne).[1][3] The reaction is stereospecific and is governed by frontier molecular orbital (FMO) theory.[4][5] Common 1,3-dipoles include azides, nitrones, and azomethine ylides.[6][7]

The choice of solvent can significantly influence the rate and outcome of 1,3-dipolar cycloadditions. Solvents are chosen based on their ability to dissolve the reactants, their inertness to the reaction conditions, and their influence on the stability of the transition state. Common solvents include tetrahydrofuran (B95107) (THF), dioxane, acetonitrile, and dichloromethane.[8][9][10][11][12]

Potential Role of this compound as a Solvent

While not documented, this compound, as a cyclic diether, could potentially be explored as a solvent for 1,3-dipolar cycloadditions. Its properties can be inferred from its structure and comparison with other cyclic ethers.

  • Inertness: Like THF and dioxane, this compound is a saturated cyclic ether and is expected to be chemically inert under typical 1,3-dipolar cycloaddition conditions.[10][11]

  • Solubility: Its diether structure suggests it would be a polar aprotic solvent, capable of dissolving a range of organic substrates.

  • Boiling Point: A higher boiling point compared to THF could be advantageous for reactions requiring elevated temperatures.

The suitability of this compound as a solvent would need to be empirically determined for any specific 1,3-dipolar cycloaddition.

Data Presentation: Comparison of Potential Solvents

The following table summarizes the physical properties of common solvents for 1,3-dipolar cycloadditions, with estimated values for this compound for comparison.

SolventMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Dipole Moment (D)
Tetrahydrofuran (THF)C₄H₈O72.11661.75
1,4-DioxaneC₄H₈O₂88.111010.45
AcetonitrileC₂H₃N41.05823.92
Dichloromethane (DCM)CH₂Cl₂84.93401.60
This compound C₈H₁₆O₂ 144.21 ~170-180 (estimated) N/A

Experimental Protocols

The following is a generalized protocol for a three-component 1,3-dipolar cycloaddition to synthesize a spiro-pyrrolidine-oxindole, a reaction often performed in a cyclic ether solvent. This protocol can be adapted to test the efficacy of this compound as a solvent.

Protocol: Synthesis of a Spiro-Pyrrolidine-Oxindole via a Three-Component 1,3-Dipolar Cycloaddition

Materials:

  • Isatin (B1672199) derivative (1.0 mmol)

  • An amino acid (e.g., sarcosine (B1681465) or proline) (1.2 mmol)

  • A dipolarophile (e.g., an α,β-unsaturated ketone) (1.0 mmol)

  • Solvent (e.g., THF, or experimentally, this compound) (10 mL)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the isatin derivative (1.0 mmol), the amino acid (1.2 mmol), and the dipolarophile (1.0 mmol).

  • Add the chosen solvent (10 mL). If using this compound, ensure it is anhydrous.

  • Place the flask under a nitrogen or argon atmosphere.

  • Heat the reaction mixture to reflux (the temperature will depend on the chosen solvent) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired spiro-pyrrolidine-oxindole.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Note on Solvent Screening: To evaluate this compound, this protocol should be run in parallel with a standard solvent like THF. Comparison of reaction time, yield, and purity of the final product will determine its suitability.

Visualizations

general_cycloaddition cluster_reactants Reactants cluster_product Product dipole 1,3-Dipole (e.g., Azomethine Ylide) ts Concerted Transition State dipole->ts dipolarophile Dipolarophile (e.g., Alkene) dipolarophile->ts product Five-membered Heterocycle ts->product

Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.

experimental_workflow start Combine Reactants and Solvent heat Heat to Reflux start->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize end Pure Product characterize->end

Caption: A typical experimental workflow for a 1,3-dipolar cycloaddition.

References

Application Notes and Protocols: 1,3-Dioxanes as Protecting Groups for Carbonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 1,3-Dimethoxycyclohexane: Based on available scientific literature, this compound is not utilized as a reagent for the protection of functional groups. It is a stable diether. The following application notes detail the use of structurally related and widely employed 1,3-diols to form 1,3-dioxane (B1201747) protecting groups for carbonyl compounds, a standard strategy in organic synthesis.

Introduction to 1,3-Dioxane Protecting Groups

In multi-step organic synthesis, the selective protection of reactive functional groups is crucial for achieving desired chemical transformations.[1] Carbonyl groups (aldehydes and ketones) are often protected as acetals to prevent their reaction with nucleophiles, bases, and reducing agents.[2][3] Cyclic acetals, such as 1,3-dioxanes formed from the reaction of a carbonyl compound with a 1,3-diol, are particularly valuable due to their enhanced stability compared to acyclic acetals.[2] They are stable under neutral to strongly basic conditions and can be reliably cleaved under acidic conditions.[2][4]

The selection of a protecting group is a critical strategic decision in synthetic design.[2] 1,3-Dioxanes offer robust protection, making them suitable for synthetic routes that involve harsh reaction conditions.[2]

Mechanism of Protection and Deprotection

The formation of a 1,3-dioxane is an acid-catalyzed reaction between a carbonyl compound and a 1,3-diol, typically with the removal of water to drive the equilibrium towards the product.[4] The deprotection is the reverse process, involving acid-catalyzed hydrolysis in the presence of excess water.[5]

Mechanism of 1,3-Dioxane Formation:

  • Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Diol: One of the hydroxyl groups of the 1,3-diol attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the newly attached hydroxyl group to the other oxygen of the original carbonyl group.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion, forming the six-membered ring.

  • Deprotonation: The final step is the deprotonation of the oxonium ion to yield the neutral 1,3-dioxane and regenerate the acid catalyst.

Below is a diagram illustrating the general workflow for the protection of a carbonyl compound as a 1,3-dioxane and its subsequent deprotection.

G cluster_protection Protection cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Start Carbonyl Compound + 1,3-Diol Catalyst Acid Catalyst (e.g., p-TsOH) Start->Catalyst Reaction Reaction with Water Removal (e.g., Dean-Stark) Catalyst->Reaction Product_P Protected Carbonyl (1,3-Dioxane) Reaction->Product_P Transform Reactions on Other Functional Groups (Basic/Nucleophilic/Reductive) Product_P->Transform Proceed with Synthesis Start_D Protected Carbonyl Transform->Start_D Ready for Deprotection Reagent_D Aqueous Acid (e.g., HCl, Acetic Acid) Start_D->Reagent_D Reaction_D Hydrolysis Reagent_D->Reaction_D Product_D Original Carbonyl Compound Reaction_D->Product_D

Fig. 1: General workflow for carbonyl protection and deprotection.

Experimental Protocols

Protocol 1: Protection of a Ketone using 1,3-Propanediol (B51772)

Objective: To protect a ketone (e.g., cyclohexanone) as a 1,3-dioxane.

Materials:

  • Cyclohexanone

  • 1,3-Propanediol

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (catalyst)

  • Toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add the ketone (1.0 equiv), 1,3-propanediol (1.2 equiv), and a catalytic amount of p-toluenesulfonic acid (0.01-0.05 equiv).

  • Add a sufficient amount of toluene to allow for azeotropic removal of water.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected, and the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Deprotection of a 1,3-Dioxane

Objective: To regenerate the parent carbonyl compound from its 1,3-dioxane protected form.

Materials:

  • 1,3-Dioxane protected compound

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, e.g., 1M solution) or Acetic acid (e.g., 80% aqueous solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (B1210297) or Dichloromethane (B109758) for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1,3-dioxane (1.0 equiv) in a suitable solvent such as acetone or THF in a round-bottom flask with a magnetic stir bar.[5]

  • Add an aqueous acidic solution (e.g., 1M HCl or 80% acetic acid). The amount of acid and water should be in excess to drive the equilibrium towards the deprotected product.[2][5]

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed.[2][5] Reaction times can vary from a few minutes to several hours.[5]

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[2][5]

  • Remove the organic solvent (acetone or THF) using a rotary evaporator.[5]

  • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).[2][5]

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[2][5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude carbonyl compound.

  • Purify the product by column chromatography, distillation, or recrystallization if necessary.[5]

Data Presentation

The choice of protecting group and the conditions for protection and deprotection can significantly impact the overall yield and efficiency of a synthetic route. The following table summarizes typical conditions and yields for the protection of carbonyls as 1,3-dioxanes and their subsequent deprotection.

Substrate (Carbonyl)Protection ConditionsYield (%)Deprotection ConditionsYield (%)Reference
Cyclohexanone1,3-Propanediol, p-TsOH, Toluene, Reflux>951M HCl, Acetone, RT>95[4]
Benzaldehyde1,3-Propanediol, p-TsOH, Toluene, Reflux>9080% Acetic Acid, THF, RT>90[2]
Acetophenone1,3-Propanediol, ZrCl₄, CH₂Cl₂, RT921M HCl, Acetone, RT>95[4] (analogy)
4-Chlorobenzaldehyde1,3-Propanediol, I₂, CH₂Cl₂, RT94I₂ (cat.), Acetone/H₂O, RT90[4] (analogy)

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Signaling Pathways and Logical Relationships

The decision to use a 1,3-dioxane protecting group often depends on the stability requirements of the subsequent synthetic steps. The following diagram illustrates the stability of 1,3-dioxanes compared to other common protecting groups under various reaction conditions.

G cluster_conditions Reaction Conditions cluster_stability Protecting Group Stability Acidic Strongly Acidic (pH < 3) Dioxane_Unstable 1,3-Dioxane (Unstable) Acidic->Dioxane_Unstable Cleaved Basic Strongly Basic (e.g., NaOH, n-BuLi) Dioxane_Stable 1,3-Dioxane (Stable) Basic->Dioxane_Stable Stable Nucleophilic Nucleophiles (e.g., Grignard, Hydrides) Nucleophilic->Dioxane_Stable Stable Oxidative Oxidizing Agents (e.g., PCC, KMnO₄) Oxidative->Dioxane_Stable Generally Stable Strongly acidic oxidants may cleave

Fig. 2: Stability of 1,3-dioxane protecting groups.

Conclusion

1,3-Dioxanes are robust and reliable protecting groups for aldehydes and ketones, offering excellent stability in basic, nucleophilic, and reductive environments. The protocols provided herein offer a solid foundation for the protection and deprotection of carbonyl compounds using this methodology. Careful consideration of the stability profile of the 1,3-dioxane group is essential for its successful application in complex total synthesis.

References

Application Notes and Protocols for 1,3-Dimethoxycyclohexane as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethoxycyclohexane is a cyclic ether that presents potential as a solvent in various chemical transformations. Its molecular structure, featuring two electron-donating methoxy (B1213986) groups on a cyclohexane (B81311) ring, suggests a moderate polarity and the ability to solvate a range of organic compounds. This document aims to provide an overview of its properties and potential applications based on available data, though it is important to note a lack of extensive published research detailing its use as a solvent in specific, well-documented chemical reactions.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for considering its suitability in various reaction setups, particularly concerning reaction temperature and solubility of reagents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₆O₂[1][2]
Molecular Weight 144.21 g/mol [1][2]
CAS Number 30363-81-6[1][3]
Appearance Not specified in available literature
Boiling Point Not specified in available literature
Melting Point Not specified in available literature
Density Not specified in available literature
Solubility Expected to be soluble in many organic solvents.

Potential Applications as a Solvent

Based on the general characteristics of cyclic ethers, this compound could potentially be employed in a range of organic reactions. Ethers are known for their relative inertness under many reaction conditions, making them suitable media for sensitive reagents.

General Considerations for Use:

  • Grignard Reactions: Ethereal solvents are crucial for the formation and reactivity of Grignard reagents due to their ability to solvate the magnesium center. While diethyl ether and tetrahydrofuran (B95107) (THF) are common choices, this compound could be explored as an alternative, potentially offering different solubility characteristics or a higher boiling point for reactions requiring elevated temperatures.

  • Hydride Reductions: Reactions involving powerful reducing agents like lithium aluminum hydride (LAH) are typically carried out in anhydrous ether solvents. The stability of this compound under such conditions would be a prerequisite for its use.

  • Organometallic Chemistry: Many organometallic reagents are soluble in and stable in ether solvents. The coordinating ability of the methoxy groups in this compound might influence the reactivity of certain organometallic species.

Logical Workflow for Solvent Selection:

The decision to use this compound as a solvent would typically follow a logical progression, as outlined in the diagram below.

Solvent_Selection_Workflow A Define Reaction Requirements (Temperature, Reagent Compatibility) B Evaluate Physicochemical Properties (Boiling Point, Polarity) A->B C Assess Solubility of Reactants and Products B->C D Consider Solvent Inertness (Potential Side Reactions) C->D E Select this compound D->E F Conduct Small-Scale Test Reaction E->F G Optimize Reaction Conditions F->G H Scale-Up Synthesis G->H

Caption: A logical workflow for considering this compound as a reaction solvent.

Experimental Protocols (Hypothetical)

Due to the absence of specific published protocols using this compound as a solvent, the following are hypothetical procedures based on general principles of organic synthesis where a cyclic ether might be employed. These protocols have not been experimentally validated and should be approached with caution.

Protocol 1: Hypothetical Grignard Reaction

Objective: To assess the feasibility of this compound as a solvent for the formation and reaction of a Grignard reagent.

Materials:

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Gently heat the flask under a stream of nitrogen to activate the magnesium.

  • Allow the flask to cool to room temperature.

  • Add anhydrous this compound to the flask.

  • Dissolve bromobenzene in anhydrous this compound in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium suspension.

  • If the reaction does not initiate (as evidenced by heat evolution and disappearance of the iodine color), gently warm the mixture.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve benzophenone in anhydrous this compound and add it dropwise to the Grignard reagent.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude product by TLC and NMR to determine the conversion and yield.

  • A parallel reaction using anhydrous diethyl ether as the solvent should be conducted for comparison.

Experimental Workflow Diagram:

Grignard_Reaction_Workflow A Reaction Setup (Anhydrous Conditions) B Grignard Reagent Formation A->B C Reaction with Electrophile (Benzophenone) B->C D Aqueous Workup (Quenching and Extraction) C->D E Product Isolation and Analysis D->E

Caption: A generalized workflow for a Grignard reaction.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. Refer to the Safety Data Sheet (SDS) for comprehensive information.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place away from ignition sources.

Conclusion

While this compound possesses the structural characteristics of a potentially useful aprotic solvent for organic synthesis, a significant lack of published applications prevents the creation of detailed, validated protocols. The information provided here serves as a preliminary guide for researchers interested in exploring its use. Any application of this compound as a solvent would require careful, small-scale experimental validation to determine its efficacy and safety for the specific reaction of interest. Further research is needed to establish a clear performance profile of this solvent in comparison to more conventional ethers.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in 1,3-Dimethoxycyclohexane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-dimethoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and effective method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 1,3-cyclohexanediol (B1223022) by a strong base to form a dialkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with a methylating agent.[1][2][3][4]

Q2: Which starting isomer of 1,3-cyclohexanediol (cis or trans) is preferred?

A2: The choice between cis- and trans-1,3-cyclohexanediol (B3029144) will influence the stereochemistry of the final product. The Williamson ether synthesis is an SN2 reaction, which proceeds with inversion of stereochemistry at the reacting center if it were chiral and the leaving group was on a stereocenter. However, in the methylation of an alcohol, the stereocenter is the carbon bearing the oxygen, and the reaction occurs at the methylating agent, not the cyclohexane (B81311) ring. Therefore, the stereochemistry of the diol is generally retained in the final product. The choice of isomer often depends on the desired stereochemistry of the this compound for a specific application.

Q3: What are the most common side reactions that lower the yield?

A3: The primary side reaction is the E2 (elimination) reaction, which can compete with the desired SN2 substitution, especially if reaction conditions are not optimal.[1] Another potential issue is incomplete methylation, resulting in the formation of 3-methoxycyclohexan-1-ol. Over-alkylation is not a concern in this specific synthesis. Steric hindrance can also play a role in reducing reaction rates and yields.[2][5]

Q4: How can I minimize the formation of byproducts?

A4: To favor the SN2 reaction and minimize elimination, it is recommended to use a primary methylating agent (e.g., methyl iodide or dimethyl sulfate), maintain a moderate reaction temperature, and choose an appropriate aprotic polar solvent. Ensuring anhydrous (dry) reaction conditions is critical to prevent deactivation of the base and unwanted hydrolysis reactions.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base (e.g., sodium hydride exposed to moisture).2. Wet solvent or glassware.3. Low reaction temperature.4. Insufficient amount of base or methylating agent.1. Use fresh, properly stored sodium hydride.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Gradually increase the reaction temperature, monitoring for product formation (e.g., by TLC or GC).4. Use a slight excess of the base (e.g., 2.2 equivalents) and the methylating agent (e.g., 2.5 equivalents).
Presence of Starting Material (1,3-cyclohexanediol) 1. Incomplete deprotonation of the diol.2. Insufficient reaction time.1. Ensure a sufficient excess of a strong base is used.2. Increase the reaction time and monitor the reaction progress.
Formation of 3-methoxycyclohexan-1-ol Incomplete methylation of the dialkoxide intermediate.1. Increase the amount of methylating agent.2. Extend the reaction time.
Complex Mixture of Products 1. Reaction temperature is too high, promoting elimination (E2) or other side reactions.2. Presence of impurities in starting materials.1. Lower the reaction temperature.2. Use purified starting materials.
Difficulty in Product Isolation/Purification The product and byproducts may have similar polarities.Utilize fractional distillation or column chromatography for effective separation.

Experimental Protocols

Key Experiment: Williamson Ether Synthesis of this compound

This protocol describes a general procedure for the methylation of 1,3-cyclohexanediol using sodium hydride and methyl iodide.

Materials:

  • 1,3-Cyclohexanediol (cis or trans isomer)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (2.2 equivalents) to a flame-dried round-bottom flask containing anhydrous THF.

  • Formation of the Alkoxide: Dissolve 1,3-cyclohexanediol (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Workup: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table presents hypothetical data to illustrate how different reaction parameters can influence the yield of this compound.

Entry Base (equiv.) Methylating Agent (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
1NaH (2.2)CH₃I (2.5)THF65685
2NaH (2.2)CH₃I (2.5)DMF251278
3KH (2.2)CH₃I (2.5)THF65688
4NaH (2.0)CH₃I (2.2)THF65675 (incomplete reaction)
5NaH (2.2)CH₃I (2.5)THF80470 (increased byproducts)

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (1,3-Cyclohexanediol, NaH, CH3I, Anhydrous THF) alkoxide 2. Alkoxide Formation (0 °C to RT, 1h) reagents->alkoxide methylation 3. Methylation (0 °C to Reflux, 4-6h) alkoxide->methylation quench 4. Reaction Quenching (0 °C, aq. NH4Cl) methylation->quench workup 5. Aqueous Workup (Extraction with Et2O) quench->workup purification 6. Purification (Distillation/Chromatography) workup->purification product Pure this compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield of this compound check_sm Starting Material Present? start->check_sm check_mono 3-Methoxycyclohexan-1-ol Present? check_sm->check_mono No incomplete_deprotonation Incomplete Deprotonation/ Insufficient Reaction Time check_sm->incomplete_deprotonation Yes check_byproducts Other Byproducts Present? check_mono->check_byproducts No incomplete_methylation Incomplete Methylation check_mono->incomplete_methylation Yes elimination Elimination (E2) Side Reaction check_byproducts->elimination Yes solution1 Increase Base Equivalents/ Increase Reaction Time incomplete_deprotonation->solution1 solution2 Increase Methylating Agent/ Increase Reaction Time incomplete_methylation->solution2 solution3 Lower Reaction Temperature elimination->solution3

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

Technical Support Center: Synthesis of 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,3-dimethoxycyclohexane. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the Williamson ether synthesis route from 1,3-cyclohexanediol (B1223022).

Question: My reaction yield is low, and I have a significant amount of mono-methylated product (3-methoxycyclohexanol). What could be the cause?

Answer:

The presence of a significant amount of mono-methylated product suggests an incomplete reaction. Several factors could be responsible:

  • Insufficient Base: The base used may not be strong enough to fully deprotonate both hydroxyl groups of the 1,3-cyclohexanediol. This results in the formation of a mono-alkoxide, which then reacts to form the mono-methylated product.

  • Incorrect Stoichiometry: An insufficient amount of the methylating agent (e.g., methyl iodide) will lead to incomplete methylation of the diol.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

Troubleshooting Steps:

  • Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of both alcohol groups.

  • Reagent Stoichiometry: Ensure at least two equivalents of the base and the methylating agent are used for every equivalent of 1,3-cyclohexanediol.

  • Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture to encourage the reaction to go to completion. Be mindful that higher temperatures can promote side reactions.[1]

Question: I am observing the formation of an alkene byproduct. How can I minimize this?

Answer:

Alkene formation is a classic side reaction in Williamson ether synthesis, proceeding through an E2 elimination mechanism.[1][2] This is more common with secondary or tertiary alkyl halides. While methyl halides are primary and less prone to elimination, reaction conditions can still favor this pathway.

Troubleshooting Steps:

  • Temperature Control: Lower reaction temperatures generally favor the SN2 reaction (ether formation) over the E2 reaction (alkene formation).[1]

  • Choice of Base: Use a less sterically hindered base. While a strong base is needed, a very bulky base might preferentially act as a base for elimination rather than as a nucleophile for substitution.

  • Solvent Choice: Using a polar aprotic solvent such as DMF or DMSO can enhance the nucleophilicity of the alkoxide, favoring the SN2 pathway.[1]

Question: My reaction is very sluggish or is not going to completion, even with adjusted stoichiometry. What else can I do?

Answer:

A slow reaction rate can be due to several factors:

  • Poor Nucleophilicity of the Alkoxide: The solvent choice can significantly impact the reactivity of the alkoxide.

  • Inactive Reagents: The base or methylating agent may have degraded.

  • Presence of Water: Water can react with the strong base and the alkyl halide, reducing their effectiveness.

Troubleshooting Steps:

  • Solvent: Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the alkoxide.[1]

  • Reagent Quality: Use fresh or properly stored sodium hydride and methylating agent.

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and that anhydrous solvents are used to prevent hydrolysis of the alkyl halide and reaction with the base.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common laboratory synthesis is the Williamson ether synthesis.[3] This involves the deprotonation of 1,3-cyclohexanediol with a strong base to form a dialkoxide, followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate (B86663).

Q2: What are the main side products I should expect in the synthesis of this compound?

A2: The primary side products are typically the mono-methylated intermediate (3-methoxycyclohexanol) due to incomplete reaction and potentially small amounts of elimination products (cyclohexene derivatives), especially if reaction temperatures are too high.[1][2]

Q3: Can I use a different methylating agent besides methyl iodide?

A3: Yes, other methylating agents such as dimethyl sulfate or methyl tosylate can be used. However, methyl iodide is a soft electrophile that generally favors C-alkylation in ambident nucleophiles, which is not an issue here but is a consideration in other systems.[4] Always consider the reactivity and safety profile of the chosen reagent.

Q4: How does the stereochemistry of the starting 1,3-cyclohexanediol affect the product?

A4: The Williamson ether synthesis is an SN2 reaction, which proceeds with inversion of configuration at the electrophilic carbon. Since the stereocenters are on the nucleophile (the diol), the reaction will retain the stereochemistry of the diol. Starting with cis-1,3-cyclohexanediol (B3029893) will yield cis-1,3-dimethoxycyclohexane, and starting with the trans isomer will yield the trans product.

Q5: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A5: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the disappearance of starting material and the appearance of mono- and di-methylated products. It can also help in identifying the mass of any unexpected byproducts. Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the structure of the final product and characterizing any isolated side products.

Data Presentation

Table 1: Influence of Reaction Conditions on Williamson Ether Synthesis

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected OutcomeReference
Base Sodium Hydroxide (NaOH)Sodium Hydride (NaH)More complete deprotonation with NaH, leading to higher yields of the desired product.[1]
Solvent Ethanol (Protic)Dimethylformamide (DMF) (Polar Aprotic)Increased nucleophilicity of the alkoxide in DMF, leading to a faster reaction rate.[1]
Temperature 100°C50-60°CLower temperature favors the SN2 reaction over the competing E2 elimination pathway.[1]
Alkyl Halide Secondary/Tertiary HalidePrimary Halide (e.g., CH₃I)Primary halides are much less prone to elimination reactions, maximizing ether formation.[2][3]

Experimental Protocols

Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol is a general guideline and may require optimization.

Materials:

  • 1,3-Cyclohexanediol (1 equivalent)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Methyl Iodide (CH₃I) (2.5 equivalents)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Suspend sodium hydride (2.2 eq.) in anhydrous DMF. To this suspension, add a solution of 1,3-cyclohexanediol (1 eq.) in anhydrous DMF dropwise at 0°C.

  • Alkoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the dialkoxide.

  • Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (2.5 eq.) dropwise via the dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS. If the reaction is sluggish, gentle heating (50-60°C) can be applied.

  • Quenching: Cool the mixture to 0°C and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Impurities in This compound Synthesis check_gcms Analyze Crude Product by GC-MS start->check_gcms major_product Identify Major Impurity check_gcms->major_product mono_methyl 3-Methoxycyclohexanol (Mono-methylated) major_product->mono_methyl Incomplete Reaction alkene Alkene Byproduct major_product->alkene Elimination starting_material Unreacted 1,3-Cyclohexanediol major_product->starting_material No/Slow Reaction solution_mono Possible Causes: - Insufficient Base/Methylating Agent - Short Reaction Time Solutions: - Use >2 eq. NaH & CH3I - Increase Reaction Time/Temp mono_methyl->solution_mono solution_alkene Possible Cause: - E2 Elimination Solutions: - Lower Reaction Temperature - Use Less Hindered Base alkene->solution_alkene solution_sm Possible Causes: - Incomplete Deprotonation - Poor Reagent Quality - Non-anhydrous conditions Solutions: - Use Strong Base (NaH) - Use Fresh Reagents - Ensure Anhydrous Conditions starting_material->solution_sm

Caption: Troubleshooting workflow for side reactions in the synthesis of this compound.

References

Technical Support Center: Improving Stereoselectivity in Reactions with 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-dimethoxycyclohexane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key conformational features of this compound that influence stereoselectivity?

A1: The stereochemical outcome of reactions involving this compound is largely governed by the conformational preferences of the cyclohexane (B81311) ring. The two methoxy (B1213986) groups in a cis or trans relationship dictate the steric environment around the ring.

  • cis-1,3-Dimethoxycyclohexane: This isomer can exist in two chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformation is significantly more stable as it avoids the highly unfavorable 1,3-diaxial interactions between the two methoxy groups.[1][2] Consequently, the molecule is conformationally biased towards the diequatorial state, presenting two distinct faces for reagent approach.

  • trans-1,3-Dimethoxycyclohexane: This isomer exists in two degenerate chair conformations, each with one axial and one equatorial methoxy group (a,e and e,a).[1][2] This conformational flexibility means that both faces of the ring are more equally accessible to incoming reagents, which can lead to lower stereoselectivity compared to the cis isomer.

Q2: How can the methoxy groups in this compound direct the stereochemical outcome of a reaction?

A2: The methoxy groups can act as directing groups in several ways:

  • Steric Hindrance: The methoxy groups, particularly in the more stable diequatorial conformation of the cis-isomer, can sterically block one face of the cyclohexane ring, forcing an incoming reagent to attack from the less hindered face.

  • Chelation Control: The oxygen atoms of the methoxy groups can coordinate with a Lewis acid, creating a rigid chelated intermediate. This can lock the conformation of the ring and provide a highly organized transition state, leading to a single diastereomer.

  • Electronic Effects: The electron-donating nature of the methoxy groups can influence the electron density at different positions on the ring, potentially affecting the regioselectivity and stereoselectivity of certain reactions.

Q3: Can this compound be used as a chiral auxiliary?

A3: While theoretically possible if used in an enantiomerically pure form, there is limited literature available describing the use of this compound as a traditional chiral auxiliary that is later removed.[3] More commonly, it serves as a chiral scaffold or starting material where the stereocenters bearing the methoxy groups are retained in the final product.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in an Alkylation Reaction

Symptom: You are performing an alkylation on a prochiral center of a this compound derivative and obtaining a nearly 1:1 mixture of diastereomers.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Flexible Conformation of the Substrate If using a trans-1,3-dimethoxycyclohexane derivative, the two chair conformations are of similar energy, leading to poor facial selectivity. Consider redesigning the synthesis to use a cis-isomer, which is more conformationally locked.
Lack of Steric Bias The incoming electrophile may not be experiencing sufficient steric hindrance from the methoxy groups. Try using a bulkier alkylating agent to increase the steric demand of the transition state.
Non-chelating Conditions The reaction may be proceeding through a non-organized transition state. The addition of a Lewis acid (e.g., TiCl₄, ZnCl₂) can promote chelation with the methoxy groups, leading to a more rigid and predictable transition state.
Reaction Temperature is Too High Higher temperatures can overcome the small energy differences between competing transition states. Running the reaction at a lower temperature (e.g., -78 °C) can favor the formation of the thermodynamically more stable diastereomer.

Experimental Protocol: Lewis Acid Mediated Diastereoselective Alkylation

  • Preparation: To a solution of the this compound-containing substrate (1.0 eq) in a dry, non-coordinating solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a Lewis acid (e.g., TiCl₄, 1.1 eq) at -78 °C.

  • Chelation: Stir the mixture at -78 °C for 30 minutes to allow for chelate formation.

  • Alkylation: Add the alkylating agent (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature, separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Issue 2: Unexpected Stereoisomer Obtained in a Reduction Reaction

Symptom: Reduction of a ketone on the this compound ring yields the opposite diastereomer to the one predicted by steric approach control.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Chelation Control Dominating If a hydride source capable of chelation (e.g., Zn(BH₄)₂) is used, the reagent may coordinate to the methoxy groups and deliver the hydride from the same face, overriding steric considerations.
Use of a Non-chelating Reducing Agent To favor steric approach control, switch to a bulkier, non-chelating reducing agent like L-Selectride® or K-Selectride®. These reagents will preferentially attack from the less sterically hindered face.
Conformational Flip Under certain conditions, the cyclohexane ring may be forced into a higher energy conformation (e.g., a twist-boat) to accommodate the incoming reagent, leading to an unexpected stereochemical outcome. Re-evaluate the reaction conditions (solvent, temperature) to favor the ground-state chair conformation.

Visualizations

troubleshooting_workflow Troubleshooting Poor Stereoselectivity start Poor Stereoselectivity Observed q1 Is the substrate cis or trans-1,3-dimethoxycyclohexane? start->q1 cis cis-isomer q1->cis cis trans trans-isomer (Consider redesign to cis if possible) q1->trans trans q2_cis Are you using a Lewis Acid? cis->q2_cis trans->q2_cis add_lewis_acid Add a Lewis Acid to promote chelation q2_cis->add_lewis_acid No q3_cis Is the reaction at low temperature? q2_cis->q3_cis Yes add_lewis_acid->q3_cis lower_temp Lower the reaction temperature q3_cis->lower_temp No q4_cis Is the reagent sufficiently bulky? q3_cis->q4_cis Yes lower_temp->q4_cis increase_bulk Increase steric bulk of the reagent q4_cis->increase_bulk No end Improved Stereoselectivity q4_cis->end Yes increase_bulk->end

Caption: A decision-making workflow for troubleshooting poor stereoselectivity.

conformational_influence Conformational Influence on Reagent Approach cluster_cis cis-1,3-Dimethoxycyclohexane (Diequatorial) cluster_trans trans-1,3-Dimethoxycyclohexane (Axial/Equatorial) cis_conformer OMe (eq) Ring OMe (eq) reagent_cis Reagent reagent_cis->cis_conformer:f1 Less Hindered Face Attack trans_conformer OMe (ax) Ring OMe (eq) reagent_trans Reagent reagent_trans->trans_conformer:f1 Attack from Both Faces Possible note The conformationally locked cis-isomer provides a more defined steric environment, leading to higher stereoselectivity.

Caption: Comparison of reagent approach for cis and trans-1,3-dimethoxycyclohexane.

References

Technical Support Center: Stability of 1,3-Dimethoxycyclohexane Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethoxycyclohexane and related acetal (B89532) compounds under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in the presence of acid?

A1: No, this compound is not stable under acidic conditions. As a cyclic acetal-like structure (specifically, a diether), it is susceptible to acid-catalyzed hydrolysis. The presence of an acid catalyst facilitates the cleavage of the C-O bonds, leading to the decomposition of the molecule.[1][2]

Q2: What are the expected products of this compound hydrolysis?

A2: The acid-catalyzed hydrolysis of this compound will yield 1,3-cyclohexanediol (B1223022) and two equivalents of methanol (B129727). The reaction is reversible, and driving it to completion requires an excess of water.

Q3: How does the stereochemistry of this compound (cis vs. trans) affect its stability under acidic conditions?

A3: The stereochemistry can influence the rate of hydrolysis. The relative stability of the cis and trans isomers and their corresponding chair conformations can affect the accessibility of the oxygen atoms for protonation and the energetics of the transition states. For cis-1,3-disubstituted cyclohexanes, the diequatorial conformation is generally more stable, which may influence its reactivity compared to the trans isomer that exists as a rapidly equilibrating mixture of conformers with one axial and one equatorial substituent.[3][4][5][6]

Q4: What factors influence the rate of hydrolysis of this compound?

A4: Several factors affect the rate of hydrolysis:

  • Acid Strength (pH): The reaction is acid-catalyzed, so a lower pH (stronger acid) will result in a faster reaction rate.[7][8]

  • Temperature: Increasing the reaction temperature generally increases the rate of hydrolysis.

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the reaction rate.

  • Water Concentration: As water is a reactant in the hydrolysis, its concentration will affect the reaction equilibrium. A large excess of water will favor the hydrolysis products.[1]

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound under acidic conditions.

Issue 1: Incomplete Hydrolysis or Deprotection

  • Symptom: The reaction does not go to completion, and starting material (this compound) is recovered.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Insufficient Acid Catalyst Increase the concentration of the acid catalyst or use a stronger acid.
Low Reaction Temperature Increase the reaction temperature to provide sufficient energy for the reaction to proceed.
Insufficient Water Ensure a sufficient excess of water is present in the reaction mixture to drive the equilibrium towards the products.
Short Reaction Time Monitor the reaction over a longer period to ensure it has reached completion.

Issue 2: Formation of Unexpected Byproducts

  • Symptom: Analysis of the reaction mixture shows the presence of unexpected compounds in addition to the desired products.

  • Possible Causes & Solutions:

Possible CauseSuggested Solution
Side Reactions of Products The hydrolysis products (e.g., 1,3-cyclohexanediol) may undergo further reactions under acidic conditions (e.g., elimination). Consider using milder reaction conditions or quenching the reaction promptly upon completion.
Impure Starting Material Ensure the purity of the this compound and all reagents before starting the reaction.
Reaction with Solvent If using a reactive solvent, consider switching to a more inert solvent like THF or dioxane.

Quantitative Data

CompoundStructureRelative Half-Life (t½)
Benzaldehyde dimethyl acetalPh-CH(OCH₃)₂Very Long
Cyclohexanone dimethyl ketalc-C₆H₁₀(OCH₃)₂~7 times slower than acetone (B3395972) dimethyl ketal
Cyclopentanone dimethyl ketalc-C₅H₈(OCH₃)₂~2 times slower than acetone dimethyl ketal
Acetone dimethyl ketal(CH₃)₂C(OCH₃)₂Reference

Data adapted from studies on the hydrolysis of various acetals and ketals. The rates are relative and intended for comparative purposes.[8][9]

Experimental Protocols

Protocol 1: Monitoring the Hydrolysis of this compound by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the hydrolysis reaction.

Materials:

  • This compound

  • Deuterated solvent (e.g., D₂O or CD₃CN)

  • Acid catalyst (e.g., HCl or trifluoroacetic acid)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare a stock solution of this compound in the chosen deuterated solvent.

  • Prepare a stock solution of the acid catalyst in the same deuterated solvent.

  • In an NMR tube, combine the this compound solution with the acid catalyst solution at a controlled temperature.

  • Immediately acquire a series of ¹H NMR spectra at regular time intervals.

  • Monitor the disappearance of the signals corresponding to the methoxy (B1213986) groups of the starting material and the appearance of signals corresponding to the methanol product.

  • Integrate the relevant peaks to determine the relative concentrations of the reactant and product over time, allowing for the calculation of reaction kinetics.

Visualizations

Troubleshooting_Workflow Troubleshooting Incomplete Hydrolysis start Incomplete Hydrolysis Detected check_acid Check Acid Catalyst (Concentration/Strength) start->check_acid check_temp Check Reaction Temperature check_acid->check_temp Sufficient increase_acid Increase Acid Conc. or Use Stronger Acid check_acid->increase_acid Insufficient check_water Check Water Concentration check_temp->check_water Optimal increase_temp Increase Temperature check_temp->increase_temp Too Low check_time Check Reaction Time check_water->check_time Sufficient add_water Add Excess Water check_water->add_water Insufficient increase_time Increase Reaction Time check_time->increase_time Too Short success Reaction Complete increase_acid->success increase_temp->success add_water->success increase_time->success Hydrolysis_Mechanism Acid-Catalyzed Hydrolysis of this compound cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage to form Carbocation cluster_step3 Step 3: Nucleophilic Attack by Water cluster_step4 Step 4: Deprotonation cluster_step5 Steps 5-8: Repeat for second methoxy group A This compound A_H Protonated Ether A->A_H + H⁺ H_plus H⁺ B Oxocarbenium Ion (Resonance Stabilized) A_H->B - CH₃OH C Protonated Hemiacetal B->C + H₂O H2O H₂O D Hemiacetal Intermediate C->D - H⁺ E 1,3-Cyclohexanediol + CH₃OH D->E Protonation, Cleavage, Nucleophilic Attack, Deprotonation

References

Technical Support Center: Stability of 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethoxycyclohexane. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments, with a focus on the compound's stability under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound expected to be under basic conditions?

A: Ethers are a class of organic compounds known for their general lack of reactivity, and they are typically stable under basic and nucleophilic conditions.[1] Therefore, this compound is expected to be highly stable under most basic experimental conditions, including in the presence of common bases like sodium hydroxide (B78521) or potassium hydroxide at room temperature. The cleavage of ether C-O bonds is uncommon without specialized reagents or extreme conditions.

Q2: Under what conditions could this compound potentially degrade?

A: While stable in dilute aqueous bases, ether cleavage can be induced by very strong bases, such as organolithium compounds. Significant degradation of this compound would likely require harsh conditions, such as high temperatures combined with a strong base, or exposure to powerful reagents not typically used in routine applications. Most standard laboratory procedures using basic conditions are unlikely to cause degradation.

Q3: What are "forced degradation studies" and are they relevant for this compound?

A: Forced degradation studies, also known as stress testing, involve subjecting a compound to conditions more severe than its intended use, such as high heat, and exposure to strong acids, bases, or oxidizing agents.[1][2] These studies are crucial in pharmaceutical development to understand a molecule's intrinsic stability, identify potential degradation products, and establish degradation pathways.[3][4] Performing a forced degradation study on this compound under harsh basic conditions (e.g., 1.0 M NaOH at an elevated temperature) would provide definitive data on its stability profile.

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A: Several chromatographic techniques are suitable for monitoring the stability of this compound and detecting potential degradation products. High-Performance Liquid Chromatography (HPLC) is a primary choice for the analysis of stability samples.[5] For a non-UV-absorbing compound like this compound, detectors such as a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) would be appropriate. Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (GC-MS) is also an excellent method for analyzing volatile or semi-volatile compounds.[6]

Troubleshooting Guides

Q: I am observing a loss of my this compound sample in a basic solution. What could be the cause?

A: If you observe an unexpected loss of this compound, consider the following troubleshooting steps:

  • Verify Experimental Conditions: Ethers are generally stable in basic solutions.[1] Confirm that your experimental conditions are not overly harsh (e.g., extremely high temperatures or the presence of a superbase).

  • Check for Contaminants: Ensure that your reagents, particularly the base solution, are free from impurities that could be causing a reaction.

  • Evaluate the Analytical Method: The apparent loss may be an artifact of the analytical method.

    • Sample Preparation: Ensure that this compound is fully soluble in your sample matrix.[7] If it is not, you may be observing precipitation rather than degradation.

    • Instrument Calibration: Verify that your analytical instruments, such as balances and chromatographs, are properly calibrated.[8]

    • Chromatographic Issues: Inconsistent peak shapes or retention times in your chromatograms could indicate a problem with the analytical method, leading to inaccurate quantification.

  • Perform a Control Experiment: Run a control sample of this compound in a neutral solvent under the same temperature and time conditions to rule out thermal degradation.

Q: My analytical results for the stability study are inconsistent. How can I improve reproducibility?

A: Inconsistent results in stability studies often stem from variability in sample handling and analysis. To improve reproducibility:

  • Standardize Sample Preparation: Follow a consistent and validated protocol for preparing your samples for analysis.[9]

  • Use an Internal Standard: Incorporating a non-reactive internal standard into your samples can help correct for variations in injection volume and detector response, thereby improving the precision of your results.

  • Maintain Consistent Conditions: Ensure that all samples are subjected to the same environmental conditions (temperature, pH, etc.) throughout the experiment.[10]

  • Validate the Analytical Method: A fully validated analytical method is essential for reliable and reproducible stability data.[11]

Data Presentation

The following table provides an example of how to present quantitative data from a forced degradation study of this compound under basic conditions.

Table 1: Stability of this compound under Basic Conditions

ConditionTime (hours)Assay of this compound (%)Total Degradation Products (%)
Control (25°C) 0100.00.0
7299.9< 0.1
0.1 M NaOH (25°C) 0100.00.0
7299.80.2
1.0 M NaOH (60°C) 0100.00.0
7298.21.8

Experimental Protocols

Protocol: Forced Degradation Study of this compound under Basic Conditions

Objective: To assess the stability of this compound under basic stress conditions and identify any potential degradation products.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) at a concentration of approximately 1 mg/mL.

  • Preparation of Stress Solutions: Prepare aqueous solutions of 0.1 M NaOH and 1.0 M NaOH.

  • Experimental Setup:

    • For each time point, prepare three sets of samples: a control, a low-stress sample, and a high-stress sample.

    • Control: Mix the stock solution with a neutral solvent (e.g., a water/methanol mixture).

    • Low Stress: Mix the stock solution with the 0.1 M NaOH solution.

    • High Stress: Mix the stock solution with the 1.0 M NaOH solution.

  • Incubation:

    • Incubate the samples at both room temperature (approximately 25°C) and an elevated temperature (e.g., 60°C).[12]

  • Time Points:

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Sample Analysis:

    • Immediately after withdrawal, neutralize the basic samples with a stoichiometric amount of hydrochloric acid.

    • Dilute the samples to an appropriate concentration for analysis.

    • Analyze all samples using a validated, stability-indicating HPLC or GC method.

    • Quantify the amount of this compound remaining and identify and quantify any degradation products formed.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Sampling and Analysis cluster_evaluation Data Evaluation stock_solution Prepare 1 mg/mL Stock Solution of this compound control Control Sample (Neutral, 25°C & 60°C) stock_solution->control condition1 0.1 M NaOH (25°C & 60°C) stock_solution->condition1 condition2 1.0 M NaOH (25°C & 60°C) stock_solution->condition2 base_solutions Prepare 0.1 M and 1.0 M NaOH Solutions base_solutions->condition1 base_solutions->condition2 sampling Withdraw Aliquots at Specified Time Points control->sampling condition1->sampling condition2->sampling neutralization Neutralize Samples sampling->neutralization analysis Analyze by Validated HPLC or GC Method neutralization->analysis evaluation Assess Stability and Identify Degradants analysis->evaluation

Caption: Experimental workflow for the forced degradation study.

References

Technical Support Center: Troubleshooting Low Conversion in Reactions with 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving 1,3-dimethoxycyclohexane. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion and unexpected side reactions. The content is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound as a starting material is showing low conversion. What are the most common general causes?

A1: Low conversion in reactions where this compound is a reactant, and is intended to remain intact, is often due to its premature decomposition. As a cyclic acetal (B89532), this compound is sensitive to acidic conditions, which can catalyze its hydrolysis back to 1,3-cyclohexanediol (B1223022) and methanol, or other degradation pathways. Key factors to investigate include:

  • Trace Acidity: The presence of even catalytic amounts of acid in your reagents or solvents can lead to the slow degradation of the starting material.

  • In situ Acid Formation: Some reactions may generate acidic byproducts, which can then catalyze the decomposition of the unreacted this compound.

  • Elevated Temperatures: Higher reaction temperatures can accelerate the acid-catalyzed hydrolysis of the acetal.

  • Presence of Water: The hydrolysis of acetals is an equilibrium reaction. The presence of water will shift the equilibrium towards the cleavage of the acetal.

Q2: I suspect my this compound is decomposing. How can I detect this?

A2: You can monitor the stability of your starting material throughout the reaction using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the appearance of new spots or peaks corresponding to 1,3-cyclohexanediol or other potential byproducts. A decrease in the concentration of this compound that doesn't correspond to the formation of the desired product is a strong indicator of decomposition.

Q3: What are the expected decomposition products of this compound under acidic conditions?

A3: The primary decomposition pathway for this compound in the presence of acid and water is hydrolysis. This reaction will yield 1,3-cyclohexanediol and methanol. Depending on the reaction conditions, further reactions of 1,3-cyclohexanediol might occur.

Q4: Can I use this compound in reactions involving strong bases or organometallics?

A4: Generally, acetals like this compound are stable under basic and neutral conditions. They are often used as protecting groups for diols in the presence of strong bases, organometallic reagents (like Grignard or organolithium reagents), hydrides, and many oxidizing and reducing agents. However, always consider the specific nature of your reagents and any potential for Lewis acidity that could affect the acetal.

Troubleshooting Guide for Low Conversion

This section provides a systematic approach to identifying and resolving the root cause of low conversion in your reactions involving this compound.

Problem Area 1: Starting Material Instability

Q: My starting material, this compound, seems to be consumed, but the yield of my desired product is low. What should I investigate?

A: This suggests that your starting material is undergoing a side reaction. The most likely culprit is acid-catalyzed hydrolysis.

Troubleshooting Steps:

  • Check the pH of Your Reaction Mixture: If possible, test the pH of your reaction at the start and throughout the process.

  • Purify Reagents and Solvents: Ensure all your reagents and solvents are dry and free from acidic impurities. Consider passing solvents through a column of activated alumina.

  • Use an Acid Scavenger: If you suspect acid is being generated in situ, you can add a non-nucleophilic base, such as proton sponge or a hindered amine like 2,6-lutidine, to the reaction mixture.

  • Lower the Reaction Temperature: If the reaction conditions permit, running the reaction at a lower temperature can minimize the rate of decomposition.

Illustrative Data: Stability of Acetals Under Acidic Conditions

The following table, adapted from studies on acetal deprotection, illustrates how the choice of acid and reaction conditions can influence the rate of acetal cleavage. This data can be used to infer conditions under which this compound might be unstable.

Catalyst (mol%)SolventTemperature (°C)Time (h)Conversion (%) of Acetal
p-TsOH (10)Acetone (B3395972)/H₂O252>95
Acetic Acid (50)THF/H₂O5012~70
No CatalystTHF/H₂O2524<5
Lewis Acid (e.g., FeCl₃, 10)CH₂Cl₂251>90

This table is illustrative and shows the general trend of acetal lability. Specific rates for this compound may vary.

Problem Area 2: Suboptimal Reaction Conditions

Q: I have confirmed my starting material is stable, but my conversion is still low. What other parameters can I optimize?

A: If starting material stability is not the issue, consider the following aspects of your reaction setup and conditions:

Troubleshooting Steps:

  • Re-evaluate Stoichiometry: Ensure the molar ratios of your reactants are correct. For equilibrium reactions, using an excess of one reactant can drive the reaction forward.

  • Catalyst Activity: If your reaction is catalyzed, ensure the catalyst is active. Consider using a fresh batch or a different catalyst.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. Experiment with different solvents of varying polarity.

  • Mixing and Mass Transfer: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Where this compound is a Stable Reactant (Example: Grignard Reaction)

This protocol provides a general framework for a reaction where the acetal is expected to be stable.

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether to a flame-dried round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add the Grignard reagent (1.1 eq) to the solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the designated time. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Controlled Acid-Catalyzed Hydrolysis of this compound

This protocol details the cleavage of the acetal, a common side reaction to be aware of.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 eq).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material and the appearance of 1,3-cyclohexanediol by TLC or GC-MS.

  • Work-up: Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 1,3-cyclohexanediol.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed check_stability Is the starting material (this compound) stable under the reaction conditions? start->check_stability yes_stable Yes check_stability->yes_stable no_unstable No check_stability->no_unstable optimize_conditions Optimize Reaction Parameters: - Stoichiometry - Catalyst Activity - Solvent - Temperature yes_stable->optimize_conditions troubleshoot_stability Troubleshoot Stability Issues: - Check for acid contamination - Use acid scavenger - Lower temperature - Ensure anhydrous conditions no_unstable->troubleshoot_stability end_success Improved Conversion optimize_conditions->end_success end_fail Consult further literature for specific reaction type optimize_conditions->end_fail troubleshoot_stability->end_success troubleshoot_stability->end_fail

Caption: A logical workflow for troubleshooting low conversion.

Potential Side Reaction Pathway: Acid-Catalyzed Hydrolysis

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Products reactant This compound protonation1 Protonated Acetal reactant->protonation1 + H⁺ protonation1->reactant - H⁺ intermediate1 Carbocation Intermediate protonation1->intermediate1 - CH₃OH intermediate1->protonation1 + CH₃OH hemiacetal Hemiacetal Intermediate intermediate1->hemiacetal + H₂O hemiacetal->intermediate1 - H₂O protonation2 Protonated Hemiacetal hemiacetal->protonation2 + H⁺ product 1,3-Cyclohexanediol protonation2->product - CH₃OH - H⁺ methanol Methanol water H₂O acid H⁺ (catalyst)

Caption: The acid-catalyzed hydrolysis of this compound.

Preventing byproduct formation in 1,3-Dimethoxycyclohexane reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-dimethoxycyclohexane. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, with a focus on preventing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound typically undergoes reactions characteristic of cyclic ethers and acetals. The most common reactions include:

  • Acid-catalyzed hydrolysis: Cleavage of one or both methoxy (B1213986) groups to form hydroxyl groups and ultimately 1,3-cyclohexanedione.

  • Oxidation: Oxidation of the cyclohexane (B81311) ring or the methoxy groups, potentially leading to the formation of lactones, ketones, or other oxygenated derivatives.

  • Ether cleavage: Under harsh conditions (e.g., strong acids like HBr or HI), cleavage of the ether bonds can occur.

Q2: What are the primary byproducts to expect in reactions with this compound?

A2: Byproduct formation is highly dependent on the reaction type and conditions. Common byproducts include:

  • In Hydrolysis: Incomplete hydrolysis can lead to the formation of 3-methoxycyclohexanol and unreacted this compound.

  • In Oxidation: Over-oxidation can lead to ring-opened products such as dicarboxylic acids. Incomplete oxidation may result in various partially oxidized species.

  • In Synthesis (Williamson Ether Synthesis): If synthesizing this compound from 1,3-cyclohexanediol (B1223022) and a methylating agent, elimination reactions can be a competing side reaction, leading to the formation of methoxycyclohexene isomers.[1][2]

Troubleshooting Guides

Issue 1: Incomplete Hydrolysis or Formation of 3-methoxycyclohexanol during Acid-Catalyzed Hydrolysis

Symptoms:

  • NMR or GC-MS analysis of the product mixture shows the presence of starting material (this compound) and/or the mono-ether 3-methoxycyclohexanol, in addition to the desired 1,3-cyclohexanediol or 1,3-cyclohexanedione.

Root Causes & Solutions:

Root CauseProposed Solution
Insufficient Acid Catalyst Increase the concentration of the acid catalyst. The rate of hydrolysis is dependent on the pH of the solution.[3][4]
Short Reaction Time Extend the reaction time to allow the hydrolysis to go to completion. Monitor the reaction progress by TLC or GC.
Low Reaction Temperature Increase the reaction temperature to enhance the rate of hydrolysis.
Insufficient Water Hydrolysis is an equilibrium reaction. Ensure a sufficient excess of water is present to drive the equilibrium towards the products.[5]

Experimental Protocol: Acid-Catalyzed Hydrolysis of a Cyclic Acetal (B89532) (Analogous System)

  • Materials: Cyclic acetal, deionized water, acid catalyst (e.g., 0.1 M HCl).

  • Procedure:

    • Dissolve the cyclic acetal in a suitable solvent (e.g., THF) if it is not soluble in water.

    • Add an excess of aqueous acid catalyst.

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 50 °C).

    • Monitor the reaction progress by withdrawing small aliquots at regular intervals and analyzing them by GC-MS or NMR.

    • Once the reaction is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure.

Issue 2: Low Yield and Formation of Elimination Byproducts during Williamson Ether Synthesis of this compound

Symptoms:

  • The yield of this compound is lower than expected.

  • Spectroscopic analysis indicates the presence of unsaturated byproducts, such as 3-methoxycyclohexene.

Root Causes & Solutions:

Root CauseProposed Solution
Strongly Basic/Hindered Alkoxide Use a less hindered base to deprotonate the 1,3-cyclohexanediol. Tertiary alkoxides are particularly prone to causing elimination.[1]
High Reaction Temperature Lower the reaction temperature to favor the SN2 reaction over elimination.
Secondary Halide/Leaving Group If using a secondary alkyl halide as the methylating agent, consider using a better leaving group (e.g., tosylate or triflate) to promote substitution. However, primary methylating agents like methyl iodide or dimethyl sulfate (B86663) are preferred.[1][6]
Inappropriate Solvent Use a polar aprotic solvent such as DMF or DMSO to favor the SN2 pathway.[7]

Experimental Protocol: Williamson Ether Synthesis (General Procedure)

  • Materials: 1,3-cyclohexanediol, a strong base (e.g., sodium hydride), a polar aprotic solvent (e.g., THF or DMF), and a methylating agent (e.g., methyl iodide).

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve 1,3-cyclohexanediol in the anhydrous solvent.

    • Cool the solution in an ice bath and slowly add the base (e.g., NaH).

    • Allow the mixture to stir at room temperature for about 30 minutes to an hour to ensure complete formation of the dialkoxide.

    • Cool the reaction mixture again in an ice bath and add the methylating agent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.

    • Purify the product by column chromatography or distillation.

Issue 3: Formation of Multiple Oxidation Products and Low Selectivity during Oxidation

Symptoms:

  • The product mixture contains a variety of oxygenated compounds, including the desired product, over-oxidized products (e.g., ring-opened diacids), and starting material.

Root Causes & Solutions:

Root CauseProposed Solution
Harsh Oxidizing Agent Use a milder and more selective oxidizing agent. A variety of oxidizing agents are available, each with different reactivity profiles.[8]
Incorrect Stoichiometry of Oxidant Carefully control the stoichiometry of the oxidizing agent. Use of excess oxidant can lead to over-oxidation.
Inappropriate Catalyst The choice of catalyst can significantly influence the selectivity of the oxidation. Screen different catalysts to find one that favors the desired product.
Suboptimal Reaction Temperature Oxidation reactions can be exothermic. Control the reaction temperature to prevent runaway reactions and improve selectivity. Lower temperatures often lead to higher selectivity.

Table 1: Comparison of Oxidizing Agents for Cyclic Ether Oxidation (Analogous Systems)

Oxidizing AgentTypical ProductsSelectivityReference
Nitric AcidRing-opened diacidsLow[9]
Potassium PermanganateRing-opened diacids, ketonesModerate[8]
Ruthenium tetroxideLactones, ketonesHigh[9]
IBX (2-Iodoxybenzoic acid)LactonesHigh[10]

Visualizations

Hydrolysis_Troubleshooting start Incomplete Hydrolysis or Byproduct Formation check_catalyst Check Acid Catalyst Concentration start->check_catalyst check_time Evaluate Reaction Time start->check_time check_temp Assess Reaction Temperature start->check_temp check_water Verify Water Concentration start->check_water increase_catalyst Increase Catalyst Concentration check_catalyst->increase_catalyst increase_time Increase Reaction Time check_time->increase_time increase_temp Increase Reaction Temperature check_temp->increase_temp add_water Add Excess Water check_water->add_water end_node Complete Hydrolysis increase_catalyst->end_node increase_time->end_node increase_temp->end_node add_water->end_node

Caption: Troubleshooting workflow for incomplete hydrolysis of this compound.

Williamson_Synthesis_Byproducts cluster_reactants Reactants cluster_products Products 1,3-Cyclohexanediol 1,3-Cyclohexanediol Williamson Ether Synthesis Williamson Ether Synthesis 1,3-Cyclohexanediol->Williamson Ether Synthesis Methylating Agent Methylating Agent Methylating Agent->Williamson Ether Synthesis Base Base Base->Williamson Ether Synthesis This compound This compound Williamson Ether Synthesis->this compound SN2 Pathway (Favored by mild conditions) Elimination Byproduct (e.g., 3-Methoxycyclohexene) Elimination Byproduct (e.g., 3-Methoxycyclohexene) Williamson Ether Synthesis->Elimination Byproduct (e.g., 3-Methoxycyclohexene) E2 Pathway (Favored by harsh conditions)

Caption: Reaction pathways in the Williamson ether synthesis of this compound.

References

Effect of temperature on 1,3-Dimethoxycyclohexane reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-dimethoxycyclohexane. Our focus is on understanding the influence of temperature on the reaction rates of its cis and trans isomers.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving the temperature-dependent kinetics of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Reaction Rates at a Constant Temperature 1. Fluctuations in the temperature of the water bath or heating block. 2. Inaccurate temperature reading due to improper probe placement. 3. Inhomogeneous mixing of reactants.1. Ensure the temperature control unit is functioning correctly and calibrated. Use a secondary thermometer to verify the temperature. 2. Position the temperature probe to accurately reflect the temperature of the reaction mixture, not just the heating source. 3. Maintain consistent and adequate stirring throughout the experiment.
Difficulty in Isolating Isomers The cis and trans isomers of this compound may have similar physical properties, making separation challenging.Employ high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a suitable column for isomer separation. Optimize the mobile phase or temperature gradient for better resolution.
Low Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Degradation of reactants or products at elevated temperatures. 3. Presence of impurities that may inhibit the reaction.1. Increase the reaction time or temperature incrementally and monitor the reaction progress. 2. Perform a stability study of your starting material and product at the reaction temperature. 3. Ensure the purity of your starting materials and solvents.
Non-linear Arrhenius Plot 1. A change in the reaction mechanism over the temperature range studied. 2. Complex multi-step reaction where different steps are rate-limiting at different temperatures. 3. Experimental error in rate constant determination at one or more temperatures.1. Investigate the reaction mechanism at the temperature extremes of your study. 2. Consider more complex kinetic models that account for multiple reaction steps. 3. Re-run the experiments at the temperatures that deviate from the linear trend, ensuring accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound that is sensitive to temperature?

The acid-catalyzed hydrolysis of this compound to form 1,3-cyclohexanediol (B1223022) and methanol (B129727) is a key reaction where temperature plays a crucial role in determining the reaction rate.

Q2: How does temperature generally affect the reaction rates of the cis and trans isomers of this compound?

Generally, an increase in temperature will increase the rate of reaction for both the cis and trans isomers, as predicted by the Arrhenius equation. However, the magnitude of this effect can differ between the two isomers due to their different steric and electronic properties.

Q3: Which isomer, cis or trans, is expected to react faster and why?

The cis isomer is generally expected to undergo hydrolysis faster than the trans isomer. This is due to stereoelectronic effects. In the chair conformation of the cis isomer, one of the methoxy (B1213986) groups is axial, which allows for better orbital overlap and stabilization of the developing positive charge on the oxygen atom during the transition state of the hydrolysis reaction.

Q4: What experimental techniques are commonly used to monitor the reaction kinetics?

The kinetics of the hydrolysis of this compound can be monitored using techniques such as:

  • Gas Chromatography (GC): To measure the disappearance of the reactant or the appearance of the product over time.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, for monitoring the concentration of reactants and products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To follow the changes in the concentration of specific protons or carbons of the reactant and product molecules.

Experimental Workflow & Data Analysis

The following diagram illustrates a typical workflow for studying the effect of temperature on the reaction rates of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_arrhenius Arrhenius Analysis prep_isomers Isolate cis and trans This compound prep_solutions Prepare Reaction Solutions (Acid Catalyst, Solvent) prep_isomers->prep_solutions temp_control Set Reaction Temperature prep_solutions->temp_control initiate_reaction Initiate Reaction temp_control->initiate_reaction aliquots Take Aliquots at Time Intervals initiate_reaction->aliquots quench Quench Reaction aliquots->quench analytical_method Analyze Aliquots (GC, HPLC, or NMR) quench->analytical_method concentration_time Plot Concentration vs. Time analytical_method->concentration_time rate_constant Determine Rate Constant (k) concentration_time->rate_constant repeat_temp Repeat at Different Temperatures rate_constant->repeat_temp arrhenius_plot Plot ln(k) vs. 1/T repeat_temp->arrhenius_plot activation_energy Calculate Activation Energy (Ea) arrhenius_plot->activation_energy

Caption: Experimental workflow for kinetic analysis.

The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. A plot of ln(k) versus 1/T will yield a straight line, from which the activation energy (Ea) can be determined.

arrhenius_plot_logic cluster_data Data Collection cluster_transformation Data Transformation cluster_plot Graphical Analysis cluster_result Result rate_constants Rate Constants (k) at various Temperatures (T) ln_k Calculate ln(k) rate_constants->ln_k inv_T Calculate 1/T rate_constants->inv_T plot Plot ln(k) vs. 1/T ln_k->plot inv_T->plot slope Determine Slope = -Ea/R plot->slope activation_energy Calculate Activation Energy (Ea) slope->activation_energy

Caption: Logic for determining activation energy.

Technical Support Center: Moisture-Sensitive Reactions in 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing moisture-sensitive reactions using 1,3-dimethoxycyclohexane as a solvent.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical when using this compound as a solvent? A1: Anhydrous (water-free) conditions are paramount for reactions involving reagents that are highly reactive toward water. Many organometallic reagents, such as Grignard reagents (RMgX) and organolithiums (RLi), are strong bases and nucleophiles that readily react with even trace amounts of water.[1][2] This unwanted reaction consumes the reagent, reduces product yield, and can generate hazardous byproducts. Similarly, metal hydrides and other strong bases will be quenched by water.[2]

Q2: What are the most common reactions performed in this compound that require anhydrous conditions? A2: The most common moisture-sensitive reactions include Grignard reagent formation and subsequent reactions with electrophiles, organolithium reactions, and reactions involving metal hydrides like lithium aluminum hydride (LiAlH₄).[2][3] Due to its higher boiling point compared to other ethereal solvents, this compound is particularly useful for reactions that require higher temperatures to initiate or proceed.[4]

Q3: How can I determine if my this compound is sufficiently dry for my reaction? A3: The most accurate method for determining water content is Karl Fischer titration, which can quantify water levels down to parts-per-million (ppm).[5] Visually, a common indicator of moisture during a Grignard reaction is a milky or cloudy appearance in the solution, which often points to the formation of insoluble magnesium hydroxides.[1] For most sensitive applications, it is best practice to dry the solvent immediately before use, regardless of the quality of the commercial supply.

Q4: What are the potential advantages of using this compound over more common solvents like THF or diethyl ether? A4: this compound offers several advantages. Its significantly higher boiling point allows for a wider operational temperature range, which can be crucial for initiating reactions with less reactive halides.[4] As a bidentate ligand, it can form a stable six-membered chelate ring with metal atoms like magnesium, enhancing the stability and solubility of organometallic reagents.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reaction Fails to Initiate (e.g., Grignard) 1. Wet Solvent: Trace water is quenching the initial reaction.Dry the this compound immediately before use. See Protocol 2 for a detailed procedure.[5]
2. Inactive Reagent Surface: An oxide layer on magnesium turnings can prevent the reaction.[1]Use freshly crushed or sublimed magnesium. Alternatively, activate the surface with a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
3. Contaminated Glassware: Residual moisture on the flask or condenser surface.Ensure all glassware is rigorously dried either by flame-drying under vacuum or oven-drying at >120°C for several hours.[6] See Protocol 1 .
Low Product Yield 1. Reagent Titration: Trace moisture from the solvent, reagents, or atmosphere is consuming the active reagent.Ensure every component of the reaction is anhydrous. Use freshly dried solvent and flush the apparatus thoroughly with an inert gas (Argon or Nitrogen).[6]
2. Incomplete Reaction: The reaction may require more forcing conditions than in lower-boiling ethers.Take advantage of the solvent's high boiling point by gently heating the reaction mixture to maintain a steady reflux.[4]
Reaction Solution Turns Cloudy or Milky 1. Significant Water Contamination: This is a strong indicator of water in a Grignard reaction, leading to the formation of insoluble metal hydroxides/oxides.[1]The reaction is likely compromised. It is best to stop, discard, and restart the procedure, paying meticulous attention to drying every component.
Difficulty Removing Solvent During Workup 1. High Boiling Point: The solvent's high boiling point makes it difficult to remove via standard rotary evaporation.Use a high-vacuum pump and a heated water bath for removal. Alternatively, for non-polar products, extract the product into a lower-boiling solvent like hexane (B92381) and wash away the this compound with water.
Data Presentation: Solvent Properties and Drying Agents

Table 1: Comparison of Physical Properties of Ethereal Solvents

SolventFormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₆O₂144.21[7][8]~176
Tetrahydrofuran (THF) C₄H₈O72.1166[4]
Diethyl Ether C₄H₁₀O74.1234.6[4]

Table 2: Efficiency of Common Drying Agents for Ethereal Solvents

Drying AgentTypical UseResidual H₂O (ppm)Notes
Activated 3Å Molecular Sieves General pre-drying and storage<10Must be activated by heating under vacuum to be effective.[5][9]
Calcium Hydride (CaH₂) Distillation<15Reacts with water to produce H₂ gas. Not suitable for acidic compounds.[5]
Sodium/Benzophenone Ketyl Distillation<5Provides an intensely blue/purple indicator for anhydrous/anaerobic conditions. Highly reactive.

Experimental Protocols

Protocol 1: Preparation of Anhydrous Glassware
  • Cleaning: Ensure all glassware (flasks, condensers, dropping funnels) is thoroughly cleaned and rinsed with a water-miscible organic solvent (e.g., acetone) to aid drying.

  • Oven-Drying (Preferred): Place all glassware in a laboratory oven at 125-150°C for at least 4 hours (preferably overnight).[6]

  • Assembly: Remove the hot glassware from the oven and assemble it quickly while still hot. Immediately flush the assembled apparatus with a stream of dry inert gas (Argon or Nitrogen) as it cools to prevent moist air from entering.[6]

  • Flame-Drying (Alternative): Assemble the cool, clean glassware. Apply a vacuum and gently heat the entire surface of the apparatus with a heat gun or a soft Bunsen burner flame until all visible moisture is gone.[6] Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

Protocol 2: Drying and Degassing of this compound
  • Activation of Molecular Sieves: Place 3Å molecular sieves in a flask and heat to 250-300°C under vacuum for at least 3 hours to activate them.[9] Allow them to cool in a desiccator.

  • Solvent Drying: In a dry flask under an inert atmosphere, add the this compound. Add the activated 3Å molecular sieves (approx. 10-20% w/v). Allow the solvent to stand over the sieves for at least 48 hours for optimal drying.[5]

  • Degassing (Freeze-Pump-Thaw):

    • For highly air-sensitive reactions, the dried solvent should be degassed.

    • Cool the flask containing the dried solvent in a liquid nitrogen bath until the solvent is completely frozen.[10]

    • Apply a high vacuum to the flask for several minutes to remove gases from the headspace.

    • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely.

    • Repeat this freeze-pump-thaw cycle three times to ensure the removal of dissolved oxygen.[2] After the final cycle, backfill the flask with an inert gas.

Protocol 3: General Procedure for Grignard Reagent Formation
  • Apparatus Setup: Assemble a three-necked flask (dried according to Protocol 1 ) with a stir bar, reflux condenser, and a pressure-equalizing dropping funnel. Establish and maintain a positive pressure of inert gas (e.g., via a bubbler).[4]

  • Reagent Preparation: Place magnesium turnings (1.2 eq) in the flask. Add a small amount of anhydrous this compound (from Protocol 2 ) to just cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of the organic halide (1.0 eq) in anhydrous this compound. Add a small portion (5-10%) of this solution to the stirring magnesium suspension. Initiation is indicated by gentle bubbling and a slight exotherm. Gentle warming or the addition of an iodine crystal may be required.[4]

  • Addition: Once the reaction has initiated, add the remaining halide solution dropwise at a rate sufficient to maintain a gentle reflux.[4]

  • Completion: After the addition is complete, continue stirring until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use.

Visualizations

G start Moisture-Sensitive Reaction Fails check_solvent Is the solvent verifiably dry? start->check_solvent check_glassware Was glassware rigorously dried? check_solvent->check_glassware Yes dry_solvent Action: Re-dry solvent (Protocol 2) check_solvent->dry_solvent No check_reagents Are reagents anhydrous/active? check_glassware->check_reagents Yes dry_glassware Action: Re-dry glassware (Protocol 1) check_glassware->dry_glassware No check_atmosphere Is the inert atmosphere secure? check_reagents->check_atmosphere Yes activate_reagent Action: Use fresh or activated reagents check_reagents->activate_reagent No purge_system Action: Purge system and check for leaks check_atmosphere->purge_system No success Proceed with Reaction check_atmosphere->success Yes dry_solvent->check_solvent dry_glassware->check_glassware activate_reagent->check_reagents purge_system->check_atmosphere

Caption: Troubleshooting workflow for failed moisture-sensitive reactions.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup Phase p1 1. Dry Glassware (Protocol 1) p3 3. Assemble Apparatus p1->p3 p2 2. Dry & Degas Solvent (Protocol 2) p2->p3 r1 4. Establish Inert Atmosphere (Ar/N₂) p3->r1 r2 5. Add Reagents Under Inert Gas r1->r2 r3 6. Run Reaction (Stirring/Heating) r2->r3 w1 7. Quench Reaction (e.g., aq. NH₄Cl) r3->w1 w2 8. Aqueous Workup & Extraction w1->w2 w3 9. Dry & Purify Product w2->w3

Caption: Generalized experimental workflow for anhydrous reactions.

References

Validation & Comparative

A Comparative Guide to 1,3-Dimethoxycyclohexane and 1,2-Dimethoxyethane as Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Ethereal solvents are particularly valuable for their ability to solvate a wide range of organic compounds and stabilize reactive intermediates. This guide provides a detailed comparison of two such solvents: the less common 1,3-dimethoxycyclohexane and the widely used 1,2-dimethoxyethane (B42094) (DME).

This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their properties, potential applications, and the available experimental data to assist in making informed solvent selections. It is important to note that while extensive experimental data is available for 1,2-dimethoxyethane, the information for this compound is primarily based on computed data, reflecting its less prevalent use in the scientific literature.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and 1,2-dimethoxyethane is presented below. This data is essential for understanding their behavior as solvents and for practical considerations in a laboratory setting.

PropertyThis compound (cis/trans mixture)1,2-Dimethoxyethane (DME)
Molecular Formula C8H16O2[1][2][3][4]C4H10O2
Molecular Weight 144.21 g/mol [1][2][3][4]90.12 g/mol
Boiling Point Data not available85 °C
Melting Point Data not available-58 °C
Density Data not available0.8683 g/cm³
Appearance Colorless clear liquid[5]Colorless liquid
Polarity (Computed) Topological Polar Surface Area: 18.5 Ų[3][4][6]Data not available
Lipophilicity (XLogP3-AA) 1.3[3][4][7]Data not available
Solubility Expected to be soluble in non-polar solvents[5]Miscible with water and many organic solvents
Safety No specific safety data availableFlammable, may form explosive peroxides, reproductive toxicity category 1B

Performance as a Solvent: A Comparative Analysis

1,2-Dimethoxyethane (DME): The Established Performer

1,2-Dimethoxyethane, also known as glyme, is a versatile and widely used aprotic polar solvent. Its key performance characteristics include:

  • Excellent Solvating Ability: DME's two ether linkages allow it to effectively solvate both polar and non-polar compounds. It is particularly adept at solvating cations, which is highly beneficial in organometallic chemistry.

  • Applications in Organometallic Chemistry: It is a preferred solvent for Grignard reactions, hydride reductions, and palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings. Its ability to act as a bidentate ligand stabilizes organometallic species.

  • Electrolyte in Batteries: DME is a crucial component of the electrolyte in lithium-ion batteries, where its low viscosity and good ionic conductivity are advantageous.

  • Higher Boiling Point Alternative: It often serves as a higher-boiling-point alternative to diethyl ether and tetrahydrofuran (B95107) (THF).

This compound: A Potential but Unexplored Alternative

Due to the scarcity of experimental data, the performance of this compound as a solvent can only be inferred from its structure and computed properties.

  • Structural Considerations: The cyclohexane (B81311) backbone makes it a more rigid and sterically hindered molecule compared to the flexible linear structure of DME. This could influence its solvating properties and its ability to coordinate with metal centers.

  • Potential for Stereochemical Influence: The stereoisomers (cis and trans) of this compound could potentially influence the stereoselectivity of reactions, a property not available with the achiral DME.

  • Higher Boiling Point: It is anticipated to have a higher boiling point than DME due to its larger molecular weight, which could be advantageous for reactions requiring elevated temperatures.

  • Solubility: With a non-polar cyclohexane ring, it is expected to be a good solvent for non-polar compounds. The two ether groups provide some polarity, suggesting it might be a versatile solvent, though likely less polar than DME.

Experimental Protocols

Given the lack of specific experimental protocols for this compound, this section will focus on a representative protocol where 1,2-dimethoxyethane is a key solvent.

Representative Experimental Protocol: Grignard Reaction using 1,2-Dimethoxyethane

Objective: To prepare a Grignard reagent from an aryl halide and magnesium turnings using anhydrous 1,2-dimethoxyethane as the solvent.

Materials:

  • Aryl halide (e.g., bromobenzene)

  • Magnesium turnings

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Iodine crystal (as an initiator)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

Methodology:

  • Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet. Ensure all glassware is oven-dried and cooled under a stream of inert gas (nitrogen or argon) to exclude moisture.

  • Reagent Preparation: Place the magnesium turnings in the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of the aryl halide in anhydrous DME. Add a small portion of this solution to the magnesium turnings.

  • Reaction: The reaction is typically initiated by gentle heating or the addition of the iodine crystal, which will be indicated by a color change and the disappearance of the iodine color. Once initiated, the remaining aryl halide solution is added dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, the reaction mixture is stirred and may be heated at reflux for a period to ensure complete reaction. The formation of the Grignard reagent is indicated by the consumption of the magnesium metal.

  • Subsequent Use: The resulting Grignard reagent solution in DME can then be used in subsequent reactions, such as nucleophilic addition to a carbonyl compound.

Visualizing Workflows and Concepts

To further aid in the understanding of solvent selection and experimental procedures, the following diagrams are provided.

Solvent_Selection_Workflow Solvent Selection Workflow: Ethereal Solvents start Define Reaction Requirements temp Reaction Temperature? start->temp dme Consider 1,2-Dimethoxyethane (DME) temp->dme < 100°C dmch Consider this compound (DMCH) (Limited Data Available) temp->dmch > 100°C (Hypothetical) polarity Reactant/Reagent Polarity? coordination Need for Cation Coordination? polarity->coordination Polar/Organometallic end Select Solvent & Optimize polarity->end Non-polar coordination->dme Yes (Proven) coordination->dmch Potentially (Less flexible) stereocontrol Potential for Stereocontrol? stereocontrol->dmch Chiral isomers exist stereocontrol->end dme->polarity dme->stereocontrol Achiral dme->end dmch->polarity dmch->stereocontrol

Caption: A logical workflow for selecting between 1,2-dimethoxyethane and this compound.

Grignard_Reaction_Setup Typical Grignard Reaction Setup flask Three-Necked Flask Mg turnings + Stir bar Anhydrous Ethereal Solvent (e.g., DME) condenser Reflux Condenser (Water In/Out) flask->condenser stirrer Magnetic Stirrer/Hotplate funnel Dropping Funnel Alkyl/Aryl Halide in DME funnel->flask gas Inert Gas Inlet (N2 or Ar) gas->flask

References

1,3-Dimethoxycyclohexane vs. 1,4-Dioxane in Organometallic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can significantly influence the outcome of an organometallic reaction. This guide provides a detailed comparison of two ethereal solvents, 1,3-dimethoxycyclohexane and 1,4-dioxane (B91453), in the context of organometallic chemistry. While 1,4-dioxane is a well-established and widely used solvent, data on the application of this compound is notably scarce in publicly available scientific literature. This comparison, therefore, combines established experimental data for 1,4-dioxane with a theoretical consideration of this compound's potential properties based on its structure.

Executive Summary

1,4-Dioxane is a commonly employed solvent in organometallic chemistry, particularly valued for its ability to precipitate magnesium halides in Grignard reactions, thereby driving the Schlenk equilibrium to favor the formation of diorganomagnesium compounds. It also serves as a moderately polar aprotic solvent for various cross-coupling reactions. In contrast, there is a significant lack of published experimental data on the use of this compound as a solvent in organometallic reactions. Based on its structure, this compound is a diether that could potentially act as a bidentate chelating agent for metal centers. This chelation could, in theory, offer enhanced stability to organometallic reagents and influence the stereoselectivity of reactions. However, without experimental validation, its practical advantages and disadvantages remain speculative.

Physicochemical Properties

A comparison of the fundamental physicochemical properties of this compound and 1,4-dioxane is essential for understanding their potential behavior as solvents in organometallic reactions.

PropertyThis compound1,4-Dioxane
Molar Mass 144.21 g/mol 88.11 g/mol
Boiling Point Data not readily available101 °C
Density Data not readily available1.033 g/mL
Structure Cyclohexane (B81311) ring with two methoxy (B1213986) groups in a 1,3-relationshipSix-membered heterocycle with two oxygen atoms in a 1,4-relationship
Chelating Ability Potentially bidentate (cis-isomer)Monodentate or bridging

Performance in Organometallic Reactions

1,4-Dioxane: An Established Coordinating Solvent

1,4-Dioxane has a well-documented role in various organometallic transformations. Its primary functions are as a solubilizing agent and a coordinating ligand that can influence reaction equilibria and pathways.

Grignard Reactions: One of the most significant applications of 1,4-dioxane is in the manipulation of the Schlenk equilibrium. The addition of dioxane to a solution of a Grignard reagent (RMgX) leads to the precipitation of magnesium dihalide-dioxane adducts (MgX₂(dioxane)₂), which are insoluble in common ethereal solvents.[1] This sequestration of MgX₂ shifts the equilibrium towards the formation of the diorganomagnesium species (R₂Mg), which can exhibit different reactivity and selectivity compared to the parent Grignard reagent.

Cross-Coupling Reactions: 1,4-Dioxane is also frequently used as a solvent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It serves as a polar aprotic solvent that can dissolve both the organometallic reagent and the organic halide, facilitating the catalytic cycle. However, its coordinating ability can also influence the catalyst's activity and stability.

This compound: A Theoretical Perspective

In the absence of direct experimental evidence, the potential performance of this compound in organometallic reactions can be inferred from its molecular structure and by analogy to related compounds.

Potential as a Chelating Solvent: The cis-isomer of this compound has its two methoxy groups on the same face of the cyclohexane ring, making it a potential bidentate (chelating) ligand for metal centers such as lithium and magnesium. Bidentate ethereal solvents, like 1,2-dimethoxyethane (B42094) (DME), are known to enhance the stability and reactivity of organometallic reagents by forming stable chelate complexes. This can be particularly advantageous in reactions involving organolithium or Grignard reagents. An application note for the acyclic analogue, 1,3-dimethoxypropane, highlights its potential to form a stable six-membered chelating ring with the magnesium atom of a Grignard reagent, leading to enhanced stability. It is plausible that cis-1,3-dimethoxycyclohexane (B1260607) could offer similar benefits.

Stereochemical Influence: The rigid cyclohexane backbone of this compound, especially in its chiral forms, could potentially be exploited in asymmetric synthesis. Chiral chelating ethers are known to induce enantioselectivity in various organometallic reactions.

Experimental Protocols

Due to the lack of published research on this compound as a solvent in this context, no established experimental protocols can be provided. For 1,4-dioxane, a representative protocol for its use in shifting the Schlenk equilibrium is described below.

Protocol: Preparation of Diorganomagnesium Reagent using 1,4-Dioxane

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine as an initiator. Prepare a solution of the organic halide (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in the dropping funnel. Add a small portion of the halide solution to the magnesium turnings. Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.

  • Precipitation of Magnesium Halide: To the freshly prepared Grignard reagent solution at room temperature, add anhydrous 1,4-dioxane (1.0 to 1.1 equivalents relative to the Grignard reagent) dropwise with vigorous stirring. A voluminous white precipitate of MgX₂(dioxane)₂ will form.

  • Isolation of Diorganomagnesium Solution: Allow the precipitate to settle. The supernatant solution, containing the diorganomagnesium reagent (R₂Mg), can be carefully transferred to another flask via cannula for subsequent reactions. Alternatively, the mixture can be centrifuged, and the clear supernatant decanted.

Visualizing Solvent-Metal Interactions

The following diagrams, generated using the DOT language, illustrate the conceptual differences in how 1,4-dioxane and the cis-isomer of this compound might coordinate to a generic metal center (M).

G Solvent Coordination to a Metal Center cluster_0 1,4-Dioxane (Bridging/Monodentate) cluster_1 cis-1,3-Dimethoxycyclohexane (Chelating) M1 M Dioxane O(CH2CH2)2O M1->Dioxane M2 M Dioxane->M2 M3 M DMC C6H10(OCH3)2 M3:e->DMC:w Chelating Interaction

Caption: Conceptual coordination modes of the solvents.

The diagram illustrates that 1,4-dioxane can act as a bridging ligand between two metal centers or as a monodentate ligand, while cis-1,3-dimethoxycyclohexane has the potential to act as a bidentate, chelating ligand to a single metal center.

Logical Workflow for Solvent Selection

The decision-making process for selecting a suitable ethereal solvent in an organometallic reaction can be visualized as follows:

workflow start Define Reaction Requirements solubility Solubility of Reagents and Substrates start->solubility reactivity Desired Reactivity/Selectivity start->reactivity stability Stability of Organometallic Reagent start->stability temp Required Reaction Temperature start->temp solvent_choice Solvent Selection solubility->solvent_choice reactivity->solvent_choice stability->solvent_choice temp->solvent_choice dioxane 1,4-Dioxane - Good for Schlenk equilibrium shift - Higher boiling point than THF solvent_choice->dioxane Need to precipitate MgX2 dmc This compound (Theoretical) - Potential for chelation (cis-isomer) - Potential for stereocontrol solvent_choice->dmc Chelation/Stereocontrol is desired (Requires experimental validation) other_ethers Other Ethers (THF, Et2O, DME) - Well-established - Varying boiling points and coordinating abilities solvent_choice->other_ethers Standard conditions sufficient optimization Reaction Optimization dioxane->optimization dmc->optimization other_ethers->optimization

Caption: A logical workflow for ethereal solvent selection.

Conclusion and Future Outlook

1,4-Dioxane remains a valuable and well-understood solvent in the toolkit of the synthetic chemist, particularly for its unique ability to manipulate the Schlenk equilibrium in Grignard reactions. Its performance in a variety of other organometallic reactions is also extensively documented.

The potential of this compound as a solvent in organometallic chemistry, however, remains largely unexplored. Based on its structure, particularly the cis-isomer, it holds promise as a chelating solvent that could offer advantages in terms of reagent stability and stereocontrol. There is a clear need for fundamental research to investigate the coordinating properties of this compound and its performance in key organometallic transformations such as lithiations, Grignard reactions, and transition metal-catalyzed cross-couplings. Such studies would be invaluable in determining whether this solvent can serve as a viable and potentially superior alternative to more conventional ethereal solvents. Until such experimental data becomes available, its use in organometallic reactions remains a matter of theoretical speculation.

References

A Comparative Guide to the Reactivity of cis- and trans-1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Stereoisomerism and Reactivity

The spatial arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its chemical reactivity. This principle is clearly demonstrated in the diastereomeric pair of cis- and trans-1,3-dimethoxycyclohexane. These molecules share the same chemical formula (C₈H₁₆O₂) and connectivity but differ in the three-dimensional orientation of their methoxy (B1213986) substituents.[1][2] This seemingly subtle difference leads to distinct conformational preferences, which in turn govern their stability and the activation energies for chemical reactions such as acid-catalyzed hydrolysis.

The reactivity of acetals and ketals is highly sensitive to stereoelectronic effects, which involve the influence of orbital overlap on the energy of the transition state.[3] In the case of 1,3-dimethoxycyclohexane isomers, the orientation of the C-O bonds relative to the cyclohexane (B81311) ring dictates the rate of cleavage in an acidic medium. This guide explores these differences through conformational analysis and the mechanism of acid-catalyzed hydrolysis.

Conformational Analysis: The Structural Basis for Reactivity Differences

The reactivity of cyclohexane derivatives is intrinsically linked to their preferred chair conformations. The cis and trans isomers of this compound adopt fundamentally different low-energy conformations.

  • cis-1,3-Dimethoxycyclohexane: This isomer can, in principle, exist as two interconverting chair conformers: a diequatorial (e,e) form and a diaxial (a,a) form. However, the diaxial conformation introduces severe 1,3-diaxial steric interactions between the two methoxy groups, rendering it highly unstable. Consequently, the cis isomer exists almost exclusively in the diequatorial (e,e) conformation.[4][5]

  • trans-1,3-Dimethoxycyclohexane: This isomer has one methoxy group "up" and one "down" relative to the ring. In a chair conformation, this arrangement necessitates that one substituent is axial and the other is equatorial (a,e). Ring flipping converts it to an energetically identical conformation where the substituents have switched their axial/equatorial positions (e,a). Therefore, the trans isomer exists as a rapidly equilibrating mixture of these two equivalent (a,e) conformers.[4]

Comparative Reactivity in Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of acetals proceeds via protonation of one of the oxygen atoms, followed by the departure of an alcohol molecule. This leads to the formation of a resonance-stabilized oxocarbenium ion, which is the rate-determining step of the reaction.[4][6] The stability of this carbocation intermediate dictates the overall reaction rate.

The difference in hydrolysis rates between the cis and trans isomers can be attributed to stereoelectronic effects, specifically the anomeric effect. This effect describes the stabilization that arises from the interaction between the lone pair of one heteroatom and the antibonding (σ*) orbital of an adjacent C-X bond, where X is an electronegative atom.

  • trans-Isomer (Faster Reactivity): In the (a,e) conformation of the trans isomer, the axial C-O bond is anti-periplanar to the lone pair orbitals of the ring oxygen. This optimal orbital overlap allows for efficient stabilization of the developing positive charge on the carbon atom as the axial methoxy group departs. This pre-existing stabilization in the ground state translates to a lower activation energy for forming the oxocarbenium ion intermediate, leading to a faster hydrolysis rate.

  • cis-Isomer (Slower Reactivity): In the stable (e,e) conformation of the cis isomer, neither C-O bond is axial. The lone pairs on the ring oxygen are not properly aligned to provide stabilization through the anomeric effect during the departure of a methoxy group. The molecule must distort from its low-energy conformation to achieve the necessary orbital overlap, resulting in a higher activation energy and a slower rate of hydrolysis.

While direct experimental kinetic data for the hydrolysis of these specific isomers is scarce in the literature, the well-established principles of stereoelectronic control allow for a confident prediction of their relative reactivities. The following table presents illustrative, hypothetical kinetic data that reflects the expected outcome: the trans isomer hydrolyzes significantly faster than the cis isomer.

IsomerPredominant ConformationRelative Rate Constant (k_rel)Half-life (t₁/₂) at pH 2, 25°C [Illustrative]
cis-1,3-DimethoxycyclohexaneDiequatorial (e,e)1~ 250 minutes
trans-1,3-DimethoxycyclohexaneAxial/Equatorial (a,e)~ 50 - 100~ 3.5 minutes

Note: The quantitative data in this table is illustrative and intended to demonstrate the expected kinetic differences based on theoretical principles. Actual experimental values may vary.

G Acetal (B89532) Acetal (cis or trans) ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H+ ProtonatedAcetal->Acetal - H+ Oxocarbenium Oxocarbenium Ion (Rate-Determining Intermediate) ProtonatedAcetal->Oxocarbenium - CH3OH (Slow Step) Hemiacetal Hemiacetal Oxocarbenium->Hemiacetal + H2O Hemiacetal->Oxocarbenium - H2O ProtonatedCarbonyl Protonated Carbonyl Hemiacetal->ProtonatedCarbonyl - CH3OH Products 3-Methoxycyclohexanone + Methanol ProtonatedCarbonyl->Products - H+

Experimental Protocols

The following is a detailed methodology for a comparative kinetic analysis of the acid-catalyzed hydrolysis of cis- and trans-1,3-dimethoxycyclohexane.

Objective: To determine and compare the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of cis- and trans-1,3-dimethoxycyclohexane.

Materials:

  • cis-1,3-Dimethoxycyclohexane (≥98% purity)

  • trans-1,3-Dimethoxycyclohexane (≥98% purity)

  • Hydrochloric acid (HCl), standardized 1.0 M solution

  • Deionized water

  • Dioxane or Acetonitrile (HPLC grade, as co-solvent)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Internal standard (e.g., undecane (B72203) or dodecane)

  • Gas chromatograph with a flame ionization detector (GC-FID) or HPLC system.

Procedure:

  • Preparation of Reaction Stock Solutions:

    • Prepare a 0.1 M stock solution of the internal standard in the chosen co-solvent (e.g., dioxane).

    • Prepare acidic reaction media by diluting the 1.0 M HCl stock solution with deionized water and the co-solvent to achieve the desired final pH (e.g., pH 2) and solvent ratio (e.g., 1:1 water:dioxane). Prepare a sufficient volume for all planned kinetic runs.

  • Kinetic Run (to be performed separately for each isomer):

    • Equilibrate the acidic reaction medium in a thermostatted water bath to the desired temperature (e.g., 25.0 ± 0.1 °C).

    • To a reaction vial, add a precise volume of the pre-heated acidic medium.

    • At time t=0, inject a small, precise amount of the this compound isomer into the reaction vial to achieve a starting concentration of ~0.05 M. Simultaneously, add a precise amount of the internal standard stock solution.

    • Immediately cap the vial, vortex thoroughly, and start the timer.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., every 30 seconds for the trans isomer, every 15 minutes for the cis isomer), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing an excess of saturated sodium bicarbonate solution. This will neutralize the acid catalyst and stop the hydrolysis.

  • Analysis:

    • Analyze the quenched samples by GC-FID. The disappearance of the starting material (cis- or trans-1,3-dimethoxycyclohexane) will be monitored relative to the constant concentration of the internal standard.

    • Generate a calibration curve for each isomer against the internal standard to ensure accurate quantification.

  • Data Analysis:

    • For each time point, calculate the concentration of the remaining acetal.

    • A plot of the natural logarithm of the acetal concentration (ln[Acetal]) versus time (t) should yield a straight line, confirming pseudo-first-order kinetics.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

    • Compare the k_obs values obtained for the cis and trans isomers under identical conditions.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Media Prepare Acidic Medium (e.g., pH 2) Thermostat Equilibrate at 25°C Prep_Media->Thermostat Prep_Standard Prepare Internal Standard Solution Start t=0: Mix Acetal, Acid, and Standard Thermostat->Start Sample Withdraw Aliquots at Timed Intervals Start->Sample Quench Quench with NaHCO3 Sample->Quench GC GC-FID Analysis Quench->GC Plot Plot ln[Acetal] vs. Time GC->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate

Conclusion

The reactivity of cis- and trans-1,3-dimethoxycyclohexane is a clear illustration of stereoelectronic control. The trans isomer is predicted to undergo acid-catalyzed hydrolysis at a substantially faster rate than the cis isomer. This difference is rooted in the conformational preferences of the isomers; the axial methoxy group in the trans isomer provides superior stereoelectronic stabilization to the rate-determining oxocarbenium ion intermediate. While quantitative experimental comparisons are not readily found in the literature, the theoretical foundation is robust and provides a strong basis for predicting their relative behavior. The provided experimental protocol offers a clear pathway for validating these principles and quantifying the reactivity difference between these two diastereomers.

References

A Comparative Guide to Purity Validation of 1,3-Dimethoxycyclohexane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents and intermediates is paramount for the integrity and reproducibility of experimental outcomes. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of 1,3-Dimethoxycyclohexane purity against other analytical techniques. Supporting experimental protocols and data are presented to facilitate an informed decision on the most suitable methodology for specific analytical needs.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the compound, the nature of expected impurities, and the desired level of sensitivity and specificity.[1][2] GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, combining the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[1][3]

Parameter GC-MS High-Performance Liquid Chromatography (HPLC) Nuclear Magnetic Resonance (NMR) Spectroscopy Titration
Principle Separation by boiling point and polarity, followed by mass-to-charge ratio detection.[3]Separation by partitioning between a mobile and stationary phase.[2]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Quantitative chemical reaction with a standardized solution.
Applicability to this compound Excellent, as it is a volatile compound.Possible, but may require specific columns and mobile phases due to its non-polar nature.Excellent for structural confirmation and can be used for quantitative analysis (qNMR).Not suitable for purity determination of the primary compound, but can be used for specific acidic or basic impurities.
Sensitivity High (typically ppm to ppb levels).[4]Moderate to high, depending on the detector (e.g., UV, MS).[1]Lower sensitivity compared to chromatographic methods.Dependent on the reaction and indicator, generally lower sensitivity.
Specificity Very high, provides mass spectral data for compound identification.[3]Moderate to high, retention time is the primary identifier. Coupling with MS (LC-MS) enhances specificity.[5]Very high, provides detailed structural information.Low, as it is not specific to the main compound but to a functional group.
Sample Throughput Moderate to high.High, especially with modern autosamplers.[4]Low to moderate.High.
Quantitative Accuracy Good to excellent with proper calibration.[6]Excellent with proper calibration.Good to excellent for qNMR.Excellent for specific impurities.
Destructive YesNo (sample can be collected after detection)NoYes

Experimental Protocol: Purity Validation of this compound by GC-MS

This protocol outlines a standard procedure for the determination of this compound purity using GC-MS.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane (B109758) or hexane.[7]

  • Vortex the solution to ensure it is completely dissolved.

  • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[7]

2. GC-MS Instrumentation and Conditions

A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters are a good starting point and may require optimization.[7][8]

  • Gas Chromatograph (GC)

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold: 5 minutes at 200 °C.

  • Mass Spectrometer (MS)

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-300.

3. Data Analysis

  • The purity of this compound is determined by calculating the relative peak area percentage from the Total Ion Chromatogram (TIC).

  • The identity of the main peak corresponding to this compound can be confirmed by comparing its mass spectrum with a reference library (e.g., NIST). The PubChem database indicates a top m/z peak at 58 for both cis- and trans-isomers.[9][10]

  • Impurities can be identified by analyzing their respective mass spectra.

Visualizing the Workflow and Comparison

To further clarify the processes, the following diagrams have been generated using Graphviz.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter injection Sample Injection filter->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Generate TIC detection->chromatogram integration Peak Integration chromatogram->integration library_search Library Search integration->library_search quantification Purity Calculation integration->quantification Method_Comparison cluster_compound This compound cluster_methods Analytical Methods cluster_attributes Key Attributes compound Volatile, Non-polar gcms GC-MS compound->gcms Ideal hplc HPLC compound->hplc Possible nmr NMR compound->nmr Excellent for Structure specificity Specificity gcms->specificity High sensitivity Sensitivity gcms->sensitivity High hplc->sensitivity Moderate-High structural Structural Info nmr->structural Definitive

References

Quantitative Analysis of 1,3-Dimethoxycyclohexane Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of stereoisomers is critical for ensuring the purity, efficacy, and safety of pharmaceutical products. This guide provides a detailed comparison of analytical methods for the quantitative analysis of cis- and trans-1,3-dimethoxycyclohexane, offering insights into method selection based on experimental data.

The separation and quantification of diastereomers such as the cis and trans isomers of 1,3-dimethoxycyclohexane present a common analytical challenge. The subtle differences in their physical and chemical properties necessitate high-resolution analytical techniques. This guide focuses on two primary methods: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing a comparative overview of their performance and detailed experimental protocols.

Comparison of Analytical Methods

Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is a robust and sensitive method for the separation and quantification of volatile and semi-volatile compounds like this compound isomers. The separation is based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase. The choice of the GC column (stationary phase) is critical for achieving baseline separation of the diastereomers.

Nuclear Magnetic Resonance (NMR) spectroscopy, on the other hand, offers a powerful tool for the structural elucidation and quantification of isomers in a mixture without the need for chromatographic separation. By analyzing the distinct chemical shifts of specific protons or carbon atoms in the cis and trans isomers, their relative concentrations can be determined.

The selection between these two methods often depends on the specific requirements of the analysis, such as the need for high throughput, the complexity of the sample matrix, and the availability of instrumentation.

Quantitative Data Summary

ParameterGas Chromatography (GC-FID)Nuclear Magnetic Resonance (¹H NMR)
Principle Chromatographic separation based on boiling point and polarity differences, followed by detection.Different chemical environments of nuclei in cis and trans isomers lead to distinct resonance frequencies.
Sample Throughput HighModerate
Limit of Detection (LOD) Low (ng/mL range)Higher (µg/mL to mg/mL range)
Limit of Quantification (LOQ) Low (ng/mL range)Higher (µg/mL to mg/mL range)
Linearity (R²) > 0.99> 0.99
Precision (RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Preparation Dilution in a suitable solvent.Dissolution in a deuterated solvent.
Instrumentation Gas Chromatograph with FIDNMR Spectrometer

Experimental Protocols

Detailed methodologies for the analysis of this compound isomers using GC-FID and NMR spectroscopy are provided below. These protocols are based on established methods for similar substituted cyclohexanes and can be adapted for the specific analytes.

Gas Chromatography (GC-FID) Method

This method is designed for the separation and quantification of cis- and trans-1,3-dimethoxycyclohexane.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: A mid-polarity column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, is recommended for the separation of these isomers.

Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 5 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

Sample Preparation:

  • Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by serially diluting the stock solution.

  • Inject the standards and samples onto the GC system.

Quantification:

  • Identify the peaks corresponding to the cis and trans isomers based on their retention times. Typically, the cis isomer, being more sterically hindered, may have a slightly shorter retention time than the trans isomer on a non-polar or mid-polarity column.

  • Construct a calibration curve for each isomer by plotting the peak area against the concentration.

  • Determine the concentration of each isomer in the unknown samples from their respective calibration curves.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Method

This method allows for the in-situ quantification of cis- and trans-1,3-dimethoxycyclohexane in a mixture.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher is recommended for better resolution)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound isomer mixture into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a known amount of an internal standard (e.g., 1,3,5-trinitrobenzene) if absolute quantification is required. For relative quantification, an internal standard is not necessary.

  • Gently mix the sample until fully dissolved.

NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate integration.

  • Acquisition Time: At least 3 seconds.

Quantification:

  • Acquire the ¹H NMR spectrum of the mixture.

  • Identify the characteristic signals for the cis and trans isomers. The chemical shifts of the methoxy (B1213986) protons (-OCH₃) or the protons on the carbon atoms bearing the methoxy groups (H-1 and H-3) are typically well-resolved and can be used for quantification. For analogous 1,3-disubstituted cyclohexanes, the equatorial protons generally resonate at a lower field (higher ppm) than the axial protons.

  • Integrate the area of the selected characteristic peaks for both the cis and trans isomers.

  • Calculate the molar ratio of the isomers by dividing the integral value of each isomer's peak by the number of protons it represents. The percentage of each isomer can then be calculated from this ratio.

Visualizing the Analytical Workflow

To better illustrate the decision-making process and the experimental workflow, the following diagrams are provided.

Analytical_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_gc_steps GC-FID Workflow cluster_nmr_steps NMR Workflow Sample This compound Isomer Mixture GC_FID Gas Chromatography (GC-FID) Sample->GC_FID High Throughput Low Detection Limits NMR NMR Spectroscopy Sample->NMR Structural Confirmation No Separation Needed GC_Prep Sample Dilution GC_FID->GC_Prep NMR_Prep Dissolution in Deuterated Solvent NMR->NMR_Prep GC_Analysis Chromatographic Separation GC_Prep->GC_Analysis GC_Quant Peak Integration & Quantification GC_Analysis->GC_Quant Results Quantitative Results GC_Quant->Results Concentration of each isomer NMR_Analysis Spectral Acquisition NMR_Prep->NMR_Analysis NMR_Quant Signal Integration & Quantification NMR_Analysis->NMR_Quant NMR_Quant->Results Molar ratio of isomers Method_Selection node_result node_result Start Need to quantify This compound isomers? High_Throughput Is high throughput required? Start->High_Throughput Low_Concentration Are the isomer concentrations very low? High_Throughput->Low_Concentration No GC_FID Use GC-FID High_Throughput->GC_FID Yes Structural_Confirmation Is simultaneous structural confirmation needed? Low_Concentration->Structural_Confirmation No Low_Concentration->GC_FID Yes Structural_Confirmation->GC_FID No NMR Use NMR Spectroscopy Structural_Confirmation->NMR Yes

A Comparative Guide to Solvents in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and selectivity. While the initially queried 1,3-dimethoxycyclohexane is not a commonly employed solvent for this transformation, this guide provides a comprehensive comparison of conventional solvents, supported by experimental data, to aid in the rational selection of the optimal reaction medium.

Performance Comparison of Common Solvents

The selection of an appropriate solvent in a Suzuki-Miyaura coupling is a multi-faceted decision, influenced by the solubility of reactants and catalyst, the polarity of the medium, and the reaction temperature. The following table summarizes the performance of various common solvents in the Suzuki-Miyaura coupling of aryl halides with phenylboronic acid, highlighting the impact of the solvent on reaction yield and time.

Aryl HalideSolvent SystemCatalyst (mol%)BaseTemp. (°C)Time (h)Yield (%)
4-Bromoanisole (B123540)Toluene/WaterPd(OAc)₂ / P(biph)Ph₂ (1)K₃PO₄1001High
4-BromoanisoleDioxane/WaterPd(OAc)₂ / P(biph)Ph₂ (1)K₃PO₄1001High
4-BromoanisoleDMFPd(OAc)₂ / P(biph)Ph₂ (1)K₃PO₄1001Moderate
4-BromoanisoleTHFPd(OAc)₂ / P(biph)Ph₂ (1)K₃PO₄1001Moderate
IodobenzeneDMFCu(II) Salen complex@KCC-1 (0.07g)K₂CO₃110-95[1]
IodobenzeneDMSOCu(II) Salen complex@KCC-1 (0.07g)K₂CO₃110-92[1]
4-BromoanisoleEthanolPd/RHA (0.5)K₂CO₃10024Excellent[2]
4-IodoanisoleDMFPd(PPh₃)₄ (0.2)K₂CO₃100499
4-BromotolueneTolueneNiCl₂(PCy₃)₂K₃PO₄1001899[3]
4-Bromotoluene2-Me-THFNiCl₂(PCy₃)₂K₃PO₄1001899[3]
4-Bromotoluenet-Amyl alcoholNiCl₂(PCy₃)₂K₃PO₄1001899[3]

Note: The data presented is compiled from different studies, and direct comparison should be made with caution as reaction conditions (catalyst, ligand, base, and temperature) may vary. "High," "Moderate," and "Excellent" are qualitative descriptors derived from the source material where specific percentages were not provided.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid in different solvent systems.

Protocol 1: Suzuki-Miyaura Coupling in 1,4-Dioxane (B91453)/Water

This protocol is a general procedure for the coupling of an aryl bromide with a boronic acid.

Materials:

  • 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Deionized water (2 mL)

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a round-bottom flask, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • The reaction mixture is stirred and heated to 90 °C under an inert atmosphere for 12 hours.[4]

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.[4]

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.[4]

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in Aqueous DMF

This protocol outlines a procedure for a ligand-free Suzuki coupling at room temperature.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (catalytic amount)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Water

Procedure:

  • A mixture of the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), potassium carbonate, and a catalytic amount of PdCl₂ is prepared in a suitable reaction vessel.

  • Aqueous N,N-dimethylformamide (DMF) is added as the solvent. The volume ratio of water to DMF is a critical parameter to be optimized.

  • The reaction is stirred in air at room temperature for the required duration.

  • Upon completion, the reaction mixture is worked up by extraction with an appropriate organic solvent.

  • The combined organic layers are dried and concentrated, and the product is purified by chromatography.

Visualizing the Suzuki-Miyaura Coupling

To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OH)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Weigh Aryl Halide, Boronic Acid, and Base B 2. Add to Reaction Vessel A->B C 3. Purge with Inert Gas B->C D 4. Add Solvent and Catalyst C->D E 5. Heat and Stir D->E F 6. Monitor Reaction Progress (TLC/GC) E->F G 7. Cool Reaction and Quench F->G H 8. Extraction with Organic Solvent G->H I 9. Dry and Concentrate H->I J 10. Purify by Column Chromatography I->J

References

A Comparative Guide to the Conformational Stability of 1,3-Disubstituted Cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of substituents on a cyclohexane (B81311) ring profoundly influences a molecule's physical properties, reactivity, and biological activity. In drug development and materials science, understanding the conformational preferences of substituted cyclohexanes is critical for designing molecules with specific three-dimensional structures. This guide provides a comparative analysis of the conformational stability of 1,3-disubstituted cyclohexanes, supported by experimental data and detailed methodologies.

Conformational Isomers in 1,3-Disubstituted Cyclohexanes

1,3-disubstituted cyclohexanes exist as cis and trans diastereomers. Each of these can undergo a "ring flip" to exist in two distinct chair conformations.[1] The relative stability of these conformers is dictated by steric strain, primarily from 1,3-diaxial interactions.[2]

  • cis-Isomers : Can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial conformer is significantly more stable as it avoids the severe steric repulsion inherent in the diaxial form.[1][3]

  • trans-Isomers : Exist in two energetically equivalent conformations, both having one substituent in an axial position and the other in an equatorial position (a,e and e,a).[1]

The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which is the difference in Gibbs free energy (ΔG) between the axial and equatorial conformations for a monosubstituted cyclohexane.[4] Larger A-values indicate a stronger preference for the equatorial position due to greater steric bulk.[5]

Quantitative Comparison of Conformational Energies

The stability difference between conformers is determined by the sum of steric interactions. For cis-1,3-disubstituted cyclohexanes, the energy difference between the diaxial and diequatorial forms is primarily due to 1,3-diaxial interactions. In the diaxial conformer, the two substituents sterically hinder each other. The diequatorial conformer avoids this interaction, making it more stable.[6]

For trans-1,3-disubstituted cyclohexanes, both chair conformations have one axial and one equatorial group. If the substituents are identical, the two conformers are energetically equivalent.[1] If the substituents are different, the conformer with the larger group in the equatorial position is favored.[3]

The following table summarizes the conformational free energy differences (A-values) for common substituents, which are crucial for predicting the stability of disubstituted cyclohexanes.

Substituent (X)A-value (kcal/mol)Substituent (X)A-value (kcal/mol)
-F0.24-CH₃1.8
-Cl0.4-CH₂CH₃2.0
-Br0.2 - 0.7-CH(CH₃)₂ (isopropyl)2.2
-I0.4-C(CH₃)₃ (tert-butyl)> 4.5
-OH (non-H-bonding solvent)0.6-C₆H₅ (phenyl)3.0
-CN0.2-COOH1.2
-NH₂1.2-COOCH₃1.1

Data sourced from references[5][7]. Note that A-values can be solvent-dependent, especially for hydrogen-bonding groups.[5]

For a cis-1,3-disubstituted cyclohexane, the energetic cost of the diaxial conformation can be approximated by summing the A-values of the two substituents, along with the additional severe steric interaction between them. For instance, the diaxial conformer of cis-1,3-dimethylcyclohexane (B1347349) is highly unstable.[8]

Experimental Protocols

The determination of conformational equilibria and energy differences relies on both experimental and computational methods.

Key Experimental Method: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for determining the conformational preferences of cyclohexanes.[9]

  • Objective : To quantify the relative populations of different conformers at equilibrium, from which the Gibbs free energy difference (ΔG°) can be calculated.

  • Methodology :

    • Low-Temperature (Variable Temperature) NMR : At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in averaged signals for axial and equatorial protons.[9] By lowering the temperature (e.g., to -70 to -90 °C), this interconversion can be slowed or "frozen out."[9] This allows for the observation of distinct signals for each conformer.

    • Signal Integration : The relative amounts of the two conformers can be determined by integrating the areas of their respective, well-resolved peaks in the low-temperature ¹H or ¹³C NMR spectrum.[10][11]

    • Coupling Constants (J-values) : The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them (described by the Karplus equation).[12] By measuring the ³J(H,H) coupling constants, one can distinguish between axial-axial (large J, ~10-13 Hz), axial-equatorial (small J, ~2-5 Hz), and equatorial-equatorial (small J, ~2-5 Hz) relationships, providing clear evidence for the conformation.[9]

    • Nuclear Overhauser Effect (NOE) : NOESY experiments can provide information about the spatial proximity of protons, helping to confirm whether substituents are axial or equatorial.[9]

Computational Chemistry Methods
  • Objective : To calculate the relative energies of different conformers and model the potential energy surface of the molecule.

  • Methodology :

    • Molecular Mechanics (MM) : Methods like MM3 and MM4 are used to search the conformational space and identify low-energy conformers.[10]

    • Ab Initio and Density Functional Theory (DFT) : Higher-level quantum mechanical calculations (e.g., HF/6-311+G*) are used to optimize the geometries and calculate the relative free energies, enthalpies, and entropies of the identified conformers with high accuracy.[10] These calculations can also predict NMR chemical shifts, which aids in the assignment of experimental spectra.[10]

Visualization of Conformational Equilibrium

The following diagram illustrates the ring-flip equilibrium for a cis-1,3-disubstituted cyclohexane, highlighting the energetic preference for the diequatorial conformer.

Caption: Conformational equilibrium in cis and trans-1,3-disubstituted cyclohexanes.

References

Characterization of 1,3-Dimethoxycyclohexane Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential reaction intermediates formed during the acid-catalyzed hydrolysis of cis- and trans-1,3-dimethoxycyclohexane. The core of this comparison lies in evaluating the likelihood of a standard acetal (B89532) hydrolysis pathway versus a pathway involving neighboring group participation (NGP) by one of the methoxy (B1213986) groups. Due to the limited availability of direct kinetic and spectroscopic data for 1,3-dimethoxycyclohexane, this guide leverages well-established principles and comparative data from analogous model systems to elucidate the probable reaction mechanisms and the nature of the transient species involved.

Introduction to Reaction Pathways

The acid-catalyzed hydrolysis of this compound is expected to proceed via one of two primary mechanistic pathways, largely dependent on the stereochemistry of the substrate.

  • Direct Acetal Hydrolysis (A-1 Mechanism): This is the standard pathway for acetal cleavage. It involves the protonation of one methoxy group, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which can further hydrolyze to the corresponding ketone. This pathway is generally available to both cis and trans isomers.

  • Neighboring Group Participation (NGP) or Anchimeric Assistance: In this pathway, the non-reacting methoxy group acts as an internal nucleophile, assisting in the departure of the protonated methoxy group. This results in the formation of a bicyclic oxonium ion intermediate. This pathway is highly dependent on the stereochemical arrangement of the participating groups, as they must be able to achieve a suitable conformation for intramolecular attack. For this compound, this pathway is sterically more feasible for the cis isomer.

The key difference between these pathways lies in the structure of the primary carbocationic intermediate: a monocyclic oxocarbenium ion versus a bicyclic oxonium ion. The involvement of NGP typically leads to a significant rate enhancement and can influence the stereochemical outcome of the reaction.

Comparative Analysis of Reaction Intermediates

To quantitatively compare these pathways, we will examine data from a model system that clearly illustrates the effect of neighboring group participation: the solvolysis of cis- and trans-2-methoxycyclohexyl tosylates. While this is a 1,2-disubstituted system, the principles of anchimeric assistance by a methoxy group are directly comparable. In this system, the tosylate is a good leaving group, and the neighboring methoxy group can participate in its departure.

SubstrateRelative Rate of Solvolysis (in Acetic Acid)Product(s)Plausible Intermediate
trans-2-Methoxycyclohexyl Tosylate1trans-2-Methoxycyclohexyl AcetateOxocarbenium Ion (SN2-like)
cis-2-Methoxycyclohexyl Tosylate660trans-2-Methoxycyclohexyl AcetateBicyclic Oxonium Ion
Cyclohexyl Tosylate (Reference)0.01Cyclohexyl Acetate, CyclohexeneSecondary Carbocation

This data is representative of typical relative rates observed in such systems and is compiled from general principles of physical organic chemistry.

The significant rate enhancement (a factor of 660) for the cis isomer compared to the trans isomer is strong evidence for anchimeric assistance. In the cis isomer, the methoxy group is positioned to attack the carbon bearing the leaving group from the backside, leading to a more stable, bridged oxonium ion intermediate. The trans isomer, with the methoxy group on the opposite side, cannot provide such assistance and reacts through a slower pathway.

Extrapolating to this compound, we can predict that the cis isomer, which can adopt a chair conformation with one axial and one equatorial methoxy group, is better suited for NGP. The axial methoxy group can assist the departure of the equatorial one (after protonation), or vice-versa, through a chair-boat conformational change. The trans isomer, with both methoxy groups equatorial or both axial, is less likely to achieve the required geometry for efficient NGP.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed reaction pathways for the hydrolysis of cis- and trans-1,3-dimethoxycyclohexane.

G Figure 1: Proposed Hydrolysis Pathways for this compound cluster_trans trans-1,3-Dimethoxycyclohexane cluster_cis cis-1,3-Dimethoxycyclohexane cluster_ngp NGP Pathway cluster_direct Direct Hydrolysis Pathway T0 trans-Isomer T1 Protonation T0->T1 T2 Loss of CH3OH T1->T2 T3 Monocyclic Oxocarbenium Ion T2->T3 T4 H2O Attack T3->T4 T5 Hemiacetal T4->T5 C0 cis-Isomer C1 Protonation C0->C1 C2_ngp Intramolecular Attack (Anchimeric Assistance) C1->C2_ngp C2_direct Loss of CH3OH C1->C2_direct C3_ngp Bicyclic Oxonium Ion C2_ngp->C3_ngp C4_ngp H2O Attack C3_ngp->C4_ngp C5_ngp Hemiacetal C4_ngp->C5_ngp C3_direct Monocyclic Oxocarbenium Ion C2_direct->C3_direct C4_direct H2O Attack C3_direct->C4_direct C5_direct Hemiacetal C4_direct->C5_direct

Caption: Proposed hydrolysis pathways for this compound.

Experimental Protocols

Characterizing the reaction intermediates and determining the operative mechanism requires a combination of kinetic studies and direct spectroscopic observation.

Experimental Protocol: Kinetic Analysis of Acetal Hydrolysis by 1H NMR Spectroscopy

Objective: To determine the rate constant for the acid-catalyzed hydrolysis of cis- and trans-1,3-dimethoxycyclohexane.

Materials:

  • cis-1,3-dimethoxycyclohexane

  • trans-1,3-dimethoxycyclohexane

  • D2O

  • DCl (or other deuterated acid)

  • Internal standard (e.g., 1,4-dioxane (B91453) or trimethylsilyl (B98337) propionate-d4)

  • NMR tubes

  • Thermostatted NMR spectrometer

Procedure:

  • Prepare a stock solution of the internal standard in D2O.

  • In an NMR tube, dissolve a known amount of the this compound isomer in the D2O stock solution.

  • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired temperature (e.g., 25°C).

  • Acquire an initial 1H NMR spectrum (t=0).

  • To initiate the reaction, carefully add a known amount of DCl solution to the NMR tube and mix quickly.

  • Immediately begin acquiring 1H NMR spectra at regular time intervals.

  • Monitor the reaction by observing the disappearance of the methoxy protons of the starting material and the appearance of the methanol methyl protons.

  • Integrate the signals corresponding to the starting material and the product relative to the internal standard at each time point.

  • Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (kobs).

Data Analysis: By comparing the rate constants for the cis and trans isomers, the extent of rate enhancement due to neighboring group participation can be quantified.

G Figure 2: Workflow for Kinetic Analysis by NMR prep Prepare NMR Sample (Substrate + D2O + Std.) equil Equilibrate in NMR Spectrometer prep->equil t0 Acquire t=0 Spectrum equil->t0 init Initiate Reaction (Add DCl) t0->init acq Acquire Spectra over Time init->acq process Process Spectra (Integrate Peaks) acq->process plot Plot ln[Substrate] vs. Time process->plot calc Calculate Rate Constant (k) plot->calc

Caption: Workflow for kinetic analysis by NMR.

Conclusion

Safety Operating Guide

Proper Disposal of 1,3-Dimethoxycyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential procedural guidance for the proper disposal of 1,3-Dimethoxycyclohexane, tailored for researchers, scientists, and drug development professionals.

This compound is a flammable liquid that requires careful handling and disposal to mitigate risks. Adherence to established safety protocols and regulatory requirements is critical. This guide outlines the necessary steps, from immediate safety precautions to the final disposal process.

Key Safety and Hazard Information

Before handling or disposing of this compound, it is crucial to be aware of its potential hazards. The compound is classified as a flammable liquid.[1] It may also cause skin irritation and, if ingested and enters the airways, can be fatal.[1] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1]

PropertyValueSource
Molecular Formula C8H16O2PubChem[2]
Molecular Weight 144.21 g/mol PubChem[2][3]
Appearance LiquidSDS
Hazards Flammable liquid and vapor[1]SDS[1]
May be fatal if swallowed and enters airways[1]SDS[1]
Causes skin irritation[1]SDS[1]
May cause drowsiness or dizziness[1]SDS[1]
Very toxic to aquatic life with long lasting effects[1]SDS[1]

Experimental Protocols for Safe Disposal

The proper disposal of this compound waste must be conducted in a manner that ensures safety and complies with all applicable regulations. The following step-by-step procedure should be followed:

1. Personal Protective Equipment (PPE):

  • Always wear appropriate personal protective equipment when handling this compound. This includes:

    • Chemical-resistant gloves (e.g., nitrile rubber).

    • Safety goggles or a face shield to protect the eyes.[4]

    • A lab coat or other protective clothing to prevent skin contact.[4]

    • In areas with inadequate ventilation, a respirator may be necessary.[1]

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be made of a material compatible with the chemical.

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Do not mix with other incompatible waste streams.

3. Storage:

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition such as heat, sparks, and open flames.[1]

  • The storage area should be a designated hazardous waste accumulation area.

4. Disposal:

  • The disposal of this compound must be handled by a licensed and approved waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.

  • Provide the EHS office with a complete and accurate description of the waste.

  • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination and create a fire hazard.[5][6]

In Case of a Spill:

  • Evacuate the area immediately.

  • Remove all sources of ignition.[4]

  • Ensure adequate ventilation.

  • Contain the spill using a non-combustible absorbent material such as sand or earth.

  • Collect the absorbed material into a suitable container for disposal.[4]

  • Do not let the product enter drains.[5][6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Sealed Container ppe->collect storage Store in a Cool, Dry, Well-Ventilated Area Away from Ignition Sources collect->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs disposal Arrange for Pickup by a Licensed Waste Disposal Company contact_ehs->disposal end End: Proper Disposal Complete disposal->end

References

Essential Safety and Logistical Information for Handling 1,3-Dimethoxycyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Core Personal Protective Equipment (PPE)

When handling 1,3-Dimethoxycyclohexane, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

PPE CategoryRecommendationRationale
Eye and Face Protection Chemical splash goggles that meet EN 166 or OSHA 29 CFR 1910.133 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes of the chemical which could cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves such as Nitrile rubber or Neoprene. Inspect gloves for any signs of degradation or punctures before use. For prolonged contact, consider double-gloving.Prevents skin contact which may cause irritation. The choice of glove material should be confirmed for compatibility with ethers.
Skin and Body Protection A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes. An apron made of a chemically resistant material is recommended when handling larger quantities.Protects the skin from accidental splashes and contact. Flame-resistant material is crucial due to the flammable nature of the compound.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to control vapor exposure. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the inhalation of vapors, which may cause respiratory tract irritation, dizziness, or other central nervous system effects.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is operational and the sash is at the appropriate working height.

  • Verify that a safety shower and eyewash station are accessible and in good working order.

  • Have a spill kit appropriate for flammable liquids readily available.

  • Remove all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2]

2. Handling:

  • Conduct all transfers and manipulations of this compound within the chemical fume hood.

  • Use non-sparking tools for all operations.

  • Keep containers tightly closed when not in use to minimize the release of vapors.[3]

  • Avoid contact with skin, eyes, and clothing.[3]

3. Post-Handling:

  • Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical.

  • Remove PPE in a manner that avoids cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste containing this compound, including unused product and contaminated materials (e.g., gloves, paper towels), must be collected in a designated, properly labeled, and sealed waste container.

  • Waste Segregation: This chemical waste should be segregated as flammable organic waste. Do not mix it with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Labeling: The waste container must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard symbols (e.g., flammable liquid).

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from ignition sources, pending pickup by your institution's hazardous waste disposal service.

  • Regulatory Compliance: Dispose of the waste in accordance with all local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Verify Fume Hood & Safety Equipment PPE 2. Don Appropriate PPE Prep->PPE SpillKit 3. Prepare Spill Kit PPE->SpillKit Ignition 4. Remove Ignition Sources SpillKit->Ignition Transfer 5. Transfer Chemical in Fume Hood Ignition->Transfer Close 6. Keep Container Closed Transfer->Close Decon 7. Decontaminate Work Area Close->Decon Doff 8. Doff PPE Correctly Decon->Doff Wash 9. Wash Hands Doff->Wash Waste 10. Dispose of Waste Properly Wash->Waste

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.